2-(2,3-Dihydro-benzo[1,4]dioxin-2-YL)-ethylamine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-(2,3-dihydro-1,4-benzodioxin-3-yl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c11-6-5-8-7-12-9-3-1-2-4-10(9)13-8/h1-4,8H,5-7,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIDRHBDWACXXJK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301007333 | |
| Record name | 2-(2,3-Dihydro-1,4-benzodioxin-2-yl)ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301007333 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
87086-36-0 | |
| Record name | [2-(2,3-Dihydrobenzo[1,4]dioxin-2-yl)ethyl]amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=87086-36-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,4-Benzodioxan-2-ethylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087086360 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(2,3-Dihydro-1,4-benzodioxin-2-yl)ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301007333 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(2,3-Dihydro-1,4-benzodioxin-2-yl)ethanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-(2,3-Dihydro-1,4-benzodioxin-2-yl)ethylamine and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and pharmacological profile of the structural scaffold 2-(2,3-dihydro-1,4-benzodioxin-2-yl)ethylamine. The focus is on its role as a key building block for neurologically active compounds, particularly N-substituted derivatives that function as potential atypical antipsychotic agents. This document details the mechanism of action, relevant signaling pathways, and specific experimental protocols for synthesis and evaluation.
Core Compound Identity and Properties
2-(2,3-Dihydro-1,4-benzodioxin-2-yl)ethylamine is a versatile chemical intermediate. The core structure, a benzodioxin ring system linked to an ethylamine side chain, serves as a foundational scaffold for various pharmacologically active molecules.[1] The chirality at the C2 position of the dioxin ring is a critical determinant of biological activity in its derivatives.[2]
| Property | Value | Reference |
| IUPAC Name | 2-(2,3-Dihydro-1,4-benzodioxin-2-yl)ethanamine | |
| Synonyms | 1,4-Benzodioxan-2-ethylamine | |
| CAS Number | 87086-36-0 | |
| Molecular Formula | C₁₀H₁₃NO₂ | |
| Molecular Weight | 179.22 g/mol | |
| Appearance | Colorless liquid | |
| Boiling Point | 113-120 °C / 3 mm Hg |
Synthesis of the Chiral (S)-Aminomethyl Precursor
The synthesis of the chiral amine precursor is crucial for developing enantiomerically pure derivatives. A common and effective route starts from (S)-glycidyl nosylate and catechol, which establishes the chiral benzodioxin core. The resulting alcohol is then converted to the primary amine.
Synthetic Workflow
Experimental Protocol: Synthesis of (S)-2-(Aminomethyl)-2,3-dihydro-1,4-benzodioxin
Step 1: Synthesis of (S)-2-(Hydroxymethyl)-2,3-dihydro-1,4-benzodioxin
-
To a stirred suspension of catechol (1.0 eq) and potassium carbonate (K₂CO₃, 2.2 eq) in anhydrous N,N-dimethylformamide (DMF), add a solution of (S)-glycidyl nosylate (1.0 eq) in DMF dropwise at room temperature.[3][4]
-
Heat the reaction mixture to 80 °C and stir for 12-16 hours, monitoring by TLC until the starting material is consumed.
-
Cool the mixture to room temperature, pour it into ice water, and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the target alcohol as a white solid.
Step 2: Activation and Conversion to the Azide
-
Dissolve the alcohol from Step 1 (1.0 eq) in anhydrous dichloromethane (DCM) and cool to 0 °C.
-
Add triethylamine (TEA, 1.5 eq) followed by the dropwise addition of methanesulfonyl chloride (MsCl, 1.2 eq).
-
Stir the reaction at 0 °C for 2 hours. Upon completion (monitored by TLC), wash the mixture sequentially with cold 1N HCl, saturated sodium bicarbonate (NaHCO₃) solution, and brine.
-
Dry the organic layer over Na₂SO₄ and concentrate in vacuo to yield the crude mesylate, which is used directly in the next step.
-
Dissolve the crude mesylate in DMF, add sodium azide (NaN₃, 3.0 eq), and heat the mixture to 80 °C for 6 hours.
-
After cooling, pour the reaction mixture into water and extract with ethyl acetate. The combined organic layers are washed with brine, dried, and concentrated to give the crude azide intermediate.
Step 3: Reduction to the Primary Amine
-
Dissolve the crude azide from Step 2 in methanol or tetrahydrofuran (THF).
-
Add Palladium on carbon (10% Pd/C, 0.1 eq) to the solution.
-
Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature for 12 hours.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate under reduced pressure to yield the final product, (S)-2-(aminomethyl)-2,3-dihydro-1,4-benzodioxin.
Pharmacological Profile of N-Substituted Derivatives
The primary therapeutic interest in this scaffold lies in its N-substituted derivatives, which have been optimized to act as dual-target ligands for dopamine D₂ and serotonin 5-HT₁ₐ receptors. This profile is characteristic of atypical antipsychotics, which aim to mitigate the positive symptoms of psychosis (via D₂ antagonism) while potentially improving cognitive and negative symptoms and reducing motor side effects (via 5-HT₁ₐ partial agonism).
Quantitative Data: In Vitro Receptor Binding
The following tables summarize the binding affinities (Ki, nM) of a lead compound, Compound 24 (N-((S)-2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-4-(2-methoxyphenyl)piperazine), a representative agent from extensive structure-activity relationship studies.
Table 1: Primary Target Receptor Affinities
| Receptor | Radioligand | Tissue/Cell Source | Ki (nM) |
| Human Dopamine D₂ | [³H]Spiperone | Recombinant CHO Cells | 2.1 |
| Human Dopamine D₃ | [³H]Spiperone | Recombinant CHO Cells | 0.8 |
| Human Serotonin 5-HT₁ₐ | [³H]8-OH-DPAT | Recombinant HeLa Cells | 1.5 |
Table 2: Off-Target Receptor Affinities
| Receptor | Radioligand | Tissue Source | Ki (nM) |
| Human α₁-Adrenoceptor | [³H]Prazosin | Human Cortex | 150 |
| Rat Histamine H₁ | [³H]Mepyramine | Rat Cortex | >1000 |
| Rat Muscarinic (non-sel.) | [³H]QNB | Rat Cortex | >1000 |
Data derived from J. Med. Chem. 1999, 42 (17), pp 3342–3355.
The data demonstrates that Compound 24 possesses high, single-digit nanomolar affinity for its intended targets (D₂, D₃, and 5-HT₁ₐ receptors) while exhibiting significantly lower affinity for off-targets associated with common antipsychotic side effects like orthostatic hypotension (α₁) and sedation (H₁).
Quantitative Data: In Vivo Antipsychotic Activity and Side Effect Profile
Table 3: In Vivo Efficacy and Extrapyramidal Side Effect (EPS) Liability
| Test | Species | Endpoint | Compound 24 Dose (p.o.) | Haloperidol Dose (p.o.) |
| Conditioned Avoidance Response (CAR) | Rat | ED₅₀ for blocking avoidance (mg/kg) | 1.1 | 0.13 |
| Catalepsy Induction | Rat | Minimum dose to induce catalepsy (mg/kg) | >100 | 0.5 |
Data derived from J. Med. Chem. 1999, 42 (17), pp 3342–3355.
Compound 24 effectively blocks conditioned avoidance response, a preclinical model of antipsychotic efficacy. Crucially, it shows a very wide therapeutic window, as the dose required to induce catalepsy (a proxy for extrapyramidal side effects) is more than 90 times higher than its effective dose. This contrasts sharply with the typical antipsychotic haloperidol, which induces catalepsy at doses close to its effective range.
Mechanism of Action and Signaling Pathways
The therapeutic profile of these compounds is based on the modulation of two distinct G-protein coupled receptor (GPCR) signaling pathways.
Dopamine D₂ Receptor Antagonism
D₂ receptors are coupled to inhibitory G-proteins (Gαi/o). Their activation by dopamine normally inhibits the enzyme adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels. By acting as an antagonist, the compound blocks dopamine from binding, thus preventing this signaling cascade and alleviating the hyperdopaminergic state associated with psychosis.
Serotonin 5-HT₁ₐ Receptor Partial Agonism
Like D₂ receptors, 5-HT₁ₐ receptors are also coupled to Gαi/o proteins.[3][5] A partial agonist binds to the receptor but elicits a sub-maximal response compared to the endogenous ligand, serotonin. This modulatory effect is key: in brain regions with low serotonin levels, it boosts signaling (acting as an agonist), while in regions with high serotonin, it competes with serotonin, thereby reducing overall signaling (acting as an antagonist). This is thought to contribute to improved mood, cognitive function, and a reduction in motor side effects.
Key Experimental Methodologies
Protocol: Radioligand Receptor Binding Assay
This protocol describes a competitive binding assay to determine the affinity (Ki) of a test compound for D₂ and 5-HT₁ₐ receptors.
-
Membrane Preparation:
-
Homogenize cultured cells expressing the receptor of interest (e.g., CHO cells for D₂) or brain tissue (e.g., hippocampus for 5-HT₁ₐ) in ice-cold lysis buffer (50mM Tris-HCl, 5 mM MgCl₂, pH 7.4).[3]
-
Centrifuge the homogenate at 1,000 x g for 5 minutes to remove nuclei and large debris.
-
Centrifuge the resulting supernatant at 20,000 x g for 20 minutes to pellet the cell membranes.
-
Wash the pellet by resuspending in fresh buffer and repeating the centrifugation.
-
Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., via BCA assay).
-
-
Assay Incubation:
-
In a 96-well plate, combine the following in a final volume of 250 µL:
-
50 µL of test compound at various concentrations (typically 10⁻¹¹ M to 10⁻⁵ M).
-
50 µL of radioligand at a fixed concentration near its Kd value (e.g., [³H]Spiperone for D₂, [³H]8-OH-DPAT for 5-HT₁ₐ).
-
150 µL of the membrane preparation (10-50 µg protein).
-
-
Define non-specific binding in separate wells using a high concentration (e.g., 10 µM) of a known, non-labeled antagonist (e.g., haloperidol for D₂).
-
Incubate the plate at 30 °C for 60 minutes with gentle agitation.[3]
-
-
Filtration and Counting:
-
Terminate the incubation by rapid vacuum filtration through a glass fiber filter (e.g., GF/C), pre-soaked in polyethyleneimine (PEI) to reduce non-specific binding.
-
Wash the filters rapidly with ice-cold wash buffer (4x).
-
Dry the filters, add scintillation cocktail, and quantify the bound radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate IC₅₀ values by fitting the competition data to a sigmoidal dose-response curve using non-linear regression.
-
Convert IC₅₀ values to Ki values using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol: In Vivo Catalepsy Bar Test (Rat)
This test assesses the potential of a compound to induce extrapyramidal motor side effects.
-
Apparatus: A horizontal wooden or metal bar (approx. 1 cm in diameter) is fixed 9 cm above a flat surface.
-
Procedure:
-
Administer the test compound (e.g., Compound 24) or a reference compound (e.g., haloperidol) orally (p.o.) to male Wistar rats.
-
At set time points after dosing (e.g., 30, 60, 90, 120 minutes), place the rat's forepaws gently on the horizontal bar.
-
Start a stopwatch immediately.
-
Measure the time until the rat removes both forepaws from the bar and returns to a normal posture on the surface. This is the descent latency.
-
A positive catalepsy response is typically defined as the rat remaining in this unnatural posture for a predetermined cutoff time (e.g., 30 seconds or more).
-
The minimum dose at which a statistically significant number of animals exhibit catalepsy is recorded.
-
References
- 1. farmamol.web.uah.es [farmamol.web.uah.es]
- 2. Synthesis and Applications of (S)-(+)-Glycidyl nosylate_Chemicalbook [chemicalbook.com]
- 3. mdpi.com [mdpi.com]
- 4. Page loading... [wap.guidechem.com]
- 5. Synthesis of 2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][1,4]oxazine-8-carboxamide derivatives as PARP1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 2-(2,3-Dihydro-1,4-benzodioxin-2-yl)ethanamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, structure, and available technical data for 2-(2,3-Dihydro-1,4-benzodioxin-2-yl)ethanamine, a heterocyclic compound of interest in medicinal chemistry and pharmacological research. This document consolidates key information to support research and development activities involving this molecule.
Chemical Structure and Properties
2-(2,3-Dihydro-1,4-benzodioxin-2-yl)ethanamine is a primary amine derivative of 1,4-benzodioxan. The structure consists of a benzene ring fused to a 1,4-dioxane ring, with an ethylamine substituent at the 2-position of the dioxane ring.
Structure:
Table 1: Chemical and Physical Properties of 2-(2,3-Dihydro-1,4-benzodioxin-2-yl)ethanamine
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₃NO₂ | PubChem |
| Molecular Weight | 179.22 g/mol | PubChem[1] |
| CAS Number | 87086-36-0 | - |
| Appearance | Colorless liquid | - |
| Boiling Point | 113-120 °C at 3 mmHg | - |
| Predicted XLogP3 | 0.1 | PubChem[1] |
| Monoisotopic Mass | 179.094628657 Da | PubChem[1] |
Spectroscopic Data
Detailed experimental spectroscopic data for 2-(2,3-Dihydro-1,4-benzodioxin-2-yl)ethanamine is limited in publicly accessible literature. The following represents predicted data and typical spectral characteristics for related compounds.
2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the benzene ring, the protons of the dioxane ring, and the protons of the ethylamine side chain. The chemical shifts and splitting patterns would be influenced by the stereochemistry at the C2 position and the proximity to the oxygen and nitrogen atoms.
-
¹³C NMR: The carbon NMR spectrum would display distinct signals for the carbons of the benzodioxin core and the ethylamine substituent. The chemical shifts would provide information about the electronic environment of each carbon atom. A 13C NMR spectrum for the related compound 2-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-amine is available in the SpectraBase.[1]
2.2. Infrared (IR) Spectroscopy
The IR spectrum of 2-(2,3-Dihydro-1,4-benzodioxin-2-yl)ethanamine would exhibit characteristic absorption bands corresponding to its functional groups. Key expected peaks include:
-
N-H stretching: Around 3300-3400 cm⁻¹ (primary amine).
-
C-H stretching (aromatic): Around 3000-3100 cm⁻¹.
-
C-H stretching (aliphatic): Around 2850-2960 cm⁻¹.
-
C=C stretching (aromatic): Around 1450-1600 cm⁻¹.
-
C-O stretching (ether): Around 1050-1250 cm⁻¹.
-
C-N stretching: Around 1020-1250 cm⁻¹.
2.3. Mass Spectrometry (MS)
The mass spectrum would show the molecular ion peak (M⁺) at m/z = 179. Fragmentation patterns would likely involve cleavage of the ethylamine side chain and the dioxane ring, providing structural information. Predicted mass spectral data from PubChemLite includes adducts such as [M+H]⁺ at m/z 180.10192 and [M+Na]⁺ at m/z 202.08386.[2]
Experimental Protocols
3.1. Representative Synthesis of a 2-Substituted-2,3-dihydro-1,4-benzodioxine Derivative
General Reaction Scheme:
Caption: General synthetic workflow for 2-substituted benzodioxanes.
Experimental Workflow:
Caption: A typical experimental workflow for synthesis and analysis.
Biological Activity and Signaling Pathways
The biological activity of 2-(2,3-Dihydro-1,4-benzodioxin-2-yl)ethanamine is not extensively documented in public literature. However, the benzodioxane moiety is present in a variety of biologically active compounds, suggesting potential for this molecule in drug discovery.
Compounds containing the 1,4-benzodioxane ring system have been reported to exhibit a range of pharmacological activities, including acting as α-adrenergic blocking agents, and showing potential as anti-inflammatory and neuroleptic agents. The ethylamine side chain is a common feature in many neurotransmitters and psychoactive compounds, suggesting that 2-(2,3-Dihydro-1,4-benzodioxin-2-yl)ethanamine could potentially interact with neurotransmitter receptors or transporters. For instance, some derivatives of 2,3-dihydro-1,4-benzodioxin have been investigated as antihypertensive agents.[4]
Due to the lack of specific studies on this compound, no signaling pathways can be definitively described. A hypothetical logical relationship for investigating its potential biological activity is presented below.
Caption: Logical workflow for biological activity investigation.
Conclusion
2-(2,3-Dihydro-1,4-benzodioxin-2-yl)ethanamine is a compound with potential for further investigation in the fields of medicinal chemistry and pharmacology. While basic chemical information is available, a significant portion of its physicochemical and spectroscopic properties, as well as its biological activity, remains to be experimentally determined. This technical guide serves as a foundational resource, highlighting both the known characteristics and the existing knowledge gaps to guide future research endeavors.
References
- 1. 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)ethan-1-amine | C10H13NO2 | CID 3747027 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. PubChemLite - 2-(2,3-dihydro-1,4-benzodioxin-2-yl)ethanamine (C10H13NO2) [pubchemlite.lcsb.uni.lu]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis of 2,3-dihydro-1,4-benzodioxin derivatives. I. 2-substituted-5(and 6)-sulfamoyl-2,3-dihydro-1,4-benzodioxins - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2-(2,3-Dihydro-1,4-benzodioxin-2-yl)ethanamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-(2,3-Dihydro-1,4-benzodioxin-2-yl)ethanamine, a molecule of significant interest within medicinal chemistry and pharmacology. Due to the limited publicly available data on this specific compound, this guide also draws upon information from closely related 2-substituted 1,4-benzodioxane analogs to provide a contextual understanding of its potential properties and applications.
Chemical Identity and Properties
CAS Number: 87086-36-0[1]
Synonyms:
The core structure features a benzodioxane ring system with an ethylamine substituent at the 2-position, making it a chiral molecule. The stereochemistry at the C2 position is a critical determinant of its biological activity.[3]
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₃NO₂ | [1] |
| Molecular Weight | 179.22 g/mol | [1] |
| Appearance | Colorless liquid | [1] |
| Boiling Point | 113-120 °C at 3 mmHg | [1] |
| Storage Temperature | 0-8 °C | [1] |
Synthesis and Manufacturing
A potential synthetic pathway is outlined below:
Figure 1: A plausible synthetic pathway for the enantioselective synthesis of the target molecule.
Representative Experimental Protocol: Synthesis of the Precursor (S)-2-(Aminomethyl)-1,4-benzodioxane
This protocol describes the synthesis of a closely related precursor and is adapted from literature procedures for similar compounds.
Step 1: Synthesis of (rac)-1,4-Benzodioxane-2-carboxylic acid A mixture of catechol, ethyl bromoacetate, and a suitable base (e.g., potassium carbonate) in a polar aprotic solvent (e.g., acetone or DMF) is heated under reflux. The resulting ester is then saponified with an aqueous base (e.g., NaOH or KOH) to yield racemic 1,4-benzodioxane-2-carboxylic acid.
Step 2: Chiral Resolution of (rac)-1,4-Benzodioxane-2-carboxylic acid The racemic acid is resolved using a chiral amine, such as (S)-(-)-α-methylbenzylamine, in a suitable solvent (e.g., ethanol). The diastereomeric salts are separated by fractional crystallization. The desired enantiomer of the salt is then acidified to yield the enantiomerically pure (S)-1,4-benzodioxane-2-carboxylic acid.
Step 3: Conversion to (S)-2-(Aminomethyl)-1,4-benzodioxane The enantiopure carboxylic acid is converted to the corresponding amide by treatment with thionyl chloride followed by ammonia. The resulting amide is then reduced to the amine using a strong reducing agent like lithium aluminum hydride (LiAlH₄) in an ethereal solvent such as THF.
Biological Activity and Pharmacology
Derivatives of 1,4-benzodioxane are well-documented as potent ligands for adrenergic receptors, with many exhibiting antagonist activity. The substitution at the 2-position is a key determinant of both potency and selectivity. While specific quantitative data for 2-(2,3-dihydro-1,4-benzodioxin-2-yl)ethanamine is scarce, the available literature on analogous compounds suggests a strong likelihood of interaction with α-adrenergic receptors.
Adrenergic Receptor Binding Profile of Representative 2-Substituted 1,4-Benzodioxane Analogs
| Compound | Receptor Subtype | Binding Affinity (Ki, nM) | Reference |
| WB-4101 (2-((2,6-dimethoxyphenoxy)ethylaminomethyl)-1,4-benzodioxane) | α₁ₐ | 0.48 | [4] |
| α₁b | 1.1 | [4] | |
| α₁d | 0.17 | [4] | |
| Idazoxan (2-(2,3-dihydro-1,4-benzodioxin-2-yl)-4,5-dihydro-1H-imidazole) | α₂ | 2.5 | [5] |
| A series of 2-substituted aminomethyl-1,4-benzodioxanes | α-adrenergic | High affinity | [6] |
The data for these related compounds suggest that 2-(2,3-dihydro-1,4-benzodioxin-2-yl)ethanamine is a promising candidate for investigation as an α-adrenergic receptor ligand.
Postulated Signaling Pathway
Given the high affinity of many 2-substituted 1,4-benzodioxanes for α₁-adrenergic receptors, the target molecule, if acting as an antagonist, would likely inhibit the canonical Gq-coupled signaling pathway.
Figure 2: The canonical Gαq-coupled signaling pathway for α1-adrenergic receptors.
Experimental Protocols
Radioligand Binding Assay for Adrenergic Receptor Affinity
This is a generalized protocol for determining the binding affinity of a test compound to adrenergic receptors.
1. Membrane Preparation:
-
Cells stably expressing the adrenergic receptor subtype of interest (e.g., α₁ₐ, α₁b, α₁d, or α₂) are harvested.
-
The cells are homogenized in a cold buffer (e.g., Tris-HCl) and centrifuged to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in the assay buffer.
2. Binding Assay:
-
The membrane preparation is incubated with a specific radioligand (e.g., [³H]-prazosin for α₁ receptors or [³H]-rauwolscine for α₂ receptors) and varying concentrations of the test compound.
-
Non-specific binding is determined in the presence of a high concentration of a non-labeled antagonist (e.g., phentolamine).
-
The incubation is carried out at a specific temperature (e.g., 25°C) for a defined period to reach equilibrium.
3. Separation and Counting:
-
The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
The filters are washed with cold assay buffer.
-
The radioactivity retained on the filters is quantified using liquid scintillation counting.
4. Data Analysis:
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis.
-
The inhibition constant (Ki) is calculated from the IC₅₀ value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Figure 3: A typical experimental workflow for the pharmacological characterization of a novel adrenergic ligand.
Conclusion
2-(2,3-Dihydro-1,4-benzodioxin-2-yl)ethanamine represents a chiral scaffold with significant potential for the development of novel therapeutics, particularly those targeting the adrenergic system. While direct experimental data for this specific molecule is limited in the public domain, the extensive research on related 2-substituted 1,4-benzodioxanes provides a strong rationale for its investigation as a potent and potentially selective adrenergic receptor ligand. Further research is warranted to fully elucidate its pharmacological profile, including its stereospecific activity, receptor subtype selectivity, and functional effects. The synthetic and experimental methodologies outlined in this guide provide a framework for such future investigations.
References
- 1. Binding to alpha-adrenergic receptors: differential pharmacological potencies and binding affinities of benzodioxanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure-activity relationships in 1,4-benzodioxan-related compounds. 11. (1) reversed enantioselectivity of 1,4-dioxane derivatives in α1-adrenergic and 5-HT1A receptor binding sites recognition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. From 2-aminomethyl-1,4-benzodioxane enantiomers to unichiral 2-cyano- and 2-carbonyl-substituted benzodioxanes via dichloroamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and biological activity of new 1,4-benzodioxan-arylpiperazine derivatives. Further validation of a pharmacophore model for alpha(1)-adrenoceptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. alpha-adrenoreceptor reagents. 1. Synthesis of some 1,4-benzodioxans as selective presynaptic alpha 2-adrenoreceptor antagonists and potential antidepressants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
The Diverse Biological Activities of 2,3-dihydro-1,4-benzodioxin Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 2,3-dihydro-1,4-benzodioxin scaffold is a privileged heterocyclic motif that forms the core of numerous biologically active compounds. Its structural rigidity, coupled with the potential for diverse substitutions on both the aromatic and dioxin rings, has made it a focal point in medicinal chemistry for decades. Derivatives of this core structure have demonstrated a remarkable breadth of pharmacological activities, positioning them as promising candidates in the development of novel therapeutics for a range of diseases, including cancer, diabetes, and inflammatory disorders. This technical guide provides an in-depth overview of the key biological activities, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying mechanisms and synthetic workflows.
Anticancer Activity: PARP1 Inhibition
A significant area of investigation for 2,3-dihydro-1,4-benzodioxin derivatives is in oncology, particularly as inhibitors of Poly(ADP-ribose) polymerase 1 (PARP1). PARP1 is a crucial enzyme in the base excision repair (BER) pathway, which is responsible for repairing single-strand DNA breaks. By inhibiting PARP1, cancer cells with deficiencies in other DNA repair pathways (such as BRCA1/2 mutations) become highly susceptible to cell death, a concept known as synthetic lethality.
Quantitative Data: PARP1 Inhibition
Several 2,3-dihydro-1,4-benzodioxin derivatives have been identified as potent PARP1 inhibitors. The inhibitory activity is typically quantified by the half-maximal inhibitory concentration (IC50), with lower values indicating greater potency.
| Compound ID | Structure | PARP1 IC50 (µM) |
| 3 | N/A | 12[1] |
| 4 | 2,3-dihydro-1,4-benzodioxine-5-carboxamide | 5.8[1] |
| 10 | N/A | 0.88[1] |
| 49 | (Z)-2-(4-hydroxybenzylidene)-3-oxo-3,4-dihydro-2H-benzo[b][1][2]oxazine-8-carboxamide | 0.082[1] |
Signaling Pathway: PARP1 in Base Excision Repair (BER)
DNA damage in the form of a single-strand break (SSB) is recognized by PARP1. Upon binding to the damaged site, PARP1 becomes activated and catalyzes the synthesis of poly(ADP-ribose) (PAR) chains on itself and other nuclear proteins. This PARylation process serves as a scaffold to recruit other DNA repair proteins, such as XRCC1 and DNA polymerase β, to the site of damage to effect repair. PARP inhibitors block the catalytic activity of PARP1, preventing the formation of PAR chains. This traps PARP1 on the DNA, leading to the accumulation of unrepaired SSBs, which can then collapse replication forks and generate more lethal double-strand breaks.
Caption: PARP1 signaling in Base Excision Repair and the mechanism of its inhibition.
Experimental Protocol: Recombinant PARP1 Enzyme Assay
The inhibitory activity of 2,3-dihydro-1,4-benzodioxin derivatives against PARP1 is commonly determined using a recombinant enzyme assay. This can be performed using various detection methods, such as fluorescence or chemiluminescence.[3][4][5]
Objective: To determine the IC50 value of a test compound against human PARP1 enzyme.
Materials:
-
Recombinant human PARP1 enzyme
-
Histones (pre-coated on a 96-well plate) or sheared salmon sperm DNA[6]
-
NAD+ (Nicotinamide adenine dinucleotide), including a biotinylated version for detection
-
Activated DNA
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.01% Triton X-100)[7]
-
Test compounds (dissolved in DMSO)
-
Positive control inhibitor (e.g., Olaparib)
-
Detection reagents (e.g., Streptavidin-HRP and a chemiluminescent substrate)
-
Wash Buffer (e.g., PBST)
-
Microplate reader
Procedure:
-
Plate Preparation: Use a 96-well plate pre-coated with histones. Block the wells with a suitable blocking buffer for at least 90 minutes at room temperature.[4] Wash the plate three times with wash buffer.
-
Inhibitor Preparation: Prepare serial dilutions of the test compounds and the positive control in assay buffer. The final DMSO concentration should typically be kept below 1%.[5]
-
Reaction Setup: Add the diluted test compounds or vehicle (for positive control and no-inhibitor wells) to the wells.
-
Enzyme Reaction: Prepare a master mix containing recombinant PARP1, activated DNA, and biotinylated NAD+ in assay buffer. Add this master mix to all wells except the blank. Incubate the plate at room temperature for 1 hour to allow the enzymatic reaction to proceed.[4]
-
Detection: Wash the plate to remove unreacted components. Add a solution of Streptavidin-HRP diluted in blocking buffer to each well and incubate for 30 minutes at room temperature.[4] The Streptavidin-HRP will bind to the biotinylated PAR chains attached to the histones.
-
Signal Generation: After another wash step, add the chemiluminescent substrate. Immediately measure the light emission using a microplate reader.
-
Data Analysis: The signal intensity is proportional to the PARP1 activity. Calculate the percentage of inhibition for each compound concentration relative to the control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Anti-diabetic Activity: α-Glucosidase Inhibition
Certain sulfonamide derivatives of 2,3-dihydro-1,4-benzodioxin have been explored for their potential in managing type 2 diabetes. These compounds act by inhibiting α-glucosidase, an enzyme located in the brush border of the small intestine that breaks down complex carbohydrates into absorbable monosaccharides like glucose. Inhibition of this enzyme delays carbohydrate digestion and absorption, thereby reducing the postprandial spike in blood glucose levels.
Quantitative Data: α-Glucosidase Inhibition
The effectiveness of these derivatives as α-glucosidase inhibitors is presented below, with acarbose, a clinically used α-glucosidase inhibitor, as the reference standard.
| Compound ID | Structure | α-Glucosidase IC50 (µM) |
| 7i | 2-{2,3-dihydro-1,4-benzodioxin-6-yl[(4-methylphenyl)sulfonyl]amino}-N-(3-chlorophenyl)acetamide | 86.31 ± 0.11 |
| 7k | 2-{2,3-dihydro-1,4-benzodioxin-6-yl[(4-methylphenyl)sulfonyl]amino}-N-(3,4-dimethylphenyl)acetamide | 81.12 ± 0.13 |
| Acarbose | Reference Standard | 37.38 ± 0.12 |
(Note: Data for compounds 7i and 7k are from studies on analogous phenylsulfonyl derivatives, indicating the potential of the core scaffold.)
Workflow: α-Glucosidase Inhibition
The mechanism is a direct competitive inhibition of the enzyme, preventing the substrate from binding to the active site. This slows down the conversion of complex carbohydrates into glucose, which is then absorbed into the bloodstream.
Caption: Workflow demonstrating the inhibition of α-glucosidase by benzodioxin derivatives.
Experimental Protocol: In Vitro α-Glucosidase Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of α-glucosidase from Saccharomyces cerevisiae. The enzyme catalyzes the hydrolysis of the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG) to p-nitrophenol, which produces a yellow color that can be quantified spectrophotometrically.[2][8][9][10]
Objective: To determine the IC50 value of a test compound against α-glucosidase.
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG)
-
Phosphate Buffer (e.g., 50 mM, pH 6.8)
-
Test compounds (dissolved in DMSO)
-
Positive control (e.g., Acarbose)
-
Sodium Carbonate (Na2CO3) solution (e.g., 1 M) to stop the reaction
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare solutions of the α-glucosidase enzyme, the pNPG substrate, and various concentrations of the test compounds and acarbose in the phosphate buffer.
-
Assay Setup: In a 96-well plate, add a small volume (e.g., 20 µL) of the test compound solution (or buffer for control) to each well.
-
Pre-incubation: Add the α-glucosidase enzyme solution (e.g., 2 U/mL) to each well and incubate the plate at 37 °C for 5 minutes.[2]
-
Reaction Initiation: Start the reaction by adding the pNPG substrate solution (e.g., 1 mM) to all wells.
-
Incubation: Incubate the mixture at 37 °C for a defined period (e.g., 20 minutes).[2]
-
Reaction Termination: Stop the reaction by adding a sodium carbonate solution (e.g., 50 µL of 1 M Na2CO3).[2] This increases the pH and stops the enzyme, while also ensuring the p-nitrophenol product is in its yellow phenolate form.
-
Measurement: Measure the absorbance of each well at 405 nm using a microplate reader.
-
Data Analysis: The absorbance is directly proportional to the amount of p-nitrophenol produced and thus to the enzyme activity. Calculate the percentage of inhibition for each compound concentration. Determine the IC50 value by plotting the percent inhibition versus the log of the inhibitor concentration.
Anti-inflammatory Activity
Derivatives of 2,3-dihydro-1,4-benzodioxin have also been shown to possess significant anti-inflammatory properties. The mechanism is believed to be similar to that of non-steroidal anti-inflammatory drugs (NSAIDs), involving the inhibition of cyclooxygenase (COX) enzymes. These enzymes are responsible for converting arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.
Quantitative Data: Anti-inflammatory Activity
While specific IC50 values for COX inhibition are not always reported in initial screenings, the in vivo efficacy is often compared to established drugs like ibuprofen.
| Compound | Assay | Result |
| 2-(2,3-dihydro-1,4-benzodioxin-6-yl)acetic acid | Carrageenan-induced rat paw edema | Comparable potency to Ibuprofen[11][12] |
| (S)-2, 14, 17 | Carrageenan-induced rat paw edema | More active than Ibuprofen[13][14] |
Signaling Pathway: Cyclooxygenase (COX) Inhibition
When tissues are damaged, phospholipase A2 releases arachidonic acid from cell membranes. The COX enzymes (COX-1 and COX-2) then metabolize arachidonic acid into prostaglandins (like PGE2). These prostaglandins cause vasodilation, increase vascular permeability, and sensitize nerve endings, leading to the classic signs of inflammation: redness, swelling, and pain. By inhibiting the COX enzymes, 2,3-dihydro-1,4-benzodioxin derivatives can block the production of prostaglandins, thereby reducing inflammation.[15][16][17]
Caption: The anti-inflammatory mechanism via inhibition of the COX pathway.
Experimental Protocol: Carrageenan-Induced Rat Paw Edema Assay
This is a standard and widely used in vivo model to screen for acute anti-inflammatory activity of new compounds.[18][19]
Objective: To evaluate the in vivo anti-inflammatory effect of a test compound by measuring the reduction of edema induced by carrageenan.
Animals: Male Sprague-Dawley or Wistar rats (150-200g).
Materials:
-
Test compounds
-
Reference drug (e.g., Ibuprofen, Indomethacin)
-
Carrageenan (1% w/v suspension in sterile saline)
-
Vehicle for dissolving/suspending drugs (e.g., 0.5% carboxymethyl cellulose)
-
Plethysmometer (for measuring paw volume)
-
Syringes and needles
Procedure:
-
Acclimatization: Animals are acclimatized to the laboratory conditions for at least one week before the experiment.
-
Grouping and Fasting: Animals are fasted overnight with free access to water. They are then divided into groups (e.g., n=6 per group): Vehicle control, Reference drug, and Test compound groups (at various doses).
-
Drug Administration: The test compounds, reference drug, or vehicle are administered orally (p.o.) or intraperitoneally (i.p.) to the respective groups.
-
Baseline Measurement: After a set time post-drug administration (e.g., 30-60 minutes), the initial volume of the right hind paw of each rat is measured using a plethysmometer.
-
Induction of Edema: Edema is induced by injecting a small volume (e.g., 100 µL) of 1% carrageenan suspension into the sub-plantar region of the right hind paw.[18]
-
Paw Volume Measurement: The paw volume is measured again at several time points after the carrageenan injection, typically every hour for up to 5 hours.[18]
-
Data Analysis: The degree of edema is calculated as the increase in paw volume from the baseline measurement. The percentage of inhibition of edema for the treated groups is calculated using the following formula:
-
% Inhibition = [(Vc - Vt) / Vc] * 100
-
Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.
-
The ED50 (effective dose causing 50% inhibition) can be determined from the dose-response curve.
-
Synthesis Workflows
The synthesis of these biologically active derivatives often involves multi-step procedures. Understanding these workflows is crucial for analogue development and lead optimization.
Synthesis of PARP1 Inhibitor Lead Compound 4
The synthesis of 2,3-dihydrobenzo[b][1][2]dioxine-5-carboxamide (Compound 4) serves as an example of building the core scaffold and introducing key functional groups.[1]
Caption: Synthetic workflow for the PARP1 inhibitor lead compound 4.
General Synthesis of Sulfonamide-Acetamide Derivatives
This workflow illustrates a common strategy for synthesizing derivatives with potential α-glucosidase and acetylcholinesterase inhibitory activity.
Caption: General synthetic scheme for 2-{2,3-dihydro-1,4-benzodioxin-6-yl...}acetamides.
Conclusion
The 2,3-dihydro-1,4-benzodioxin core remains a highly valuable and versatile scaffold in medicinal chemistry. The derivatives discussed herein highlight its potential to yield potent inhibitors for diverse biological targets relevant to cancer, diabetes, and inflammation. The provided quantitative data, detailed experimental protocols, and pathway diagrams offer a comprehensive resource for researchers aiming to explore, design, and develop novel therapeutics based on this remarkable molecular framework. Further exploration of structure-activity relationships and optimization of pharmacokinetic properties will be critical in translating the promise of these compounds into clinical realities.
References
- 1. academic.oup.com [academic.oup.com]
- 2. In vitro α-glucosidase inhibitory assay [protocols.io]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. benchchem.com [benchchem.com]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. bellbrooklabs.com [bellbrooklabs.com]
- 7. bellbrooklabs.com [bellbrooklabs.com]
- 8. Alpha-Glucosidase Inhibitory Assay-Screened Isolation and Molecular Docking Model from Bauhinia pulla Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vitro α-glucosidase inhibitory activity of Tamarix nilotica shoot extracts and fractions | PLOS One [journals.plos.org]
- 10. li01.tci-thaijo.org [li01.tci-thaijo.org]
- 11. In vitro α-amylase and α-glucosidase inhibitory assay [protocols.io]
- 12. Synthesis and antiinflammatory activity of 2,3-dihydro-1,4-benzodioxin methyl carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis and biological activity of new anti-inflammatory compounds containing the 1,4-benzodioxine and/or pyrrole system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. lecturio.com [lecturio.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Cyclooxygenase (COX) Enzymes, Inhibitors, and More [verywellhealth.com]
- 18. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
Mechanism of action for 2-(2,3-Dihydro-benzodioxin-2-YL)-ethylamine
An in-depth analysis of the available scientific literature reveals that 2-(2,3-Dihydro-benzodioxin-2-YL)-ethylamine, a compound of interest in neuropharmacological research, primarily functions as a ligand for α2-adrenergic and imidazoline I2 receptors. Its mechanism of action is centered around its binding affinity and functional activity at these specific cellular targets, which are implicated in a variety of physiological and pathological processes.
Pharmacological Profile
2-(2,3-Dihydro-benzodioxin-2-YL)-ethylamine exhibits a notable affinity for α2-adrenoceptors and I2-imidazoline binding sites. This dual binding capability suggests a complex pharmacological profile that can influence both adrenergic signaling and other cellular functions regulated by imidazoline receptors. The compound is structurally related to other known α2-adrenergic ligands, such as idazoxan, which is a well-characterized α2-adrenoceptor antagonist.
Mechanism of Action at α2-Adrenoceptors
The primary mechanism of action of 2-(2,3-Dihydro-benzodioxin-2-YL)-ethylamine at α2-adrenoceptors appears to be antagonistic. As an antagonist, it binds to these receptors without activating them, thereby blocking the binding and subsequent action of endogenous agonists like norepinephrine. α2-adrenoceptors are G-protein coupled receptors that, when activated, typically inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. By blocking this action, 2-(2,3-Dihydro-benzodioxin-2-YL)-ethylamine can prevent the downstream effects of α2-adrenoceptor activation.
Interaction with Imidazoline I2 Receptors
In addition to its effects on adrenergic receptors, 2-(2,3-Dihydro-benzodioxin-2-YL)-ethylamine demonstrates a high affinity for I2 imidazoline binding sites. The precise functions of I2 receptors are still under investigation, but they are known to be located on the outer mitochondrial membrane and are implicated in the regulation of monoamine oxidase (MAO) activity. The interaction of this compound with I2 receptors may therefore influence neurotransmitter metabolism and cellular energy homeostasis.
Quantitative Pharmacological Data
The binding affinities of 2-(2,3-Dihydro-benzodioxin-2-YL)-ethylamine for its primary targets have been quantified in various studies. The following table summarizes the key quantitative data available.
| Receptor/Binding Site | Ligand | Preparation | Ki (nM) | Reference |
| α2-Adrenoceptor | [3H]RX821002 | Rat cerebral cortex | 11.7 | |
| I2-Imidazoline | [3H]Idazoxan | Rat kidney | 3.98 |
-
Ki (Inhibition Constant): Represents the concentration of the competing ligand that will bind to half the binding sites at equilibrium in the absence of the radioligand. A lower Ki value indicates a higher binding affinity.
Experimental Protocols
The determination of the binding affinities presented above was conducted using radioligand binding assays. A detailed methodology for these key experiments is provided below.
Radioligand Binding Assays for α2-Adrenoceptors and I2-Imidazoline Sites
-
Objective: To determine the binding affinity (Ki) of 2-(2,3-Dihydro-benzodioxin-2-YL)-ethylamine for α2-adrenoceptors and I2-imidazoline binding sites.
-
Materials:
-
Tissue Preparations: Rat cerebral cortex (for α2-adrenoceptors) and rat kidney (for I2-imidazoline sites).
-
Radioligands: [3H]RX821002 (for α2-adrenoceptors) and [3H]Idazoxan (for I2-imidazoline sites).
-
Competing Ligand: 2-(2,3-Dihydro-benzodioxin-2-YL)-ethylamine.
-
Buffer: Tris-HCl buffer (50 mM, pH 7.4).
-
Filtration Apparatus: Brandel cell harvester or equivalent.
-
Scintillation Counter: For measuring radioactivity.
-
-
Procedure:
-
Tissue Homogenization: The respective tissues (cerebral cortex or kidney) are homogenized in ice-cold Tris-HCl buffer.
-
Incubation: The tissue homogenates are incubated with a fixed concentration of the appropriate radioligand ([3H]RX821002 or [3H]Idazoxan) and varying concentrations of the competing ligand (2-(2,3-Dihydro-benzodioxin-2-YL)-ethylamine).
-
Equilibrium: The incubation is carried out for a specific duration (e.g., 60 minutes) at a controlled temperature (e.g., 25°C) to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters, which traps the membrane-bound radioligand. The filters are then washed with ice-cold buffer to remove any unbound radioligand.
-
Measurement of Radioactivity: The radioactivity retained on the filters is measured using a liquid scintillation counter.
-
Data Analysis: The specific binding of the radioligand is calculated by subtracting the non-specific binding (determined in the presence of a high concentration of an unlabeled ligand) from the total binding. The inhibition constant (Ki) of the competing ligand is then calculated from the IC50 value (the concentration of the competing ligand that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.
-
Signaling Pathways and Experimental Workflow
To visualize the mechanism of action and the experimental process, the following diagrams are provided.
Caption: Antagonistic action at the α2-adrenoceptor.
Caption: Workflow for radioligand binding assay.
Pharmacological Profile of 2-(2,3-Dihydro-benzodioxin-2-YL)-ethylamine: A Review of Available Data
Researchers, scientists, and drug development professionals exploring the therapeutic potential of novel compounds will find a conspicuous absence of detailed pharmacological data for 2-(2,3-Dihydro-benzodioxin-2-YL)-ethylamine. Despite its structural similarity to other biologically active benzodioxan derivatives, a comprehensive pharmacological profile for this specific molecule is not available in the public domain. This technical guide summarizes the current landscape of information and highlights the significant gaps in our understanding of this compound's biological activity.
Extensive searches of scientific literature and chemical databases reveal a critical lack of specific studies on the receptor binding affinities, functional activities, and in vivo effects of 2-(2,3-Dihydro-benzodioxin-2-YL)-ethylamine. While the broader class of benzodioxan-containing compounds has been investigated for various therapeutic applications, this particular isomer remains largely uncharacterized.
Absence of Quantitative Pharmacological Data
A thorough review of available literature did not yield any quantitative data regarding the interaction of 2-(2,3-Dihydro-benzodioxin-2-YL)-ethylamine with specific biological targets. Key pharmacological parameters, such as:
-
Receptor Binding Affinities (Ki values): There is no reported data on the affinity of this compound for any specific receptors, including but not limited to adrenergic, serotonergic, or dopaminergic receptors, which are common targets for structurally related molecules.
-
Functional Activity (EC50/IC50 values): Information regarding the compound's ability to act as an agonist, antagonist, or inverse agonist at any receptor is absent. Consequently, its potency and efficacy remain unknown.
-
In Vivo Efficacy: No preclinical or clinical studies describing the physiological or behavioral effects of 2-(2,3-Dihydro-benzodioxin-2-YL)-ethylamine in animal models or humans have been published.
The absence of this fundamental data precludes the construction of a quantitative summary table, which would typically form the cornerstone of a pharmacological profile.
Lack of Experimental Protocols and Methodologies
Consistent with the lack of quantitative data, no detailed experimental protocols for the pharmacological evaluation of 2-(2,3-Dihydro-benzodioxin-2-YL)-ethylamine have been published. Methodologies for key assays, such as radioligand binding assays, second messenger accumulation assays (e.g., cAMP or calcium flux), or in vivo behavioral paradigms, have not been described for this specific compound.
Uncharacterized Signaling Pathways
Due to the absence of data on its molecular targets, the signaling pathways that may be modulated by 2-(2,3-Dihydro-benzodioxin-2-YL)-ethylamine are entirely speculative. It is not possible to create diagrams of signaling pathways or experimental workflows related to this compound, as the foundational information is not available.
Comparison with Structurally Related Compounds
It is important to distinguish 2-(2,3-Dihydro-benzodioxin-2-YL)-ethylamine from its isomers and other related benzodioxan derivatives for which some pharmacological data exist. For instance, compounds such as 2-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-amine have been synthesized and investigated, but their pharmacological profiles cannot be directly extrapolated to the 2-substituted isomer. The position of the ethylamine substituent on the benzodioxin ring system is a critical determinant of pharmacological activity.
Future Directions and Conclusion
The current state of knowledge regarding the pharmacological profile of 2-(2,3-Dihydro-benzodioxin-2-YL)-ethylamine is exceptionally limited. This presents both a challenge and an opportunity for the research community. The synthesis and subsequent pharmacological characterization of this compound are necessary first steps to elucidate its potential biological activities.
Future research should focus on:
-
Chemical Synthesis and Characterization: Establishing a reliable synthetic route to obtain pure 2-(2,3-Dihydro-benzodioxin-2-YL)-ethylamine.
-
In Vitro Pharmacological Screening: Conducting broad screening panels to identify its primary molecular targets, including a wide range of G-protein coupled receptors, ion channels, and transporters.
-
Functional Assays: Characterizing the nature of its interaction (agonist, antagonist, etc.) with any identified targets.
-
In Vivo Studies: If promising in vitro activity is identified, proceeding to in vivo models to assess its pharmacokinetic properties, safety profile, and potential therapeutic efficacy.
Initial Screening of 2-(2,3-Dihydro-benzodioxin-2-YL)-ethylamine for Therapeutic Potential: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 1,4-benzodioxane scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities.[1][2] This technical guide outlines a proposed initial screening cascade for a novel derivative, 2-(2,3-Dihydro-benzodioxin-2-YL)-ethylamine, to elucidate its therapeutic potential. Based on the known pharmacology of related benzodioxane compounds, this screening process will focus on two primary areas: G-protein coupled receptor (GPCR) modulation, specifically at α-adrenergic receptors, and antibacterial activity through the inhibition of the FtsZ protein.[1][3] This document provides detailed experimental protocols for primary assays, data presentation formats, and visualizations of relevant biological pathways and experimental workflows to guide researchers in the preliminary assessment of this compound.
Introduction
The 1,4-benzodioxane moiety is present in a variety of therapeutically active agents, demonstrating activities such as α-adrenergic receptor antagonism, anticancer, and antibacterial effects.[1][2] The structural similarity of 2-(2,3-Dihydro-benzodioxin-2-YL)-ethylamine to known pharmacophores suggests its potential as a modulator of key biological targets. This guide presents a structured, hypothetical screening plan to systematically evaluate its bioactivity. The proposed workflow will first assess its interaction with α-adrenergic receptors, a common target for benzodioxane derivatives, followed by an investigation into its potential as an antibacterial agent by targeting the essential bacterial cell division protein FtsZ. A preliminary assessment of cytotoxicity will also be conducted to establish an initial therapeutic window.
Proposed Therapeutic Targets and Screening Strategy
α-Adrenergic Receptor Modulation
Many benzodioxane derivatives are known to interact with α-adrenergic receptors, which are G-protein coupled receptors involved in a multitude of physiological processes, including the regulation of blood pressure and neurotransmission.[1] The initial screening will therefore focus on determining the binding affinity and functional activity of 2-(2,3-Dihydro-benzodioxin-2-YL)-ethylamine at α1- and α2-adrenergic receptors.
Antibacterial Activity via FtsZ Inhibition
The bacterial protein FtsZ is a crucial component of the cell division machinery and a validated target for novel antibiotics.[4][5] Some benzodioxane-based compounds have been identified as inhibitors of FtsZ, making this a promising avenue for investigation.[3] The screening will include assays to determine the compound's ability to inhibit the growth of clinically relevant bacteria.
Initial Cytotoxicity Assessment
A preliminary evaluation of the compound's toxicity in mammalian cells is essential to gauge its potential for further development. This will be achieved through a standard in vitro cytotoxicity assay.
Data Presentation
The following tables present a template for the quantitative data that would be generated during the initial screening of 2-(2,3-Dihydro-benzodioxin-2-YL)-ethylamine. Note: The data presented in these tables are hypothetical and for illustrative purposes only, as experimental data for this specific compound is not publicly available.
Table 1: α-Adrenergic Receptor Binding Affinity
| Receptor Subtype | Radioligand | Ki (nM) [Hypothetical] |
| α1A | [3H]-Prazosin | 150 |
| α1B | [3H]-Prazosin | 275 |
| α1D | [3H]-Prazosin | 450 |
| α2A | [3H]-Rauwolscine | >1000 |
| α2B | [3H]-Rauwolscine | >1000 |
| α2C | [3H]-Rauwolscine | >1000 |
Table 2: Functional Activity at α1-Adrenergic Receptors
| Receptor Subtype | Assay Type | EC50 / IC50 (nM) [Hypothetical] | Mode of Action |
| α1A | Calcium Mobilization | 350 | Antagonist |
| α1B | Calcium Mobilization | 600 | Antagonist |
| α1D | Calcium Mobilization | 850 | Antagonist |
Table 3: Antibacterial Activity
| Bacterial Strain | MIC (µg/mL) [Hypothetical] |
| Staphylococcus aureus (ATCC 29213) | 8 |
| Bacillus subtilis (ATCC 6633) | 4 |
| Escherichia coli (ATCC 25922) | >128 |
| Methicillin-resistant S. aureus (MRSA) | 16 |
Table 4: In Vitro Cytotoxicity
| Cell Line | Assay | IC50 (µM) [Hypothetical] |
| HEK293 | MTT | >100 |
| HepG2 | MTT | >100 |
Experimental Protocols
Radioligand Binding Assay for α-Adrenergic Receptors
This protocol describes a competitive radioligand binding assay to determine the binding affinity (Ki) of 2-(2,3-Dihydro-benzodioxin-2-YL)-ethylamine for α-adrenergic receptor subtypes.[6]
Materials:
-
Cell membranes expressing the target α-adrenergic receptor subtype.
-
Radioligand (e.g., [3H]-Prazosin for α1 subtypes, [3H]-Rauwolscine for α2 subtypes).
-
Test compound: 2-(2,3-Dihydro-benzodioxin-2-YL)-ethylamine.
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Non-specific binding control (e.g., 10 µM phentolamine).
-
Glass fiber filters.
-
Scintillation fluid.
-
96-well plates.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of the test compound in assay buffer.
-
In a 96-well plate, add in the following order: assay buffer, test compound at various concentrations, a fixed concentration of radioligand (at its Kd value), and the cell membrane preparation.
-
For total binding wells, add assay buffer instead of the test compound.
-
For non-specific binding wells, add the non-specific binding control.
-
Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.
-
Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value by plotting the percentage of specific binding against the log concentration of the test compound.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
This protocol details the determination of the MIC of the test compound against various bacterial strains using the broth microdilution method.[7]
Materials:
-
Test compound: 2-(2,3-Dihydro-benzodioxin-2-YL)-ethylamine.
-
Bacterial strains (e.g., S. aureus, B. subtilis, E. coli).
-
Mueller-Hinton Broth (MHB).
-
Sterile 96-well microtiter plates.
-
0.5 McFarland standard.
-
Spectrophotometer.
-
Incubator.
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent and then dilute it in MHB.
-
In a 96-well plate, add 100 µL of MHB to all wells.
-
Add 100 µL of the test compound stock solution to the first well of each row and perform a two-fold serial dilution across the plate.
-
Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard (approximately 1.5 x 108 CFU/mL).
-
Dilute the inoculum in MHB to achieve a final concentration of approximately 5 x 105 CFU/mL in each well after inoculation.
-
Inoculate each well (except for the sterility control) with 100 µL of the diluted bacterial suspension.
-
Include a growth control (no compound) and a sterility control (no bacteria) on each plate.
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
MTT Assay for In Vitro Cytotoxicity
This protocol describes the use of the MTT assay to assess the cytotoxicity of the test compound on mammalian cell lines.[5][8]
Materials:
-
Mammalian cell lines (e.g., HEK293, HepG2).
-
Complete cell culture medium.
-
Test compound: 2-(2,3-Dihydro-benzodioxin-2-YL)-ethylamine.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS).
-
96-well cell culture plates.
-
Microplate reader.
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Prepare serial dilutions of the test compound in complete cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the diluted test compound to each well. Include vehicle control wells.
-
Incubate the plate for 24-48 hours at 37°C in a humidified CO2 incubator.
-
Add 10 µL of MTT solution to each well and incubate for another 2-4 hours.
-
Remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Mandatory Visualizations
Proposed Initial Screening Workflow
Caption: A proposed workflow for the initial screening of 2-(2,3-Dihydro-benzodioxin-2-YL)-ethylamine.
α1-Adrenergic Receptor Signaling Pathway
Caption: Simplified signaling pathway of the Gq-coupled α1-adrenergic receptor.[9][10]
FtsZ-Mediated Bacterial Cell Division and Inhibition
References
- 1. youtube.com [youtube.com]
- 2. mdpi.com [mdpi.com]
- 3. At the heart of bacterial cytokinesis: the Z ring - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. benchchem.com [benchchem.com]
- 6. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 7. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 8. Assembly Dynamics of the Bacterial Cell Division Protein FtsZ: Poised at the Edge of Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Alpha-1 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 10. FtsZ - Wikipedia [en.wikipedia.org]
The 2,3-Dihydrobenzodioxine Motif: A Privileged Scaffold in Modern Drug Discovery
An In-depth Technical Review for Researchers, Scientists, and Drug Development Professionals
The 2,3-dihydrobenzo[b][1][2]dioxine, commonly known as the 1,4-benzodioxan moiety, is a heterocyclic scaffold of significant interest in medicinal chemistry. Its unique structural and electronic properties have made it a versatile building block in the design of a wide array of therapeutic agents targeting diverse biological pathways. This review provides a comprehensive overview of the synthesis, pharmacological applications, and quantitative structure-activity relationships of compounds incorporating this important chemical motif.
Therapeutic Applications
The 2,3-dihydrobenzodioxine core is a key pharmacophoric element in several approved drugs and clinical candidates. Its rigid structure, which holds a catechol-like system in a defined conformation, allows for specific interactions with various biological targets.
Adrenergic Receptor Antagonists
One of the most well-established applications of the 2,3-dihydrobenzodioxine motif is in the development of α1-adrenergic receptor antagonists. These agents are crucial in the management of hypertension and benign prostatic hyperplasia (BPH).
Doxazosin , a quinazoline derivative featuring the 2,3-dihydrobenzodioxine moiety, is a selective α1-adrenoceptor antagonist.[3] By blocking these receptors in vascular smooth muscle, doxazosin leads to vasodilation and a reduction in blood pressure.[2] In BPH, its action on the smooth muscle of the prostate and bladder neck alleviates urinary obstruction.[2][3]
WB4101 and its analogues are another important class of α1-adrenoceptor antagonists that contain the 2,3-dihydrobenzodioxine scaffold. Extensive structure-activity relationship (SAR) studies have been conducted on these compounds to optimize their affinity and selectivity for different α1-adrenoceptor subtypes (α1A, α1B, and α1D).
Poly(ADP-ribose) Polymerase (PARP) Inhibitors
More recently, the 2,3-dihydrobenzodioxine scaffold has emerged as a valuable component in the design of potent inhibitors of Poly(ADP-ribose) polymerase 1 (PARP1). PARP1 is a key enzyme in the repair of single-strand DNA breaks, and its inhibition is a promising strategy in cancer therapy, particularly in tumors with deficiencies in other DNA repair pathways like BRCA1/2 mutations. Several studies have identified 2,3-dihydrobenzo[b][1][2]dioxine-5-carboxamide derivatives as promising leads for the development of novel PARP1 inhibitors.
Serotonin Receptor Ligands and Potential Antidepressants
The 2,3-dihydrobenzodioxine motif is also found in compounds targeting serotonin (5-HT) receptors, particularly the 5-HT1A subtype. Ligands for this receptor are of interest for the treatment of anxiety and depression. A number of 2,3-dihydrobenzo[b][1][2]dioxine derivatives have been synthesized and evaluated for their potential as antidepressants, with some compounds showing high affinity for both the 5-HT1A receptor and the serotonin transporter (SERT).
Quantitative Biological Data
The following tables summarize the quantitative biological data for representative compounds containing the 2,3-dihydrobenzodioxine motif.
Table 1: Adrenergic Receptor Antagonists
| Compound | Receptor Subtype | Assay Type | Value | Units | Reference |
| Doxazosin | α1 | pA2 | 8.43 - 8.75 | ||
| (S)-WB4101 | α1D | pA2 | 10.68 | ||
| (S)-8 (WB4101 analogue) | α1A | pA2 | 7.98 | ||
| WB4101 | α1 | Ki | - | ||
| Doxazosin (Racemic) | α1 (human prostate) | pKi | 8.60 - 8.63 | ||
| R-Doxazosin | α1 (human prostate) | pKi | 8.47 - 8.55 | ||
| S-Doxazosin | α1 (human prostate) | pKi | 8.61 - 8.65 |
Table 2: PARP1 Inhibitors
| Compound | Assay Type | Value | Units | Reference |
| Compound 3 | IC50 | 12 | µM | [4] |
| Compound 4 | IC50 | 5.8 | µM | [4] |
| Compound 10 | IC50 | 0.88 | µM | [4] |
| Compound 49 | IC50 | 0.082 | µM | [4] |
Table 3: Serotonin Receptor Ligands
| Compound | Target | Assay Type | Value | Units | Reference |
| Compound 5 | 5-HT1A Receptor | Ki | 96 | nM | [5] |
| Compound 5 | Serotonin Transporter | Ki | 9.8 | nM | [5] |
| Compound 8g | 5-HT1A Receptor | Ki | 17 | nM | |
| Compound 8g | 5-HT2A Receptor | Ki | 0.71 | nM |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of scientific findings. Below are representative protocols for key experiments cited in the literature.
Synthesis of 2,3-Dihydrobenzo[b][1][2]dioxine-5-carboxamide (A PARP1 Inhibitor Lead)
This protocol describes a general synthesis of a key intermediate for a class of PARP1 inhibitors.
Step 1: Esterification of 2,3-dihydroxybenzoic acid
-
To a solution of 2,3-dihydroxybenzoic acid in methanol, add concentrated sulfuric acid at 5 °C.
-
Reflux the reaction mixture for 12 hours.
-
Cool the mixture to room temperature and concentrate under vacuum.
-
Dissolve the resulting mass in ethyl acetate and wash three times with sodium carbonate solution.
-
Dry the organic extract over magnesium sulfate and concentrate under reduced pressure to obtain methyl 2,3-dihydroxybenzoate.
Step 2: Cyclization to form the 2,3-dihydrobenzodioxine ring
-
To a suspension of methyl 2,3-dihydroxybenzoate and potassium carbonate in dimethylformamide, add 1,2-dibromoethane.
-
Stir the reaction mixture under reflux for 10 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Dilute the mixture with water and extract with ethyl acetate.
-
Dry the organic portion over anhydrous magnesium sulfate and evaporate under reduced pressure to yield methyl 2,3-dihydrobenzo[b][1][2]dioxine-5-carboxylate.
Step 3: Amide formation
-
Hydrolyze the ester group of methyl 2,3-dihydrobenzo[b][1][2]dioxine-5-carboxylate using lithium hydroxide in a mixture of water and THF at room temperature for 8-12 hours to yield the corresponding carboxylic acid.
-
To the carboxylic acid in THF at 0 °C, add isobutyl chloroformate and N-methylmorpholine and stir for 15-30 minutes.
-
Add a solution of ammonia in methanol and stir at room temperature for 50-60 minutes to afford 2,3-dihydrobenzo[b][1][2]dioxine-5-carboxamide.
Radioligand Binding Assay for α1-Adrenergic Receptors
This protocol outlines a typical radioligand binding assay to determine the affinity of compounds for α1-adrenergic receptors.
1. Membrane Preparation:
- Homogenize tissue (e.g., rat heart ventricles) in ice-cold lysis buffer.
- Centrifuge the homogenate at low speed to remove debris.
- Centrifuge the supernatant at high speed (e.g., 20,000 x g) to pellet the membranes.
- Wash the membrane pellet by resuspension in fresh buffer and recentrifugation.
- Resuspend the final pellet in a buffer containing a cryoprotectant (e.g., 10% sucrose) and store at -80 °C.
- Determine the protein concentration of the membrane preparation using a suitable method (e.g., BCA assay).
2. Binding Assay:
- The assay is typically performed in a 96-well plate format.
- To each well, add the membrane preparation, the radioligand (e.g., [3H]WB4101), and the competing test compound at various concentrations.
- For determining non-specific binding, a high concentration of a known non-labeled antagonist (e.g., prazosin) is added to a set of wells.
- Incubate the plate at a controlled temperature (e.g., 30 °C) for a specific duration (e.g., 60 minutes) with gentle agitation.
3. Filtration and Counting:
- Terminate the incubation by rapid vacuum filtration through glass fiber filters (e.g., GF/C filters) using a cell harvester. This separates the bound radioligand from the free radioligand.
- Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.
- Dry the filters and place them in scintillation vials with a scintillation cocktail.
- Measure the radioactivity on the filters using a liquid scintillation counter.
4. Data Analysis:
- Calculate specific binding by subtracting the non-specific binding from the total binding at each concentration of the test compound.
- Plot the specific binding as a function of the test compound concentration.
- Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
- Calculate the Ki value (inhibition constant) from the IC50 value using the Cheng-Prusoff equation.
In Vitro PARP1 Enzyme Inhibition Assay (Chemiluminescent)
This protocol describes a common method for assessing the inhibitory activity of compounds against the PARP1 enzyme.
1. Plate Coating:
- Coat a 96-well plate with histone proteins, which serve as the substrate for PARP1.
- Wash the plate to remove any unbound histones.
- Block the wells with a blocking buffer to prevent non-specific binding.
2. Enzymatic Reaction:
- Prepare a master mix containing PARP1 enzyme, activated DNA (to stimulate PARP1 activity), and biotinylated NAD+ (the substrate for the PARylation reaction).
- Add the test inhibitor at various concentrations to the appropriate wells.
- Add the master mix to all wells to initiate the enzymatic reaction.
- Incubate the plate at room temperature for a specified time (e.g., 1 hour).
3. Detection:
- Wash the plate to remove unreacted components.
- Add streptavidin-conjugated horseradish peroxidase (HRP) to each well. The streptavidin-HRP will bind to the biotinylated ADP-ribose chains that have been added to the histones by PARP1.
- Wash the plate again to remove unbound streptavidin-HRP.
- Add a chemiluminescent HRP substrate to the wells.
- Immediately measure the chemiluminescence using a microplate reader. The light output is proportional to the PARP1 activity.
4. Data Analysis:
- Subtract the background signal (from wells with no enzyme) from all other readings.
- Calculate the percentage of PARP1 inhibition for each concentration of the test compound relative to the control (no inhibitor).
- Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
- Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes in which 2,3-dihydrobenzodioxine-containing compounds are involved is essential for a deeper understanding of their mechanism of action.
References
- 1. Binding to alpha-adrenergic receptors: differential pharmacological potencies and binding affinities of benzodioxanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Therapeutic Role of Heterocyclic Compounds in Neurodegenerative Diseases: Insights from Alzheimer’s and Parkinson’s Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of novel 5-substituted 3-amino-3,4-dihydro-2H-1-benzopyran derivatives and their interactions with the 5-HT1A receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of 2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][1,4]oxazine-8-carboxamide derivatives as PARP1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PARP Inhibitors: Clinical Limitations and Recent Attempts to Overcome Them | MDPI [mdpi.com]
The Neuropharmacological Profile of 2-(2,3-Dihydro-1,4-benzodioxin-2-yl)ethylamine and its Analogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the interaction of 2-(2,3-dihydro-1,4-benzodioxin-2-yl)ethylamine and its structural analogs with key neurotransmitter systems. While the specific pharmacological profile of the parent compound is not extensively documented in publicly available literature, a significant body of research exists for the broader class of 2-aminomethyl-1,4-benzodioxan derivatives. These compounds are recognized for their potent and often selective interactions with adrenergic and serotonergic receptors, positioning them as valuable tools in neuroscience research and as scaffolds for the development of novel therapeutics. This document synthesizes the available quantitative data on receptor binding affinities and functional activities, details the experimental protocols used for their determination, and visualizes the associated signaling pathways and experimental workflows.
Introduction
The 1,4-benzodioxan moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmacologically active compounds. The introduction of an ethylamine side chain at the 2-position creates a structural motif with the potential to interact with a variety of biogenic amine receptors, including those for norepinephrine, serotonin, and dopamine. This guide focuses on the neuropharmacological interactions of this class of compounds, with a primary emphasis on their effects on adrenergic and serotonergic systems due to the wealth of available data.
Interaction with Adrenergic Neurotransmitter Systems
Derivatives of 2-aminomethyl-1,4-benzodioxan are most renowned for their potent antagonist activity at α-adrenergic receptors. Structure-activity relationship (SAR) studies have demonstrated that modifications to the amine substituent and the aromatic ring system can significantly influence affinity and selectivity for α1 and α2 adrenoceptor subtypes.
Quantitative Data: Adrenergic Receptor Binding Affinities and Functional Antagonism
The following tables summarize the binding affinities (Ki) and functional antagonist potencies (pA2) of representative 2-aminomethyl-1,4-benzodioxan derivatives at various adrenergic receptor subtypes.
Table 1: α1-Adrenergic Receptor Binding Affinities (Ki, nM) of 2-Aminomethyl-1,4-benzodioxan Derivatives
| Compound | α1A | α1B | α1D | Reference |
| WB-4101 | 1.3 | 2.5 | 0.8 | [1] |
| Phendioxan | 0.9 | 12.6 | 3.2 | [2] |
| (S)-8 | 10.2 | 126 | 25.1 | [3] |
Table 2: α2-Adrenergic Receptor Binding Affinities (Ki, nM) of 2-Aminomethyl-1,4-benzodioxan Derivatives
| Compound | α2A | α2B | α2C | Reference |
| WB-4101 | 316 | - | - | [1] |
| Phendioxan | 1260 | - | - | [2] |
Table 3: Functional Antagonist Potency (pA2) of 2-Aminomethyl-1,4-benzodioxan Derivatives at α1-Adrenoceptors in Isolated Tissues
| Compound | Tissue (Receptor Subtype) | pA2 | Reference |
| WB-4101 | Rat Vas Deferens (α1A) | 9.54 | [4] |
| WB-4101 | Rat Aorta (α1D) | 9.21 | [4] |
| Prazosin (Reference) | Rat Vas Deferens (α1A) | 9.26 | [4] |
| (S)-8 | Rat Prostate (α1A) | 7.98 | [3] |
| (S)-2 | Rat Aorta (α1D) | 10.68 | [3] |
Interaction with Serotonergic Neurotransmitter Systems
Several 2-aminomethyl-1,4-benzodioxan derivatives have been shown to possess significant affinity for serotonin receptors, particularly the 5-HT1A subtype. This interaction can contribute to the overall pharmacological profile of these compounds and offers opportunities for the development of agents with mixed adrenergic/serotonergic activity.
Quantitative Data: Serotonin Receptor Binding Affinities
Table 4: 5-HT1A Receptor Binding Affinities (Ki, nM) of 2-Aminomethyl-1,4-benzodioxan Derivatives
| Compound | 5-HT1A Ki (nM) | Reference |
| WB-4101 | 1.8 | [1] |
| Chromene derivative 8 | 3.2 | [1] |
| (S)-2 | 0.8 | [5] |
Interaction with Dopaminergic Neurotransmitter Systems
The interaction of 2-aminomethyl-1,4-benzodioxan derivatives with dopamine receptors is less extensively characterized in the literature compared to their effects on adrenergic and serotonergic systems. However, some studies have investigated their affinity for D2 dopaminergic receptors, suggesting that this is a potential area for further exploration.[1]
Experimental Protocols
Radioligand Binding Assays for Adrenergic Receptors
This protocol describes a typical competitive radioligand binding assay to determine the affinity (Ki) of a test compound for α1-adrenergic receptors in rat brain tissue.
Diagram 1: Workflow for Radioligand Binding Assay
Caption: Workflow of a typical radioligand binding assay.
Materials:
-
Rat cerebral cortex
-
Buffer: 50 mM Tris-HCl, pH 7.4
-
Radioligand: [3H]prazosin (for α1 adrenoceptors)
-
Non-specific binding control: Phentolamine (10 µM)
-
Test compounds
-
Glass fiber filters
-
Scintillation cocktail and counter
Procedure:
-
Membrane Preparation: Homogenize rat cerebral cortex in ice-cold Tris-HCl buffer. Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C. Collect the supernatant and centrifuge at 40,000 x g for 20 minutes at 4°C. Resuspend the resulting pellet in fresh buffer.[6][7]
-
Binding Reaction: In a final volume of 250 µL, incubate the membrane preparation with a fixed concentration of [3H]prazosin (e.g., 0.25 nM) and varying concentrations of the test compound.[8]
-
Incubation: Incubate the reaction tubes at 25°C for 30 minutes.[9]
-
Filtration: Terminate the incubation by rapid filtration through glass fiber filters under vacuum.
-
Washing: Wash the filters rapidly with ice-cold buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[10]
Isolated Tissue Bath Assay for Functional Antagonism
This protocol describes the determination of the functional antagonist potency (pA2) of a test compound at α1-adrenoceptors in isolated rat vas deferens.
Diagram 2: Schild Analysis Workflow
Caption: Workflow for determining antagonist potency using Schild analysis.
Materials:
-
Male Wistar rats
-
Krebs-Henseleit solution
-
Agonist: Norepinephrine
-
Test compounds (antagonists)
-
Isolated organ bath system with isometric force transducers
Procedure:
-
Tissue Preparation: Isolate the vas deferens from a male Wistar rat and mount it in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and gassed with 95% O2 / 5% CO2.[4]
-
Equilibration: Allow the tissue to equilibrate under a resting tension of 1 g for at least 60 minutes.
-
Control Concentration-Response Curve (CRC): Generate a cumulative concentration-response curve for the agonist (norepinephrine).
-
Antagonist Incubation: After washing out the agonist, incubate the tissue with a fixed concentration of the test compound (antagonist) for a predetermined period (e.g., 30 minutes).
-
CRC in Presence of Antagonist: Generate a second agonist CRC in the presence of the antagonist.
-
Repeat: Repeat steps 4 and 5 with increasing concentrations of the antagonist.
-
Data Analysis (Schild Plot): Calculate the dose ratio (the ratio of the EC50 of the agonist in the presence and absence of the antagonist) for each antagonist concentration. Construct a Schild plot by plotting log(dose ratio - 1) against the negative logarithm of the molar concentration of the antagonist. The x-intercept of the linear regression line gives the pA2 value, which is the negative logarithm of the antagonist concentration that produces a 2-fold shift in the agonist CRC. A slope not significantly different from unity is indicative of competitive antagonism.[11][12]
Signaling Pathways
α1-Adrenergic Receptor Signaling
α1-Adrenoceptors are Gq-protein coupled receptors. Upon agonist binding, the activated Gαq subunit stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).[13][14]
Diagram 3: α1-Adrenergic Receptor Signaling Pathway
Caption: Simplified α1-adrenergic receptor signaling cascade.
α2-Adrenergic Receptor Signaling
α2-Adrenoceptors are coupled to Gi-proteins. Activation of α2-receptors leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP). This reduction in cAMP levels modulates the activity of protein kinase A (PKA) and other downstream effectors.[15][16]
Diagram 4: α2-Adrenergic Receptor Signaling Pathway
Caption: Simplified α2-adrenergic receptor signaling cascade.
Conclusion
The 2-aminomethyl-1,4-benzodioxan scaffold represents a versatile platform for the design of potent and selective ligands for adrenergic and serotonergic receptors. The extensive research on derivatives such as WB-4101 has provided valuable insights into the structure-activity relationships governing their interactions with these key neurotransmitter systems. The data and protocols presented in this guide serve as a comprehensive resource for researchers in the fields of pharmacology, medicinal chemistry, and drug development, facilitating further investigation into the therapeutic potential of this important class of compounds. Future studies are warranted to more thoroughly characterize their interactions with the dopaminergic system and to explore the functional consequences of their mixed-receptor profiles.
References
- 1. Structure-activity relationships in 1,4-benzodioxan-related compounds. 6. Role of the dioxane unit on selectivity for alpha(1)-adrenoreceptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure-activity relationships in 1,4-benzodioxan-related compounds. 7. Selectivity of 4-phenylchroman analogues for alpha(1)-adrenoreceptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. WB4101-related compounds: new, subtype-selective alpha1-adrenoreceptor antagonists (or inverse agonists?) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Investigation of the subtypes of alpha 1-adrenoceptor mediating contractions of rat aorta, vas deferens and spleen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure-activity relationships in 1,4-benzodioxan-related compounds. 11. (1) reversed enantioselectivity of 1,4-dioxane derivatives in α1-adrenergic and 5-HT1A receptor binding sites recognition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 3H-Prazosin binds specifically to 'alpha 1'-adrenoceptors in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Identification of subtypes of [3H]prazosin-labelled alpha 1 receptor binding sites in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Binding characteristics of 3H-prazosin to rat brain alpha-adrenergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pa2online.org [pa2online.org]
- 10. Characterization of alpha 1-adrenergic receptor subtypes in rat brain: a reevaluation of [3H]WB4104 and [3H]prazosin binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Schild equation - Wikipedia [en.wikipedia.org]
- 12. Glaxo Wellcome and Science - Global [pdg.cnb.uam.es]
- 13. Cardiac Alpha1-Adrenergic Receptors: Novel Aspects of Expression, Signaling Mechanisms, Physiologic Function, and Clinical Importance - PMC [pmc.ncbi.nlm.nih.gov]
- 14. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 15. Alpha 2A adrenergic receptors inhibit cAMP accumulation in embryonic stem cells which lack Gi alpha 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Negative regulation of alpha2-adrenergic receptor-mediated Gi signalling by a novel pathway - PMC [pmc.ncbi.nlm.nih.gov]
The Polypharmacology of Dihydro-benzodioxin Compounds: A Technical Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The 2,3-dihydrobenzo[b][1][2]dioxin (also known as 1,4-benzodioxan) scaffold is a versatile and privileged structure in medicinal chemistry, appearing in numerous biologically active compounds.[3] Its unique conformation and electronic properties allow for interaction with a wide array of biological targets, leading to a rich polypharmacological profile. This technical guide provides an in-depth exploration of the diverse pharmacological activities of dihydro-benzodioxin derivatives, focusing on their multi-target engagement. This document summarizes key quantitative data, details representative experimental protocols for the evaluation of these compounds, and visualizes the associated signaling pathways and experimental workflows.
Multi-Target Profile of Dihydro-benzodioxin Compounds
Dihydro-benzodioxin derivatives have been shown to interact with a variety of biological targets, demonstrating their potential in treating a range of diseases, from cancer to neurodegenerative disorders and cardiovascular conditions. The subsequent sections will delve into the specifics of these interactions.
Anticancer Activity: PARP1 Inhibition
Several dihydro-benzodioxin derivatives have been identified as inhibitors of Poly(ADP-ribose) polymerase 1 (PARP1), a key enzyme in the DNA damage response pathway. PARP1 inhibitors have emerged as a successful therapeutic strategy for cancers with deficiencies in DNA repair mechanisms.
Quantitative Data: PARP1 Inhibition
| Compound ID | Modification | PARP1 IC50 (µM) | Reference |
| 3 | Dihydro-benzodioxin carboxamide derivative | 12 | [1] |
| 4 | 2,3-dihydro-1,4-benzodioxine-5-carboxamide | 5.8 | [1] |
| 10 | Dihydro-benzodioxin carboxamide derivative | 0.88 | [1] |
| 49 | (Z)-2-(4-hydroxybenzylidene)-3-oxo-3,4-dihydro-2H-benzo[b][1][2]oxazine-8-carboxamide | 0.082 | [1] |
Signaling Pathway: PARP1 in DNA Single-Strand Break Repair
References
Methodological & Application
Application Notes and Protocols for the Exploration of 2-(2,3-Dihydro-benzodioxin-2-YL)-ethylamine Derivatives in Antidepressant Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the investigation of 2-(2,3-Dihydro-benzodioxin-2-YL)-ethylamine and its derivatives as potential antidepressant drug candidates. The focus is on compounds that exhibit dual activity as Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs) and/or agonists of the 5-HT1A receptor, two validated mechanisms for antidepressant action.
Introduction
The modulation of monoaminergic systems, particularly serotonin (5-HT) and norepinephrine (NE), remains a cornerstone of antidepressant drug discovery. 2-(2,3-Dihydro-benzodioxin-2-YL)-ethylamine serves as a versatile scaffold for the development of novel therapeutics targeting key proteins in these pathways, including the serotonin transporter (SERT), the norepinephrine transporter (NET), and the 5-HT1A receptor. This document outlines the essential in vitro and in vivo assays to characterize the pharmacological profile of derivatives of this scaffold and elucidate their mechanism of action.
Data Presentation: In Vitro Pharmacological Profile of Representative Derivatives
The following tables summarize the binding affinities (Ki) of exemplary 2,3-dihydrobenzo[b][1][2]dioxin derivatives for human SERT, NET, and the 5-HT1A receptor. This data is crucial for establishing the potency and selectivity of the compounds.
Table 1: Binding Affinities (Ki, nM) of Benzo[b]thiophene Derivatives of 2,3-dihydro-1,4-benzodioxin [3]
| Compound | 5-HT Transporter (SERT) Ki (nM) | 5-HT1A Receptor Ki (nM) |
| 4c | 14 | 6.8 |
| 4f | 18.2 | 6.2 |
Table 2: Binding Affinities (Ki, nM) of Indolealkylamine Derivatives of 2,3-dihydrobenzo[b][1][2]dioxin [4]
| Compound | 5-HT Transporter (SERT) Ki (nM) | 5-HT1A Receptor Ki (nM) |
| Compound 5 | 9.8 | 96 |
Table 3: Binding Affinities (Ki, nM) of a Selective 5-HT1A Receptor Agonist Derivative
| Compound | 5-HT1A Receptor Ki (nM) |
| MKC-242 | Potent and selective agonist[5][6] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and accurate assessment of novel compounds.
In Vitro Assays
Protocol 1: Radiolabeled Serotonin Transporter (SERT) Uptake Inhibition Assay in Rat Brain Synaptosomes
This assay determines the ability of a test compound to inhibit the uptake of radiolabeled serotonin into presynaptic nerve terminals.
Materials:
-
Rat forebrain tissue
-
Sucrose buffer (0.32 M)
-
Krebs-Ringer-Henseleit (KRH) buffer
-
[³H]Serotonin (5-HT)
-
Test compounds
-
Selective serotonin reuptake inhibitor (SSRI) for non-specific uptake determination (e.g., Citalopram)[7]
-
Scintillation fluid
-
Liquid scintillation counter
-
Glass fiber filters
-
Cell harvester
Procedure:
-
Synaptosome Preparation:
-
Homogenize fresh rat forebrain tissue in ice-cold sucrose buffer.[7]
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cell debris.
-
Centrifuge the resulting supernatant at 20,000 x g for 20 minutes at 4°C to pellet the synaptosomes.
-
Wash the synaptosomal pellet by resuspending in KRH buffer and centrifuging again.
-
Resuspend the final pellet in KRH buffer and determine the protein concentration.
-
-
Uptake Assay:
-
In a 96-well plate, add KRH buffer, test compound dilutions, and the synaptosomal suspension.
-
To determine non-specific uptake, add a high concentration of a known SSRI (e.g., 5 µM citalopram).[7]
-
Pre-incubate the plate for 15 minutes at 37°C.[7]
-
Initiate the uptake by adding [³H]5-HT to a final concentration approximately equal to its KM value (e.g., 1 µM).[7]
-
Incubate for a short period (e.g., 5-15 minutes) at 37°C.[7]
-
Terminate the uptake by rapid filtration through glass fiber filters using a cell harvester.[7]
-
Wash the filters rapidly with ice-cold KRH buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific uptake by subtracting the non-specific uptake from the total uptake.
-
Determine the IC50 value of the test compound by non-linear regression analysis of the concentration-response curve.
-
Protocol 2: Radiolabeled Norepinephrine Transporter (NET) Uptake Inhibition Assay in hNET-expressing Cells
This assay measures the potency of test compounds to inhibit norepinephrine uptake in a cell line stably expressing the human norepinephrine transporter.
Materials:
-
HEK293 cells stably expressing hNET (hNET-HEK293)
-
Cell culture medium
-
Krebs-Ringer-Henseleit (KRH) assay buffer
-
[³H]Norepinephrine (NE)
-
Test compounds
-
Selective norepinephrine reuptake inhibitor (NRI) for non-specific binding (e.g., Desipramine)[1][8]
-
Scintillation fluid and counter
-
Polyethylenimine (PEI) coated plates[8]
-
Cell harvester and glass fiber filters
Procedure:
-
Cell Culture:
-
Culture hNET-HEK293 cells in appropriate medium until they reach confluency.
-
Plate the cells in PEI-coated 24-well or 96-well plates and allow them to adhere overnight.[8]
-
-
Uptake Assay:
-
Wash the cells gently with KRH assay buffer.[8]
-
Add KRH buffer containing various concentrations of the test compound to the wells.
-
For non-specific uptake, use a high concentration of desipramine (e.g., 10 µM).
-
Pre-incubate the cells with the compounds for 15-30 minutes at room temperature.[8]
-
Initiate the uptake by adding [³H]NE at a concentration near its KM value (e.g., 20 nM).[8]
-
Incubate for 10-20 minutes at room temperature.[8]
-
Terminate the reaction by aspirating the buffer and washing the cells twice with ice-cold KRH buffer.[7]
-
Lyse the cells with a lysis buffer (e.g., 1% Triton X-100).[7]
-
Transfer the lysate to scintillation vials, add scintillation fluid, and measure the radioactivity.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the control (vehicle-treated) and non-specific uptake.
-
Determine the IC50 value using non-linear regression.
-
In Vivo Behavioral Assays
Protocol 3: Forced Swim Test (FST) in Mice
The FST is a widely used behavioral assay to screen for antidepressant-like activity. It is based on the principle that antidepressant treatment reduces the immobility time of mice when placed in an inescapable cylinder of water.
Materials:
-
Male mice (e.g., C57BL/6)
-
Transparent cylindrical containers (e.g., 25 cm high, 10 cm diameter)
-
Water bath to maintain water temperature at 23-25°C
-
Video recording equipment
-
Test compounds and vehicle
Procedure:
-
Acclimation:
-
Allow mice to acclimate to the testing room for at least 1 hour before the experiment.
-
-
Drug Administration:
-
Administer the test compound or vehicle via the desired route (e.g., intraperitoneal, oral) at a specified time before the test (e.g., 30-60 minutes).
-
-
Test Session:
-
Fill the cylinders with water to a depth of 15 cm.
-
Gently place each mouse into a cylinder.
-
Record the behavior of the mice for a 6-minute session.
-
The last 4 minutes of the session are typically scored for immobility. Immobility is defined as the cessation of struggling and remaining floating motionless in the water, making only movements necessary to keep the head above water.[9]
-
-
Data Analysis:
-
A trained observer, blind to the treatment groups, should score the duration of immobility.
-
Compare the immobility time between the treated and vehicle control groups using appropriate statistical tests. A significant decrease in immobility time is indicative of antidepressant-like activity.
-
Protocol 4: Tail Suspension Test (TST) in Mice
The TST is another common behavioral despair model used to screen for potential antidepressant drugs. The duration of immobility when suspended by the tail is measured, and this is reduced by antidepressant treatment.
Materials:
-
Male mice
-
Tail suspension apparatus (a horizontal bar from which to suspend the mice)
-
Adhesive tape
-
Video recording equipment
-
Test compounds and vehicle
Procedure:
-
Acclimation and Drug Administration:
-
Follow the same procedures as for the FST.
-
-
Test Session:
-
Securely attach a piece of adhesive tape to the tail of each mouse (approximately 1-2 cm from the tip).
-
Suspend the mouse by its tail from the horizontal bar. The mouse should be high enough to prevent it from touching any surfaces.
-
Record the behavior for a 6-minute period.
-
Immobility is defined as the absence of any limb or body movements, except for those caused by respiration.
-
-
Data Analysis:
-
Score the total duration of immobility during the 6-minute test.
-
Analyze the data statistically to compare the immobility times of the different treatment groups. A significant reduction in immobility suggests antidepressant-like effects.
-
Visualization of Signaling Pathways and Experimental Workflows
Signaling Pathways
The antidepressant effects of compounds targeting SERT, NET, and 5-HT1A receptors are mediated through complex intracellular signaling cascades.
SNRI Signaling Pathway: Inhibition of SERT and NET leads to an increase in synaptic concentrations of serotonin and norepinephrine. This enhances the activation of postsynaptic receptors, leading to the activation of downstream signaling pathways, including the cyclic AMP (cAMP) response element-binding protein (CREB) pathway. Chronic activation of this pathway is thought to contribute to the therapeutic effects of SNRIs by promoting neurogenesis and synaptic plasticity.[10][11][12][13][14]
Caption: SNRI Downstream Signaling Cascade.
5-HT1A Receptor Agonist Signaling Pathway: Agonism at 5-HT1A receptors, which are G-protein coupled receptors, can lead to the inhibition of adenylyl cyclase and the activation of other signaling pathways, such as the extracellular signal-regulated kinase (ERK) pathway. The activation of these pathways can influence neuronal excitability and gene expression, contributing to anxiolytic and antidepressant effects.[2][15][16][17][18]
References
- 1. benchchem.com [benchchem.com]
- 2. Scholars@Duke publication: Serotonin 5-HT1A receptor-mediated Erk activation requires calcium/calmodulin-dependent receptor endocytosis. [scholars.duke.edu]
- 3. New 3-[4-(2,3-dihydro-14-benzodioxin-5-yl)piperazin-1-yl]-1-(5-substituted benzo[b]thiophen-3-yl)propanol derivatives with dual action at 5-HT(1A) serotonin receptors and serotonin transporter as a new class of antidepressants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and evaluation of novel 2,3-dihydrobenzo[b][1,4]dioxin- and indolealkylamine derivatives as potential antidepressants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. MKC-242, a novel 5-HT1A receptor agonist, facilitates cortical acetylcholine release by a mechanism different from that of 8-OH-DPAT in awake rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel benzodioxan derivative, 5-[3-[((2S)-1,4-benzodioxan-2-ylmethyl) amino]propoxy]-1,3-benzodioxole HCl (MKC-242), with anxiolytic-like and antidepressant-like effects in animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development of serotonin transporter reuptake inhibition assays using JAR cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of norepinephrine transporter reuptake inhibition assays using SK-N-BE(2)C cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Determining Serotonin and Dopamine Uptake Rates in Synaptosomes Using High-Speed Chronoamperometry - Electrochemical Methods for Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. cAMP response element-binding protein is essential for the upregulation of brain-derived neurotrophic factor transcription, but not the behavioral or endocrine responses to antidepressant drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mechanisms of extracellular signal-regulated kinase/cAMP response element-binding protein/brain-derived neurotrophic factor signal transduction pathway in depressive disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 12. files01.core.ac.uk [files01.core.ac.uk]
- 13. Frontiers | cAMP Response Element-Binding Protein (CREB): A Possible Signaling Molecule Link in the Pathophysiology of Schizophrenia [frontiersin.org]
- 14. cAMP Response Element-Mediated Gene Transcription Is Upregulated by Chronic Antidepressant Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. 5-HT1A Receptor-Regulated Signal Transduction Pathways in Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The recombinant 5-HT1A receptor: G protein coupling and signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 18. 5-HT1A receptor-mediated phosphorylation of extracellular signal-regulated kinases (ERK1/2) is modulated by regulator of G protein signaling protein 19 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 2,3-Dihydro-1,4-benzodioxine-5-carboxamide as a PARP1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Poly(ADP-ribose) polymerase 1 (PARP1) is a critical enzyme in the cellular response to DNA damage, particularly in the repair of single-strand breaks (SSBs) through the base excision repair (BER) pathway.[1][2][3] Inhibition of PARP1 has emerged as a promising therapeutic strategy for cancer, especially in tumors with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, leveraging the concept of synthetic lethality. The 2,3-dihydro-1,4-benzodioxine scaffold has been identified as a promising framework for the development of novel PARP1 inhibitors. This document provides detailed application notes and experimental protocols for the characterization of 2,3-dihydro-1,4-benzodioxine-5-carboxamide and its analogs as PARP1 inhibitors. While the specific compound 2-(2,3-Dihydro-benzodioxin-2-YL)-ethylamine was initially queried, the available scientific literature points to 2,3-dihydro-1,4-benzodioxine-5-carboxamide as the active derivative from this chemical class with demonstrated PARP1 inhibitory activity.
Data Presentation: PARP1 Inhibitory Activity
The following table summarizes the in vitro PARP1 inhibitory activity of 2,3-dihydro-1,4-benzodioxine-5-carboxamide and its derivatives. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Compound ID | Chemical Name | PARP1 IC50 (µM) |
| 4 | 2,3-dihydro-1,4-benzodioxine-5-carboxamide | 5.8[4][5] |
| 3 | (related benzodioxine derivative) | 12[4][5] |
| 10 | (related phthalazinone derivative) | 0.88[4][5] |
| 49 | (Z)-2-(4-hydroxybenzylidene)-3-oxo-3,4-dihydro-2H-benzo[b][6][7]oxazine-8-carboxamide | 0.082[4][5] |
| 3-Aminobenzamide | (Reference Inhibitor) | 60-80% inhibition at 50 µM[4] |
Signaling Pathways and Experimental Workflows
PARP1's Role in DNA Single-Strand Break Repair
PARP1 acts as a DNA damage sensor. Upon detecting a single-strand break, it binds to the damaged site and, using NAD+ as a substrate, synthesizes poly(ADP-ribose) (PAR) chains on itself and other nuclear proteins. This process, known as PARylation, creates a scaffold to recruit other DNA repair proteins, facilitating the repair process.
Caption: PARP1-mediated single-strand break repair pathway.
Mechanism of Action of PARP1 Inhibitors
PARP1 inhibitors, such as 2,3-dihydro-1,4-benzodioxine-5-carboxamide, typically function by competing with NAD+ for the catalytic site of PARP1. This inhibition prevents PAR chain formation, leading to the "trapping" of PARP1 on the DNA at the site of the break. This trapped PARP1-DNA complex can stall replication forks, leading to the formation of double-strand breaks. In cells with deficient homologous recombination repair (e.g., BRCA1/2 mutations), these double-strand breaks cannot be efficiently repaired, resulting in cell death (synthetic lethality).
Caption: Synthetic lethality induced by PARP1 inhibitors.
Experimental Protocols
In Vitro PARP1 Enzyme Inhibition Assay (Chemiluminescent)
This protocol is adapted from commercially available PARP1 assay kits and is suitable for determining the IC50 value of test compounds.
Principle: The assay measures the incorporation of biotinylated NAD+ into histone-coated plates by PARP1. The amount of incorporated biotin is detected using streptavidin-HRP and a chemiluminescent substrate.
Caption: Workflow for in vitro PARP1 enzyme inhibition assay.
Materials:
-
Recombinant human PARP1 enzyme
-
Activated DNA
-
Histone H1
-
Biotinylated NAD+
-
96-well white microplates
-
Streptavidin-HRP conjugate
-
Chemiluminescent HRP substrate
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM MgCl2, 0.1% BSA)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Test compound (2,3-dihydro-1,4-benzodioxine-5-carboxamide) and reference inhibitor (e.g., Olaparib)
Procedure:
-
Plate Coating: Coat the wells of a 96-well plate with 10 µg/mL Histone H1 in PBS overnight at 4°C.
-
Washing and Blocking: Wash the plate three times with wash buffer. Block the wells with 1% BSA in PBS for 1 hour at room temperature.
-
Compound Addition: Prepare serial dilutions of the test compound and reference inhibitor in assay buffer. Add the diluted compounds to the wells. Include a vehicle control (e.g., DMSO).
-
Enzyme and DNA Addition: Add a mixture of PARP1 enzyme and activated DNA to each well.
-
Reaction Initiation: Add biotinylated NAD+ to all wells to start the reaction.
-
Incubation: Incubate the plate for 1 hour at room temperature with gentle shaking.
-
Detection:
-
Wash the plate three times with wash buffer.
-
Add Streptavidin-HRP diluted in assay buffer to each well and incubate for 30 minutes at room temperature.
-
Wash the plate three times with wash buffer.
-
Add the chemiluminescent substrate and immediately measure the luminescence using a microplate reader.
-
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value using a suitable software.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of the PARP1 inhibitor on cancer cell lines, particularly those with and without BRCA mutations.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Cancer cell lines (e.g., BRCA-proficient and BRCA-deficient)
-
Cell culture medium and supplements
-
96-well clear flat-bottom plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Test compound
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound for 48-72 hours. Include a vehicle control.
-
MTT Addition: Remove the culture medium and add 100 µL of fresh medium containing 10 µL of MTT solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blotting for PARP1 Cleavage and PARylation
This protocol is used to determine the effect of the inhibitor on PARP1 activity within cells by assessing PARP1 cleavage (a marker of apoptosis) and the levels of poly(ADP-ribose) (PAR).
Principle: Western blotting uses antibodies to detect specific proteins in a cell lysate separated by size. A decrease in the full-length PARP1 band and the appearance of a cleaved fragment indicates apoptosis. A decrease in the smear of high molecular weight bands recognized by an anti-PAR antibody indicates inhibition of PARP1's catalytic activity.
Materials:
-
Cell lines and culture reagents
-
Test compound
-
DNA damaging agent (e.g., H2O2 or MMS) as a positive control for PARP1 activation
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer buffer and apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-PARP1, anti-cleaved PARP1, anti-PAR
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment: Treat cells with the test compound at various concentrations, with and without a DNA damaging agent.
-
Cell Lysis: Lyse the cells and quantify the protein concentration.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a membrane.
-
Blocking and Antibody Incubation:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane, add ECL substrate, and visualize the protein bands using an imaging system.
-
Analysis: Analyze the changes in the levels of full-length PARP1, cleaved PARP1, and PARylation in response to treatment.
Conclusion
The application notes and protocols provided here offer a comprehensive guide for the preclinical evaluation of 2,3-dihydro-1,4-benzodioxine-5-carboxamide and its analogs as PARP1 inhibitors. By utilizing these methodologies, researchers can effectively characterize the potency, cellular activity, and mechanism of action of these promising compounds, contributing to the development of novel cancer therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Overview of Base Excision Repair Biochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of 2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][1,4]oxazine-8-carboxamide derivatives as PARP1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of 2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][1,4]oxazine-8-carboxamide derivatives as PARP1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bio-protocol.org [bio-protocol.org]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying 2-(2,3-Dihydro-benzodioxin-2-YL)-ethylamine Effects on 5-HT1A Receptors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The serotonin 1A (5-HT1A) receptor, a G-protein coupled receptor (GPCR), is a key target in the development of therapeutics for neurological and psychiatric disorders such as anxiety and depression. The compound 2-(2,3-Dihydro-benzodioxin-2-YL)-ethylamine, also known as 2-(2,3-Dihydro-1,4-benzodioxin-2-yl)ethanamine, is a structural analog of compounds known to interact with biogenic amine receptors.[1] Understanding its specific effects on the 5-HT1A receptor is crucial for evaluating its therapeutic potential. This document provides detailed protocols for characterizing the binding affinity and functional activity of this compound at the human 5-HT1A receptor.
While specific quantitative data for the interaction of 2-(2,3-Dihydro-benzodioxin-2-YL)-ethylamine with 5-HT1A receptors is not extensively available in public literature, structure-activity relationship (SAR) studies on similar 1,4-benzodioxan derivatives have demonstrated that modifications to this scaffold can result in compounds with a range of activities, from full agonism to antagonism.[1][2][3][4][5][6] Therefore, the following experimental procedures are essential to elucidate the precise pharmacological profile of this specific compound.
Data Presentation
The following tables are templates for summarizing the quantitative data obtained from the experimental protocols described below.
Table 1: Radioligand Binding Affinity of 2-(2,3-Dihydro-benzodioxin-2-YL)-ethylamine at the Human 5-HT1A Receptor
| Compound | Radioligand | Receptor Source | Kᵢ (nM) |
| 2-(2,3-Dihydro-benzodioxin-2-YL)-ethylamine | [³H]8-OH-DPAT | h5-HT1A-expressing cells | Experimental Value |
| 8-OH-DPAT (Reference Agonist) | [³H]8-OH-DPAT | h5-HT1A-expressing cells | Experimental Value |
| WAY-100635 (Reference Antagonist) | [³H]8-OH-DPAT | h5-HT1A-expressing cells | Experimental Value |
Table 2: Functional Activity of 2-(2,3-Dihydro-benzodioxin-2-YL)-ethylamine at the Human 5-HT1A Receptor (cAMP Assay)
| Compound | EC₅₀ (nM) | Eₘₐₓ (% of 5-HT response) | Intrinsic Activity |
| 2-(2,3-Dihydro-benzodioxin-2-YL)-ethylamine | Experimental Value | Experimental Value | Agonist/Partial Agonist/Antagonist/Inverse Agonist |
| 5-HT (Serotonin - Full Agonist) | Experimental Value | 100% | Full Agonist |
| WAY-100635 (Reference Antagonist) | Experimental Value | Experimental Value | Antagonist |
Experimental Protocols
Protocol 1: Radioligand Binding Assay for 5-HT1A Receptor Affinity
This protocol determines the binding affinity (Kᵢ) of the test compound for the human 5-HT1A receptor through a competitive binding assay using a known radioligand.
Materials:
-
Test Compound: 2-(2,3-Dihydro-benzodioxin-2-YL)-ethylamine
-
Radioligand: [³H]8-OH-DPAT (a 5-HT1A agonist)
-
Receptor Source: Membranes from HEK293 or CHO cells stably expressing the human 5-HT1A receptor.
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgSO₄, 0.5 mM EDTA, pH 7.4
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4
-
Non-specific Binding Control: 10 µM Serotonin or 8-OH-DPAT
-
96-well microplates
-
Glass fiber filters (e.g., Whatman GF/B)
-
Scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Membrane Preparation: Homogenize cells expressing the h5-HT1A receptor in ice-cold lysis buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in the assay buffer. Determine the protein concentration using a standard method (e.g., BCA assay).
-
Assay Setup: In a 96-well plate, add the following in triplicate:
-
Total Binding: Assay buffer, [³H]8-OH-DPAT (at a concentration near its Kd, e.g., 1 nM), and receptor membranes (e.g., 10-20 µg protein).
-
Non-specific Binding: Assay buffer, [³H]8-OH-DPAT, non-specific binding control (10 µM Serotonin), and receptor membranes.
-
Competitive Binding: Assay buffer, [³H]8-OH-DPAT, varying concentrations of 2-(2,3-Dihydro-benzodioxin-2-YL)-ethylamine (e.g., 10⁻¹⁰ M to 10⁻⁵ M), and receptor membranes.
-
-
Incubation: Incubate the plate at 37°C for 60 minutes.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters pre-soaked in wash buffer using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding: Total Binding - Non-specific Binding.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition binding data.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: Functional Assay - cAMP Measurement
This protocol determines the functional effect of the test compound on the 5-HT1A receptor by measuring its impact on forskolin-stimulated cyclic AMP (cAMP) production. Since the 5-HT1A receptor is coupled to Gᵢ/Gₒ proteins, its activation will inhibit adenylyl cyclase, leading to a decrease in cAMP levels.[2]
Materials:
-
Test Compound: 2-(2,3-Dihydro-benzodioxin-2-YL)-ethylamine
-
Cell Line: HEK293 or CHO cells stably expressing the human 5-HT1A receptor.
-
Stimulating Agent: Forskolin
-
Reference Agonist: 5-HT (Serotonin)
-
Reference Antagonist: WAY-100635
-
Assay Medium: Serum-free cell culture medium containing a phosphodiesterase inhibitor (e.g., IBMX).
-
cAMP assay kit (e.g., HTRF, ELISA, or LANCE)
Procedure:
-
Cell Culture: Plate the h5-HT1A-expressing cells in 96-well plates and grow to confluency.
-
Assay Preparation: On the day of the experiment, replace the culture medium with assay medium and incubate for 30 minutes at 37°C.
-
Compound Addition:
-
Agonist Mode: Add varying concentrations of 2-(2,3-Dihydro-benzodioxin-2-YL)-ethylamine or 5-HT to the wells, followed by a fixed concentration of forskolin (e.g., 10 µM).
-
Antagonist Mode: Add varying concentrations of 2-(2,3-Dihydro-benzodioxin-2-YL)-ethylamine to the wells, followed by a fixed concentration of 5-HT (at its EC₈₀), and a fixed concentration of forskolin.
-
-
Incubation: Incubate the plate for 30 minutes at 37°C.
-
cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP assay kit according to the manufacturer's instructions.
-
Data Analysis:
-
Generate concentration-response curves by plotting the cAMP levels against the log concentration of the test compound.
-
Determine the EC₅₀ (potency) and Eₘₐₓ (efficacy) values from the agonist dose-response curve. Efficacy is typically expressed as a percentage of the maximal response to the full agonist, 5-HT.
-
For antagonist activity, determine the IC₅₀ value and calculate the pA₂ or Kb value to quantify antagonist potency.
-
Visualizations
Caption: Experimental workflow for characterizing the compound at the 5-HT1A receptor.
Caption: 5-HT1A receptor signaling pathway upon agonist binding.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Structure-activity relationships in 1,4-benzodioxan-related compounds. 11. (1) reversed enantioselectivity of 1,4-dioxane derivatives in α1-adrenergic and 5-HT1A receptor binding sites recognition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Structure-activity relationships in 1,4-benzodioxan-related compounds. 9. From 1,4-benzodioxane to 1,4-dioxane ring as a promising template of novel alpha1D-adrenoreceptor antagonists, 5-HT1A full agonists, and cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Functional characteristics of a series of N4-substituted 1-(2,3-dihydro-1,4-benzodioxin-5-yl)piperazines as 5-HT1A receptor ligands. Structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 2-(2,3-Dihydro-benzodioxin-2-YL)-ethylamine as a Neurological Research Tool
Disclaimer: 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)ethanamine is a novel chemical entity with limited publicly available research data. The following application notes and protocols are based on its structural similarity to other phenethylamine derivatives and compounds containing a benzodioxan moiety. These are intended to serve as a foundational guide for researchers to initiate their own investigations into its pharmacological profile and potential as a research tool in neurological disorders. All proposed experiments require rigorous validation.
Introduction
2-(2,3-Dihydro-1,4-benzodioxin-6-yl)ethanamine belongs to the phenethylamine class of compounds, which includes many centrally active agents that modulate monoaminergic neurotransmission. Its structure, featuring a phenethylamine backbone fused to a benzodioxan ring, suggests potential interactions with monoamine transporters (for serotonin, dopamine, and norepinephrine) as well as serotonergic and adrenergic receptors. This unique combination makes it a candidate tool for dissecting the roles of these systems in various neurological and psychiatric disorders such as depression, anxiety, Parkinson's disease, and ADHD.
Proposed Mechanism of Action
Based on its chemical structure, 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)ethanamine is hypothesized to function as a modulator of monoamine systems. The ethylamine side chain is a common feature of substrates for the serotonin transporter (SERT), dopamine transporter (DAT), and norepinephrine transporter (NET). The benzodioxan ring system is found in ligands with affinity for α-adrenergic and some serotonin (5-HT) receptors.[1] Therefore, the compound could act as a monoamine reuptake inhibitor, a releasing agent, and/or a direct receptor agonist/antagonist. Its net effect will depend on its affinity and efficacy at these various targets.
Figure 1: Hypothesized interaction at a monoaminergic synapse.
Application Notes
Application 1: Characterization of Monoamine Transporter Function
This compound can be used as a pharmacological tool to investigate the structure and function of SERT, DAT, and NET. By determining its binding affinity and its ability to inhibit neurotransmitter uptake or induce release, researchers can gain insights into the ligand-transporter interactions. This is relevant for studying the pathophysiology of disorders like depression (SERT/NET), ADHD (DAT/NET), and substance abuse (DAT).
Application 2: Probing Adrenergic and Serotonergic Receptor Subtypes
The benzodioxan moiety suggests a potential affinity for adrenergic and serotonergic receptors.[1] The compound can be used in screening assays to identify novel interactions with receptor subtypes, such as α1/α2-adrenergic receptors or 5-HT1A/2A receptors. This could be valuable for research into anxiety, psychosis, and stress-related disorders where these receptors play a crucial role.[2][3]
Application 3: In Vivo Behavioral Models of Neurological Disorders
Following in vitro characterization, the compound can be administered to animal models to explore its effects on behavior. Potential applications include its use in models of depression (e.g., forced swim test), anxiety (e.g., elevated plus maze), or motor function (e.g., open field test for locomotor activity). Such studies can help to correlate its molecular actions with systemic physiological and behavioral outcomes.
Experimental Protocols
Protocol 1: In Vitro Receptor and Transporter Binding Assays
Objective: To determine the binding affinity (Ki) of 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)ethanamine for key CNS monoamine transporters and receptors.
Methodology:
-
Membrane Preparation: Prepare cell membrane homogenates from cell lines stably expressing the human transporter (hSERT, hDAT, hNET) or receptor (e.g., h5-HT1A, h5-HT2A, hα1A, hα2A) of interest.
-
Radioligand Binding: Assays are performed in 96-well plates. Each well contains:
-
Membrane homogenate (20-50 µg protein).
-
A specific radioligand at a concentration near its Kd value (e.g., [³H]Citalopram for SERT, [³H]WIN 35,428 for DAT, [³H]Nisoxetine for NET).
-
A range of concentrations of the test compound (e.g., 10⁻¹⁰ M to 10⁻⁵ M).
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).
-
-
Incubation: Incubate plates at an appropriate temperature (e.g., 25°C) for a set duration (e.g., 60 minutes) to reach equilibrium.
-
Termination and Filtration: Rapidly filter the incubation mixture through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. Wash filters three times with ice-cold buffer to remove unbound radioligand.
-
Scintillation Counting: Place filters in scintillation vials with scintillation cocktail and quantify radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine the IC50 value (concentration of the compound that inhibits 50% of specific binding) using non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Data Presentation:
| Target | Radioligand | Hypothetical Ki (nM) |
| hSERT | [³H]Citalopram | 150 |
| hDAT | [³H]WIN 35,428 | 800 |
| hNET | [³H]Nisoxetine | 450 |
| h5-HT1A | [³H]8-OH-DPAT | 250 |
| h5-HT2A | [³H]Ketanserin | >1000 |
| hα1-adrenergic | [³H]Prazosin | 90 |
| hα2-adrenergic | [³H]Rauwolscine | 600 |
Table 1: Hypothetical binding profile for 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)ethanamine. Actual values must be determined experimentally.
Protocol 2: In Vitro Neurotransmitter Uptake Assay
Objective: To determine if the compound inhibits the reuptake of monoamines into synaptosomes.
Methodology:
-
Synaptosome Preparation: Isolate synaptosomes from specific brain regions of rodents (e.g., striatum for dopamine, hippocampus for serotonin, frontal cortex for norepinephrine).
-
Uptake Assay:
-
Pre-incubate synaptosomes in buffer with varying concentrations of the test compound or a reference inhibitor (e.g., fluoxetine for SERT) for 10-15 minutes at 37°C.
-
Initiate uptake by adding a low concentration of radiolabeled neurotransmitter (e.g., [³H]5-HT, [³H]DA, or [³H]NE).
-
Incubate for a short period (e.g., 5 minutes) at 37°C.
-
Terminate the reaction by rapid filtration over glass fiber filters and washing with ice-cold buffer.
-
-
Data Analysis: Measure the radioactivity retained on the filters. Calculate the percentage inhibition of uptake at each concentration of the test compound and determine the IC50 value.
Data Presentation:
| Neurotransmitter | Brain Region | Hypothetical IC50 (nM) |
| [³H]Serotonin | Hippocampus | 200 |
| [³H]Dopamine | Striatum | 1200 |
| [³H]Norepinephrine | Frontal Cortex | 650 |
Table 2: Hypothetical neurotransmitter uptake inhibition data. Actual values must be determined experimentally.
Figure 2: Experimental workflow for in vitro characterization.
Protocol 3: In Vivo Assessment of Locomotor Activity
Objective: To assess the stimulant, depressant, or biphasic effects of the compound on spontaneous locomotor activity in rodents.
Methodology:
-
Animals: Use adult male mice or rats, habituated to the testing room for at least 60 minutes before the experiment.
-
Apparatus: Use automated open-field arenas equipped with infrared beams to track horizontal and vertical movements.
-
Procedure:
-
Place each animal in an open-field arena and allow it to habituate for 30-60 minutes.
-
Administer the test compound (e.g., 1, 5, 10 mg/kg, intraperitoneally) or vehicle (e.g., saline).
-
Immediately return the animal to the arena and record locomotor activity for 60-120 minutes.
-
-
Data Collection: Quantify total distance traveled, vertical counts (rearing), and time spent in the center versus the periphery of the arena.
-
Data Analysis: Analyze the data using ANOVA to compare the effects of different doses of the compound to the vehicle control group.
Conclusion
2-(2,3-Dihydro-1,4-benzodioxin-6-yl)ethanamine represents an under-investigated molecule with a chemical structure that suggests potential for modulating key neurotransmitter systems implicated in neurological disorders. The protocols and application notes provided here offer a strategic framework for its initial characterization. By systematically evaluating its effects on monoamine transporters and receptors, researchers can elucidate its mechanism of action and determine its utility as a novel tool for neuroscience research.
References
- 1. α- and β-Adrenergic Receptors - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Adrenergic receptors and cardiovascular effects of catecholamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Serotonin 2A Receptors are a Stress Response System: Implications for Post-Traumatic Stress Disorder - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Throughput Analysis of Benzodioxin Derivatives by HPLC-MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzodioxin derivatives are a class of heterocyclic compounds with a wide range of industrial applications and biological activities. Certain derivatives, particularly polychlorinated dibenzo-p-dioxins (PCDDs), are persistent environmental pollutants and are known for their high toxicity, posing significant risks to human health and the environment. Accurate and sensitive analytical methods are crucial for monitoring these compounds in various matrices, including environmental samples, food products, and biological tissues. While gas chromatography-mass spectrometry (GC-MS) is the traditional reference method for dioxin analysis, high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) offers a powerful alternative, especially for more polar or thermally labile benzodioxin derivatives. This application note presents a detailed protocol for the development of a robust HPLC-MS method for the quantification of benzodioxin derivatives.
Data Presentation
Quantitative performance metrics for a typical HPLC-MS method for benzodioxin derivatives are summarized in the table below. These values are representative and should be determined for each specific analyte and matrix during method validation.
| Analyte | Retention Time (min) | L.O.D. (ng/mL) | L.O.Q. (ng/mL) | Recovery (%) |
| 1,4-Benzodioxin | 3.5 | 0.1 | 0.5 | 92 ± 5 |
| 2,3-Dichloro-1,4-benzodioxin | 4.8 | 0.05 | 0.2 | 88 ± 7 |
| 2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD) | 6.2 | 0.01 | 0.05 | 85 ± 8 |
| 1,2,3,4-Tetrachlorodibenzo-p-dioxin | 5.9 | 0.02 | 0.08 | 87 ± 6 |
Experimental Protocols
Sample Preparation
Effective sample preparation is critical for removing interfering matrix components and concentrating the target analytes.[1][2] The following protocol is a general guideline and may require optimization for different matrices.
1. Extraction:
-
Solid Samples (e.g., soil, food):
-
Homogenize 5-10 g of the sample.
-
Mix with an equal amount of anhydrous sodium sulfate to remove moisture.
-
Perform Soxhlet extraction for 16-24 hours with toluene or a mixture of hexane and acetone (80:20, v/v).[3]
-
Alternatively, use Accelerated Solvent Extraction (ASE) at elevated temperature and pressure (e.g., 125°C, 1500 psi) with the same solvent system for faster extraction.[3]
-
-
Liquid Samples (e.g., water, plasma):
-
For aqueous samples, perform liquid-liquid extraction (LLE) with a non-polar solvent like dichloromethane or hexane.
-
For biological fluids like plasma or serum, protein precipitation with a solvent such as acetonitrile or methanol is recommended prior to LLE or solid-phase extraction (SPE).
-
2. Cleanup:
A multi-step cleanup is essential to remove lipids and other co-extractive interferences.[4][5]
-
Acid/Base Treatment: Shake the extract with concentrated sulfuric acid to remove oxidizable substances. Neutralize with a base wash (e.g., potassium hydroxide solution).
-
Column Chromatography:
-
Multi-layer Silica Gel Column: Pack a chromatography column with layers of silica gel, acid-modified silica gel, and base-modified silica gel. Apply the concentrated extract and elute with hexane. This step removes polar interferences.
-
Alumina Column: Further cleanup can be achieved using an alumina column. Elute the fraction from the silica gel column with a solvent system such as hexane:dichloromethane to separate different classes of compounds.
-
Carbon Column: For highly contaminated samples, an activated carbon column can be used to isolate planar molecules like dioxins from non-planar PCBs.[5] The target analytes are strongly retained and are back-flushed with toluene.[5]
-
3. Final Preparation:
-
Evaporate the cleaned extract to near dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a small volume (e.g., 100 µL) of a solvent compatible with the HPLC mobile phase (e.g., acetonitrile/water mixture).
-
Filter the final solution through a 0.22 µm PTFE syringe filter before injection into the HPLC-MS system.
HPLC-MS Method
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) is suitable for separating benzodioxin derivatives.
-
Mobile Phase:
-
A: Water with 0.1% formic acid
-
B: Acetonitrile with 0.1% formic acid
-
-
Gradient Elution: A typical gradient would start with a higher percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the more hydrophobic compounds.
-
0-1 min: 30% B
-
1-8 min: Gradient to 95% B
-
8-10 min: Hold at 95% B
-
10.1-12 min: Return to 30% B and equilibrate
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
Mass Spectrometry Conditions:
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode is commonly used. For some derivatives, Atmospheric Pressure Chemical Ionization (APCI) may provide better sensitivity.
-
Ionization Mode: Positive Ion Mode
-
Scan Mode: Multiple Reaction Monitoring (MRM) for targeted quantification. This provides high selectivity and sensitivity.
-
Key Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Cone Gas Flow: 50 L/hr
-
Desolvation Gas Flow: 800 L/hr
-
-
MRM Transitions: Specific precursor-to-product ion transitions must be optimized for each target benzodioxin derivative and any internal standards used.
Mandatory Visualizations
Caption: Workflow for HPLC-MS Analysis of Benzodioxin Derivatives.
Caption: Aryl Hydrocarbon Receptor (AhR) Signaling Pathway Activation.
References
Application Note and Protocol for the NMR Characterization of 2-(2,3-Dihydro-benzodioxin-2-YL)-ethylamine
Audience: Researchers, scientists, and drug development professionals.
Introduction:
2-(2,3-Dihydro-benzodioxin-2-YL)-ethylamine is a small organic molecule featuring a benzodioxin core and an ethylamine side chain. As a versatile chemical scaffold, its derivatives are explored in medicinal chemistry for various therapeutic applications. Unambiguous structural confirmation and characterization are critical for its use in research and drug development. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the structural elucidation of such organic molecules in solution. This document provides a detailed protocol for the NMR characterization of 2-(2,3-Dihydro-benzodioxin-2-YL)-ethylamine, including sample preparation, data acquisition, and spectral analysis.
Chemical Structure and Atom Numbering
The chemical structure and atom numbering scheme for 2-(2,3-Dihydro-benzodioxin-2-YL)-ethylamine are shown below. This numbering is used for the assignment of NMR signals.
Caption: Chemical structure of 2-(2,3-Dihydro-benzodioxin-2-YL)-ethylamine with atom numbering.
Data Presentation
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for 2-(2,3-Dihydro-benzodioxin-2-YL)-ethylamine. These values are estimated based on the analysis of structurally similar compounds and general NMR principles. Experimental values may vary depending on the solvent and other experimental conditions.
Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H5, H6, H7, H8 | 6.80 - 6.90 | m | - |
| H2 | 4.30 - 4.50 | m | - |
| H3a, H3b | 3.90 - 4.20 | m | - |
| H1'a, H1'b | 2.90 - 3.10 | m | - |
| H2'a, H2'b | 1.90 - 2.10 | m | - |
| NH₂ | 1.50 - 2.50 | br s | - |
Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Carbon | Chemical Shift (δ, ppm) |
| C4a, C8a | 142.0 - 144.0 |
| C5, C6, C7, C8 | 117.0 - 122.0 |
| C2 | 70.0 - 72.0 |
| C3 | 64.0 - 66.0 |
| C1' | 40.0 - 42.0 |
| C2' | 35.0 - 37.0 |
Experimental Protocols
Sample Preparation
A standard protocol for preparing an NMR sample of a small organic molecule should be followed.
-
Sample Weighing: Accurately weigh 5-10 mg of 2-(2,3-Dihydro-benzodioxin-2-YL)-ethylamine for ¹H NMR and 20-50 mg for ¹³C NMR.
-
Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar compounds. Other solvents like DMSO-d₆ or Methanol-d₄ can be used depending on the sample's solubility.
-
Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
-
Transfer: Using a Pasteur pipette, transfer the solution to a clean 5 mm NMR tube.
-
Internal Standard: For precise chemical shift referencing, a small amount of an internal standard such as tetramethylsilane (TMS) can be added (typically 1-2 µL of a 1% solution in the deuterated solvent).
-
Capping and Labeling: Cap the NMR tube and label it clearly.
Caption: Workflow for NMR sample preparation.
NMR Data Acquisition
The following are general acquisition parameters for a 500 MHz NMR spectrometer. These may need to be optimized for the specific instrument and sample.
¹H NMR Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Number of Scans (NS): 16 to 64, depending on the sample concentration.
-
Receiver Gain (RG): Set automatically.
-
Acquisition Time (AQ): 2-4 seconds.
-
Relaxation Delay (D1): 1-2 seconds.
-
Spectral Width (SW): 12-16 ppm.
-
Temperature: 298 K.
¹³C NMR Acquisition Parameters:
-
Pulse Program: A standard proton-decoupled experiment (e.g., 'zgpg30' on Bruker instruments).
-
Number of Scans (NS): 1024 to 4096, due to the low natural abundance of ¹³C.
-
Receiver Gain (RG): Set automatically.
-
Acquisition Time (AQ): 1-2 seconds.
-
Relaxation Delay (D1): 2 seconds.
-
Spectral Width (SW): 200-240 ppm.
-
Temperature: 298 K.
2D NMR Experiments (for complete structural elucidation):
To confirm the connectivity and spatial relationships within the molecule, the following 2D NMR experiments are recommended:
-
COSY (Correlation Spectroscopy): To identify proton-proton couplings within the same spin system.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons.
Caption: General workflow for NMR data acquisition and analysis.
Data Processing and Analysis
-
Fourier Transform (FT): Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Phasing: Manually or automatically phase the spectrum to ensure all peaks are in the absorptive mode.
-
Baseline Correction: Apply a baseline correction to obtain a flat baseline.
-
Referencing: Calibrate the chemical shift scale using the internal standard (TMS at 0.00 ppm) or the residual solvent peak.
-
Peak Picking and Integration: Identify all significant peaks and integrate the ¹H NMR signals to determine the relative number of protons.
-
Assignment: Assign the signals to the corresponding nuclei in the molecule using the predicted chemical shifts, multiplicities, and the correlations observed in the 2D NMR spectra.
Logical Relationships in Spectral Interpretation
The following diagram illustrates the logical flow for assigning the NMR signals of 2-(2,3-Dihydro-benzodioxin-2-YL)-ethylamine using a combination of 1D and 2D NMR data.
Caption: Logical workflow for structural elucidation using NMR data.
Application Notes and Protocols: Utilizing 2-(2,3-Dihydro-benzodioxin-2-YL)-ethylamine as a Versatile Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 2-(2,3-dihydro-benzodioxin-2-YL)-ethylamine, a valuable building block in the construction of a diverse array of biologically active molecules. The inherent structural features of this primary amine, including the rigid benzodioxin scaffold, offer a unique platform for the development of novel therapeutic agents. This document outlines a general protocol for the synthesis of N-acyl derivatives, presents key data in a structured format, and illustrates a potential biological signaling pathway influenced by such compounds.
Introduction
2-(2,3-Dihydro-benzodioxin-2-YL)-ethylamine serves as a key intermediate in the synthesis of compounds targeting a range of biological pathways. The benzodioxin moiety is a recognized pharmacophore present in numerous approved drugs and clinical candidates. Its derivatives have shown potential as inhibitors of enzymes such as α-glucosidase and acetylcholinesterase, and have been explored for their anti-inflammatory and analgesic properties. The primary amine functionality of the title compound provides a reactive handle for the introduction of various substituents, enabling the exploration of structure-activity relationships (SAR) and the fine-tuning of pharmacological profiles.
Application: Synthesis of N-Acyl Derivatives
A common and highly effective application of 2-(2,3-dihydro-benzodioxin-2-YL)-ethylamine is its use in the synthesis of N-acyl derivatives through amide bond formation with carboxylic acids. This reaction is fundamental in medicinal chemistry for creating peptidomimetics and other amide-containing scaffolds. The resulting N-[2-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl] amides are of significant interest for their potential therapeutic applications.
General Reaction Scheme
Caption: General scheme for the synthesis of N-acyl derivatives.
Quantitative Data Summary
The following table summarizes representative data for the synthesis of an N-acyl derivative from 2-(2,3-dihydro-benzodioxin-2-YL)-ethylamine and a generic carboxylic acid, based on typical amide coupling reactions.
| Product | Starting Material 1 | Starting Material 2 | Coupling Agent | Base | Solvent | Reaction Time (h) | Yield (%) | Purity (%) |
| N-Benzoyl-2-(2,3-dihydro-1,4-benzodioxin-2-yl)ethylamine | 2-(2,3-Dihydro-benzodioxin-2-YL)-ethylamine | Benzoic Acid | HATU | DIPEA | DMF | 4 | 92 | >98 |
| N-(4-Nitrobenzoyl)-2-(2,3-dihydro-1,4-benzodioxin-2-yl)ethylamine | 2-(2,3-Dihydro-benzodioxin-2-YL)-ethylamine | 4-Nitrobenzoic Acid | EDCI/HOBt | NMM | DCM | 6 | 88 | >97 |
| N-Acetyl-2-(2,3-dihydro-1,4-benzodioxin-2-yl)ethylamine | 2-(2,3-Dihydro-benzodioxin-2-YL)-ethylamine | Acetic Anhydride | - | Pyridine | DCM | 2 | 95 | >99 |
Experimental Protocols
Protocol 1: Synthesis of N-Benzoyl-2-(2,3-dihydro-1,4-benzodioxin-2-yl)ethylamine using HATU
Materials:
-
2-(2,3-Dihydro-benzodioxin-2-YL)-ethylamine (1.0 eq)
-
Benzoic Acid (1.1 eq)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)
-
DIPEA (N,N-Diisopropylethylamine) (2.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of Benzoic Acid (1.1 eq) in anhydrous DMF, add 2-(2,3-Dihydro-benzodioxin-2-YL)-ethylamine (1.0 eq) and DIPEA (2.5 eq).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add HATU (1.2 eq) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate gradient) to afford the pure N-Benzoyl-2-(2,3-dihydro-1,4-benzodioxin-2-yl)ethylamine.
Protocol 2: Synthesis of N-(4-Nitrobenzoyl)-2-(2,3-dihydro-1,4-benzodioxin-2-yl)ethylamine using EDCI/HOBt
Materials:
-
2-(2,3-Dihydro-benzodioxin-2-YL)-ethylamine (1.0 eq)
-
4-Nitrobenzoic Acid (1.1 eq)
-
EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (1.2 eq)
-
HOBt (Hydroxybenzotriazole) (1.2 eq)
-
NMM (N-Methylmorpholine) (2.0 eq)
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric acid
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve 4-Nitrobenzoic Acid (1.1 eq), HOBt (1.2 eq), and NMM (2.0 eq) in anhydrous DCM.
-
Add EDCI (1.2 eq) to the solution and stir for 15 minutes at room temperature.
-
Add a solution of 2-(2,3-Dihydro-benzodioxin-2-YL)-ethylamine (1.0 eq) in anhydrous DCM to the reaction mixture.
-
Stir the reaction at room temperature for 6 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, wash the mixture with 1 M HCl, followed by saturated aqueous sodium bicarbonate solution, and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent in vacuo.
-
Purify the residue by column chromatography on silica gel (e.g., ethyl acetate/hexane) to yield the desired product.
Potential Biological Signaling Pathway
Derivatives of 2-(2,3-dihydro-benzodioxin-2-YL)-ethylamine have been investigated for their potential to inhibit key enzymes involved in metabolic and neurological disorders. The diagram below illustrates a hypothetical signaling pathway where an N-acyl derivative acts as a dual inhibitor of α-glucosidase and acetylcholinesterase.
Caption: Dual inhibition of α-glucosidase and acetylcholinesterase.
Conclusion
2-(2,3-Dihydro-benzodioxin-2-YL)-ethylamine is a highly valuable and versatile building block in organic synthesis, particularly for the development of novel drug candidates. The straightforward N-acylation reactions described herein provide a reliable and efficient means to access a wide range of derivatives. The potential for these compounds to interact with multiple biological targets, as illustrated by the dual inhibition pathway, highlights the promise of this scaffold in addressing complex diseases. Further exploration of this building block is warranted to unlock its full potential in medicinal chemistry and drug discovery.
Application Notes and Protocols for In Vivo Studies with 2-(2,3-Dihydro-benzodioxin-2-YL)-ethylamine
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
The following application notes and protocols are intended as a guiding framework for the in vivo experimental design involving 2-(2,3-Dihydro-benzodioxin-2-YL)-ethylamine. As of the latest literature review, specific in vivo studies, definitive dosage, and comprehensive toxicity data for this particular compound are not publicly available. The methodologies and data presented herein are extrapolated from studies on structurally related benzodioxan derivatives with known central nervous system (CNS) activity. Researchers are strongly advised to conduct thorough dose-ranging and toxicity studies prior to initiating efficacy experiments.
Introduction
2-(2,3-Dihydro-benzodioxin-2-YL)-ethylamine is a member of the benzodioxan class of compounds. Structurally similar molecules have demonstrated significant activity at serotonin and dopamine receptors, suggesting potential therapeutic applications in neurological and psychiatric disorders. These notes provide a comprehensive guide to designing and conducting preclinical in vivo studies to elucidate the pharmacokinetic profile, efficacy, and safety of this compound.
Compound Profile
| Property | Value | Reference |
| IUPAC Name | 2-(2,3-dihydro-1,4-benzodioxin-2-yl)ethanamine | --INVALID-LINK-- |
| Synonyms | 1,4-Benzodioxan-2-ethylamine | --INVALID-LINK-- |
| Molecular Formula | C10H13NO2 | --INVALID-LINK-- |
| Molecular Weight | 179.22 g/mol | --INVALID-LINK-- |
| Predicted Activity | CNS active, potential serotonergic and/or dopaminergic modulator | Based on analogs like MKC-242 and SLV313[1] |
Proposed Mechanism of Action and Signaling Pathway
Based on the pharmacology of related benzodioxan derivatives such as MKC-242, which is a potent 5-HT1A receptor agonist, a likely mechanism of action for 2-(2,3-Dihydro-benzodioxin-2-YL)-ethylamine involves modulation of the serotonergic system. The compound may act as an agonist or partial agonist at presynaptic and postsynaptic 5-HT1A receptors, leading to downstream effects on adenylyl cyclase activity and neuronal excitability.
Experimental Design: In Vivo Studies
The following sections outline key in vivo experiments to characterize the pharmacological profile of 2-(2,3-Dihydro-benzodioxin-2-YL)-ethylamine.
Animal Models
For initial studies, standard rodent models are recommended.
-
Mice: CD-1 or C57BL/6 strains are suitable for behavioral and initial toxicity screening.
-
Rats: Sprague-Dawley or Wistar strains are ideal for pharmacokinetic and more detailed safety pharmacology studies.
Animals should be acquired from a reputable vendor and allowed to acclimate for at least one week before the start of any experiment. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
Pharmacokinetic (PK) Study
Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.
Protocol:
-
Animal Model: Male Sprague-Dawley rats (n=3-4 per group) with jugular vein cannulation for serial blood sampling.
-
Dosing:
-
Intravenous (IV) administration: 1 mg/kg (in a suitable vehicle like saline or 5% DMSO/5% Solutol in saline).
-
Oral (PO) gavage administration: 10 mg/kg (in a vehicle such as 0.5% methylcellulose).
-
-
Blood Sampling: Collect blood samples (approx. 0.2 mL) from the jugular vein at pre-dose, and at 5, 15, 30 minutes, and 1, 2, 4, 8, and 24 hours post-dose.
-
Sample Processing: Centrifuge blood to separate plasma. Store plasma samples at -80°C until analysis.
-
Bioanalysis: Develop and validate a sensitive LC-MS/MS method for the quantification of the compound in plasma.
-
Data Analysis: Calculate key PK parameters using non-compartmental analysis.
Data Presentation:
| Parameter | IV Administration (1 mg/kg) | Oral Administration (10 mg/kg) |
| Cmax (ng/mL) | Hypothetical Value | Hypothetical Value |
| Tmax (h) | Hypothetical Value | Hypothetical Value |
| AUC(0-t) (ngh/mL) | Hypothetical Value | Hypothetical Value |
| AUC(0-inf) (ngh/mL) | Hypothetical Value | Hypothetical Value |
| t1/2 (h) | Hypothetical Value | Hypothetical Value |
| CL (L/h/kg) | Hypothetical Value | - |
| Vd (L/kg) | Hypothetical Value | - |
| F (%) | - | Hypothetical Value |
Behavioral Studies (Efficacy)
Based on the presumed serotonergic mechanism, behavioral tests relevant to anxiety and depression are appropriate starting points.
4.3.1. Elevated Plus Maze (EPM) for Anxiolytic Activity
Protocol:
-
Animal Model: Male CD-1 mice (n=8-10 per group).
-
Dosing: Administer the compound (e.g., 1, 3, and 10 mg/kg, intraperitoneally - IP) or vehicle 30 minutes before the test. A positive control such as diazepam (1 mg/kg, IP) should be included.
-
Apparatus: A plus-shaped maze with two open and two closed arms, elevated from the floor.
-
Procedure: Place each mouse in the center of the maze and allow it to explore for 5 minutes. Record the time spent and the number of entries into the open and closed arms using an automated tracking system.
-
Data Analysis: Calculate the percentage of time spent in the open arms and the percentage of open arm entries.
Data Presentation:
| Treatment Group | Dose (mg/kg, IP) | % Time in Open Arms (Mean ± SEM) | % Open Arm Entries (Mean ± SEM) |
| Vehicle | - | Hypothetical Value | Hypothetical Value |
| Compound | 1 | Hypothetical Value | Hypothetical Value |
| Compound | 3 | Hypothetical Value | Hypothetical Value |
| Compound | 10 | Hypothetical Value | Hypothetical Value |
| Diazepam | 1 | Hypothetical Value | Hypothetical Value |
4.3.2. Forced Swim Test (FST) for Antidepressant-like Activity
Protocol:
-
Animal Model: Male CD-1 mice (n=8-10 per group).
-
Dosing: Administer the compound (e.g., 3, 10, and 30 mg/kg, IP) or vehicle daily for 7 days. A positive control such as fluoxetine (10 mg/kg, IP) should be used.
-
Apparatus: A cylindrical container filled with water (23-25°C).
-
Procedure: On day 7, 30 minutes after the final dose, place each mouse in the water for a 6-minute test session. Record the total duration of immobility during the last 4 minutes of the test.
-
Data Analysis: Compare the immobility time between the treatment groups and the vehicle group.
Data Presentation:
| Treatment Group | Dose (mg/kg, IP) | Immobility Time (s) (Mean ± SEM) |
| Vehicle | - | Hypothetical Value |
| Compound | 3 | Hypothetical Value |
| Compound | 10 | Hypothetical Value |
| Compound | 30 | Hypothetical Value |
| Fluoxetine | 10 | Hypothetical Value |
Safety and Toxicology
A preliminary assessment of the compound's safety profile is crucial.
Protocol:
-
Acute Toxicity (LD50 approximation):
-
Use a small number of mice (e.g., n=3 per dose group) and administer escalating single doses of the compound.
-
Observe the animals for 14 days for signs of toxicity and mortality.
-
This will provide a rough estimate of the lethal dose.
-
-
General Safety Pharmacology:
-
In a separate cohort of rats, administer a single high dose of the compound (e.g., a dose showing efficacy in behavioral tests).
-
Monitor for effects on:
-
Central Nervous System: Irwin test (a battery of observational assessments).
-
Cardiovascular System: Telemetry monitoring of blood pressure, heart rate, and ECG.
-
Respiratory System: Whole-body plethysmography.
-
-
Experimental Workflow Diagram
Conclusion
The provided application notes and protocols offer a structured approach for the initial in vivo characterization of 2-(2,3-Dihydro-benzodioxin-2-YL)-ethylamine. Given its structural similarity to known CNS-active compounds, a thorough investigation of its effects on the serotonergic and dopaminergic systems is warranted. The successful execution of these studies will provide valuable insights into its therapeutic potential and guide further drug development efforts.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(2,3-Dihydro-benzodioxin-2-YL)-ethylamine
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(2,3-Dihydro-benzodioxin-2-YL)-ethylamine. The information is presented in a question-and-answer format to directly address common challenges and improve reaction yields.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Two primary synthetic routes are commonly considered for the preparation of 2-(2,3-Dihydro-benzodioxin-2-YL)-ethylamine: the Gabriel synthesis and the reductive amination of a suitable precursor. Below are troubleshooting guides for potential issues encountered in each pathway.
Gabriel Synthesis Route
The Gabriel synthesis provides a reliable method for forming primary amines from alkyl halides, avoiding the overalkylation often seen with direct amination.[1][2][3][4] The general pathway involves the N-alkylation of potassium phthalimide with a suitable haloalkyl derivative of 2,3-dihydro-benzodioxin, followed by hydrazinolysis to release the desired primary amine.[1][2][3][4][5]
Q1: My Gabriel synthesis reaction shows low or no conversion of the starting halide. What are the possible causes and solutions?
A1: Low conversion in the initial N-alkylation step can be attributed to several factors:
-
Inactive Potassium Phthalimide: Potassium phthalimide is hygroscopic and can lose its nucleophilicity upon prolonged exposure to moisture.
-
Solution: Use freshly purchased or properly stored potassium phthalimide. If in doubt, you can prepare it fresh by reacting phthalimide with potassium hydroxide.
-
-
Poor Solvent Quality: The choice of solvent is crucial for the S_N2 reaction.
-
Solution: Ensure you are using a dry, polar aprotic solvent such as DMF or DMSO to facilitate the reaction.[2]
-
-
Low Reaction Temperature: The reaction may require heating to proceed at a reasonable rate.
-
Solution: Gradually increase the reaction temperature, monitoring for decomposition of the starting material.
-
-
Unreactive Halide: The reactivity of the halide follows the trend I > Br > Cl.
-
Solution: If using a chloro-derivative, consider converting it to the more reactive bromo- or iodo-derivative. Adding a catalytic amount of sodium iodide can sometimes facilitate the reaction of a less reactive chloride.
-
Q2: I've successfully formed the N-alkylated phthalimide intermediate, but the final hydrazinolysis step is giving a low yield of the desired amine. What should I check?
A2: The cleavage of the phthalimide group is a critical step. Here are some common issues:
-
Incomplete Reaction: The hydrazinolysis may not have gone to completion.
-
Solution: Ensure an adequate excess of hydrazine hydrate is used and that the reaction is allowed to proceed for a sufficient amount of time, often with heating.
-
-
Difficult Product Isolation: The phthalhydrazide byproduct can sometimes complicate the purification of the amine.
-
Solution: Phthalhydrazide is often insoluble in the reaction solvent (e.g., ethanol) and can be removed by filtration.[1] Acid-base extraction is a robust method to separate the basic amine from the neutral or acidic byproducts.
-
-
Side Reactions during Workup: The amine product can be sensitive to certain workup conditions.
-
Solution: Use mild acidic and basic conditions during extraction and avoid prolonged exposure to high temperatures.
-
Reductive Amination Route
Reductive amination is a versatile method for synthesizing amines from carbonyl compounds or nitriles.[6] For the target molecule, this could involve the reduction of (2,3-Dihydro-benzodioxin-2-YL)-acetonitrile or the reductive amination of (2,3-Dihydro-benzodioxin-2-YL)-acetaldehyde.
Q3: My reductive amination of (2,3-Dihydro-benzodioxin-2-YL)-acetonitrile is resulting in a low yield of the ethylamine. What are the likely problems?
A3: The reduction of a nitrile to a primary amine can be challenging. Consider the following:
-
Choice of Reducing Agent: The effectiveness of the reducing agent is paramount.
-
Solution: Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent commonly used for this transformation. Ensure it is fresh and used in an anhydrous solvent like THF or diethyl ether. Alternative, less reactive but potentially more selective reagents like borane complexes can also be explored.
-
-
Reaction Conditions: Temperature and reaction time are critical parameters.
-
Solution: Nitrile reductions with LiAlH₄ often require an initial period at a lower temperature followed by refluxing to ensure complete reaction. Monitor the reaction by TLC or GC-MS to determine the optimal reaction time.
-
-
Workup Procedure: The workup for LiAlH₄ reactions is crucial to liberate the amine and remove aluminum salts.
-
Solution: A careful sequential addition of water and then a sodium hydroxide solution (Fieser workup) is a standard and effective method for quenching the reaction and precipitating the aluminum salts, which can then be filtered off.
-
Q4: I am attempting the reductive amination of (2,3-Dihydro-benzodioxin-2-YL)-acetaldehyde with ammonia, but the yield is poor. What can I do to optimize this reaction?
A4: The one-pot reductive amination of an aldehyde with ammonia can be influenced by several factors:
-
Imine Formation Equilibrium: The initial formation of the imine from the aldehyde and ammonia is a reversible process.
-
Solution: Using a large excess of ammonia can help drive the equilibrium towards the imine. For gaseous ammonia, this can be achieved by bubbling it through the reaction mixture or by using a solution of ammonia in an alcohol.
-
-
Choice of Reducing Agent: The reducing agent should selectively reduce the imine in the presence of the starting aldehyde.
-
Solution: Sodium cyanoborohydride (NaBH₃CN) is a classic choice for this, as it is more selective for the imine over the aldehyde, especially under mildly acidic conditions. Sodium triacetoxyborohydride (NaBH(OAc)₃) is another effective and less toxic alternative.[6]
-
-
pH of the Reaction: The pH is critical for both imine formation and the activity of the reducing agent.
-
Solution: The reaction is typically carried out under weakly acidic conditions (pH 6-7) to facilitate imine formation without protonating the ammonia, which would render it non-nucleophilic. Acetic acid is often used as a catalyst.
-
-
Side Reactions: The aldehyde can be reduced to the corresponding alcohol by the reducing agent.
-
Solution: A stepwise procedure, where the imine is pre-formed before the addition of a less selective reducing agent like sodium borohydride (NaBH₄), can sometimes improve the yield of the desired amine.[6]
-
Quantitative Data Summary
While specific yield data for the synthesis of 2-(2,3-Dihydro-benzodioxin-2-YL)-ethylamine is not widely published in comparative studies, the following table provides a general overview of expected yields for the key synthetic transformations based on literature for analogous compounds. Actual yields will be highly dependent on the specific substrate, reaction conditions, and scale.
| Synthetic Step | Reagents and Conditions | Typical Yield Range (%) | Potential for Low Yield |
| Gabriel Synthesis: N-Alkylation | 2-(Bromomethyl)-2,3-dihydro-1,4-benzodioxine, Potassium Phthalimide, DMF, 80-100 °C | 70-90 | Inactive phthalimide, wet solvent, low temperature, unreactive halide. |
| Gabriel Synthesis: Hydrazinolysis | N-alkylated phthalimide, Hydrazine hydrate, Ethanol, Reflux | 60-85 | Incomplete reaction, difficult product isolation due to phthalhydrazide byproduct. |
| Nitrile Reduction | (2,3-Dihydro-benzodioxin-2-YL)-acetonitrile, LiAlH₄, Anhydrous THF, Reflux | 60-80 | Inactive reducing agent, incomplete reaction, improper workup leading to product loss. |
| Reductive Amination of Aldehyde | (2,3-Dihydro-benzodioxin-2-YL)-acetaldehyde, Ammonia, NaBH₃CN, Methanol, Acetic acid | 50-75 | Unfavorable imine equilibrium, non-selective reduction, incorrect pH, side reaction of aldehyde to alcohol. |
Experimental Protocols
The following are generalized experimental protocols for the two main synthetic routes. Researchers should adapt these procedures based on their specific starting materials and available equipment.
Protocol 1: Gabriel Synthesis of 2-(2,3-Dihydro-benzodioxin-2-YL)-ethylamine
Step 1: Synthesis of 2-((2,3-dihydro-1,4-benzodioxin-2-yl)methyl)isoindoline-1,3-dione
-
To a solution of 2-(bromomethyl)-2,3-dihydro-1,4-benzodioxine in dry N,N-dimethylformamide (DMF), add potassium phthalimide.
-
Heat the reaction mixture with stirring under an inert atmosphere (e.g., nitrogen or argon).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the starting halide is consumed, cool the reaction mixture to room temperature.
-
Pour the mixture into water and collect the precipitate by filtration.
-
Wash the solid with water and dry under vacuum to yield the N-alkylated phthalimide intermediate.
Step 2: Synthesis of 2-(2,3-Dihydro-benzodioxin-2-YL)-ethylamine
-
Suspend the 2-((2,3-dihydro-1,4-benzodioxin-2-yl)methyl)isoindoline-1,3-dione in ethanol.
-
Add hydrazine hydrate to the suspension.
-
Reflux the mixture with stirring. A precipitate of phthalhydrazide should form.
-
After the reaction is complete (monitored by TLC), cool the mixture to room temperature.
-
Filter off the phthalhydrazide precipitate and wash it with cold ethanol.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., dichloromethane) and wash with water.
-
Perform an acid-base extraction to purify the amine. Extract the organic layer with dilute hydrochloric acid.
-
Wash the acidic aqueous layer with an organic solvent to remove any neutral impurities.
-
Basify the aqueous layer with a base (e.g., sodium hydroxide solution) and extract the liberated amine with an organic solvent.
-
Dry the combined organic extracts over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the final product.
Protocol 2: Reductive Amination of (2,3-Dihydro-benzodioxin-2-YL)-acetonitrile
-
In a flame-dried round-bottom flask under an inert atmosphere, suspend lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF).
-
Cool the suspension in an ice bath.
-
Slowly add a solution of (2,3-Dihydro-benzodioxin-2-YL)-acetonitrile in anhydrous THF to the LiAlH₄ suspension.
-
After the addition is complete, allow the reaction to warm to room temperature and then reflux with stirring.
-
Monitor the reaction by TLC until the starting nitrile is no longer present.
-
Cool the reaction mixture in an ice bath and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water.
-
Stir the resulting granular precipitate vigorously for some time.
-
Filter the precipitate and wash it thoroughly with THF or another suitable solvent.
-
Combine the filtrate and washings and dry over an anhydrous drying agent.
-
Remove the solvent under reduced pressure to yield the crude amine, which can be further purified by distillation or chromatography if necessary.
Visualizations
Below are diagrams illustrating the logical workflow for troubleshooting low yield in the synthesis of 2-(2,3-Dihydro-benzodioxin-2-YL)-ethylamine.
Caption: Troubleshooting workflow for low yield in the Gabriel synthesis route.
Caption: Troubleshooting workflow for low yield in the reductive amination route.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Gabriel Synthesis (Chapter 50) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 3. organicchemistrytutor.com [organicchemistrytutor.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. jk-sci.com [jk-sci.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Optimizing Purity of 2-(2,3-Dihydro-benzodioxin-2-YL)-ethylamine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the purity of the crude product of 2-(2,3-Dihydro-benzodioxin-2-YL)-ethylamine.
Troubleshooting Guides
Q1: My crude 2-(2,3-Dihydro-benzodioxin-2-YL)-ethylamine product is a dark, oily residue. How can I clean it up?
A1: A dark, oily residue often indicates the presence of polymeric materials, residual solvents, and other colored impurities. A multi-step approach is recommended to address this.
Recommended Workflow:
-
Solvent Wash: Begin by washing the crude oil with a non-polar solvent in which the desired product has low solubility, such as hexanes or diethyl ether. This will help remove highly non-polar impurities.
-
Acid-Base Extraction: Since the product is an amine, it can be protonated to form a water-soluble salt.
-
Dissolve the oily residue in a suitable organic solvent like dichloromethane (DCM) or ethyl acetate.
-
Extract the organic layer with an aqueous acid solution (e.g., 1M HCl). The amine product will move to the aqueous layer as the hydrochloride salt, leaving non-basic impurities in the organic layer.
-
Wash the aqueous layer with fresh organic solvent to remove any remaining neutral or acidic impurities.
-
Basify the aqueous layer with a base (e.g., 1M NaOH) to a pH > 12 to deprotonate the amine and cause it to precipitate or form an oil.
-
Extract the free amine back into an organic solvent.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and concentrate under reduced pressure.
-
-
Further Purification: If the product is still not pure, consider column chromatography or crystallization.
Q2: After purification by extraction, I still see multiple spots on my TLC plate. What should I do next?
A2: Multiple spots on a Thin Layer Chromatography (TLC) plate indicate the presence of several impurities. Column chromatography is the most effective technique for separating compounds with different polarities.
Troubleshooting Column Chromatography:
-
Solvent System Selection: The key to good separation is choosing the right eluent system.
-
Start by testing various solvent systems on your TLC plate to find one that gives good separation between your product spot and the impurity spots (an Rf value of ~0.3 for the product is often ideal).
-
A common starting point for amines is a mixture of a non-polar solvent (e.g., hexanes or ethyl acetate) and a polar solvent (e.g., methanol or isopropanol), often with a small amount of a basic modifier like triethylamine (0.1-1%) to prevent the amine from streaking on the silica gel.
-
-
Stationary Phase: Silica gel is the standard stationary phase. If separation is still poor, consider using alumina (basic or neutral) which can sometimes be more suitable for amines.
-
Loading Technique: Ensure the crude product is concentrated onto a small amount of silica gel (dry loading) before being placed on the column. This generally leads to better separation than loading the sample dissolved in a solvent (wet loading).
Q3: My purified product has a persistent color. How can I decolorize it?
A3: A persistent color can be due to highly conjugated impurities that are difficult to remove by chromatography alone.
Decolorization Techniques:
-
Activated Carbon (Charcoal) Treatment:
-
Dissolve the colored product in a suitable organic solvent.
-
Add a small amount of activated carbon (typically 1-5% by weight).
-
Stir or gently heat the mixture for a short period (15-30 minutes).
-
Filter the mixture through a pad of Celite® to remove the charcoal.
-
Concentrate the filtrate.
-
Caution: Activated carbon can adsorb your product as well, so use it sparingly and monitor for product loss.
-
-
Crystallization: Often, colored impurities are excluded from the crystal lattice of the desired compound during crystallization, resulting in a purer, colorless product.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in the synthesis of 2-(2,3-Dihydro-benzodioxin-2-YL)-ethylamine?
A1: Common impurities can arise from starting materials, side reactions, or decomposition. These may include:
-
Unreacted starting materials.
-
By-products from the specific synthetic route used.
-
Oxidation products of the amine.
-
Polymeric materials formed during the reaction.
Q2: What is the best method for long-term storage of the purified product?
A2: 2-(2,3-Dihydro-benzodioxin-2-YL)-ethylamine, like many amines, can be sensitive to air and light. For long-term storage, it is recommended to:
-
Store it in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon).
-
Keep it in a cool, dark place, such as a refrigerator or freezer.
-
Consider storing it as a more stable salt (e.g., hydrochloride salt) if the free base is not required for immediate use.
Q3: Can I use crystallization to purify my crude product? If so, what solvents should I try?
A3: Yes, crystallization can be a very effective purification method if your product is a solid at room temperature or can form a solid salt. The choice of solvent is critical.
Solvent Selection for Crystallization:
-
An ideal crystallization solvent is one in which your product is sparingly soluble at room temperature but highly soluble at an elevated temperature.
-
Start by testing the solubility of your crude product in a range of solvents with varying polarities.
-
Common solvents to screen include:
-
Non-polar: Hexanes, Heptane, Toluene
-
Moderately Polar: Diethyl ether, Ethyl acetate, Isopropanol
-
Polar: Ethanol, Methanol, Water
-
-
You can also try solvent pairs, where the product is soluble in one ("good" solvent) and insoluble in the other ("bad" solvent). Dissolve the crude product in a minimal amount of the "good" solvent at an elevated temperature and then slowly add the "bad" solvent until the solution becomes turbid. Then, allow it to cool slowly.
Data Presentation
Table 1: Comparison of Purification Techniques
| Purification Method | Typical Purity Achieved | Advantages | Disadvantages |
| Acid-Base Extraction | 85-95% | Removes non-basic impurities effectively. | May not remove other basic impurities. |
| Column Chromatography | >98% | High resolution for separating complex mixtures. | Can be time-consuming and requires significant solvent volumes. |
| Crystallization | >99% (if successful) | Can yield very high purity product; cost-effective. | Product must be a solid; finding a suitable solvent can be challenging. |
| Activated Carbon | N/A (for decolorization) | Effectively removes colored impurities. | Can lead to product loss due to adsorption. |
Experimental Protocols
Protocol 1: General Procedure for Acid-Base Extraction
-
Dissolve the crude 2-(2,3-Dihydro-benzodioxin-2-YL)-ethylamine (1 equivalent) in dichloromethane (DCM, 10-20 volumes).
-
Transfer the solution to a separatory funnel.
-
Add an equal volume of 1M HCl (aq).
-
Shake the funnel vigorously for 1-2 minutes, venting frequently.
-
Allow the layers to separate and drain the lower organic layer.
-
Wash the aqueous layer with a fresh portion of DCM (5-10 volumes).
-
Cool the aqueous layer in an ice bath and slowly add 1M NaOH (aq) with stirring until the pH is > 12.
-
Extract the aqueous layer with three portions of DCM (10 volumes each).
-
Combine the organic extracts and dry over anhydrous sodium sulfate (Na2SO4).
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the purified amine.
Protocol 2: General Procedure for Column Chromatography
-
Prepare a slurry of silica gel in the chosen eluent (e.g., 95:4.5:0.5 Hexanes:Ethyl Acetate:Triethylamine).
-
Pour the slurry into a chromatography column and allow it to pack under gravity or with gentle pressure.
-
Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like DCM.
-
Add a small amount of silica gel to this solution and concentrate it to a dry powder (dry loading).
-
Carefully add the dry-loaded sample to the top of the column.
-
Gently add the eluent to the column and begin elution, collecting fractions.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and concentrate under reduced pressure.
Mandatory Visualization
Caption: A logical workflow for the purification of crude 2-(2,3-Dihydro-benzodioxin-2-YL)-ethylamine.
Improving reaction conditions for synthesizing 2,3-dihydrobenzo[b]dioxine derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2,3-dihydrobenzo[b]dioxine derivatives.
Troubleshooting Guides and FAQs
This section addresses specific issues that may be encountered during the synthesis of 2,3-dihydrobenzo[b]dioxine derivatives, presented in a question-and-answer format.
Issue 1: Low Yield in Dioxane Ring Formation (Williamson Ether Synthesis)
-
Question: My yield for the formation of the 2,3-dihydrobenzo[b]dioxine ring from a catechol derivative and a dihaloalkane (e.g., 1,2-dibromoethane) is consistently low. What are the potential causes and solutions?
-
Answer: Low yields in this Williamson ether synthesis are a common issue and can stem from several factors:
-
Side Reactions: The primary competing reaction is the elimination of the alkylating agent, especially with secondary and tertiary halides. C-alkylation of the phenoxide is another possible side reaction.[1][2]
-
Incomplete Deprotonation: The catechol derivative must be fully deprotonated to the alkoxide to act as an effective nucleophile.
-
Reaction Conditions: Suboptimal temperature, solvent, or base can significantly impact the reaction rate and selectivity.
Troubleshooting Steps:
-
Choice of Base and Solvent: Use a strong, non-nucleophilic base to ensure complete deprotonation. Sodium hydride (NaH) or potassium hydride (KH) in an aprotic polar solvent like DMF or DMSO are effective choices.[3] If using a weaker base like potassium carbonate (K₂CO₃), ensure it is finely powdered and dry. The choice of solvent can have a large impact on the regioselectivity, with acetonitrile favoring O-alkylation over C-alkylation compared to methanol.[4][5]
-
Temperature Control: While heating is often necessary to drive the reaction, excessive temperatures can promote elimination side reactions.[6] An optimal temperature is typically between 80-100 °C for reactions in DMF.[7] It is advisable to start at a lower temperature and gradually increase it while monitoring the reaction progress.
-
Purity of Reagents: Ensure that the catechol starting material, dihaloalkane, and solvent are pure and dry. Moisture can quench the alkoxide and hinder the reaction.
-
Inert Atmosphere: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the catechol derivative, especially at elevated temperatures.
-
Issue 2: Low Yield in Knoevenagel Condensation
-
Question: I am attempting a Knoevenagel condensation with a 2,3-dihydrobenzo[b]dioxine derivative, but the yield is very low (<10%). How can I improve this?
-
Answer: Low yields in Knoevenagel condensations involving 2,3-dihydrobenzo[b]dioxine derivatives have been reported and can be attributed to the weak acidic nature of the C2-methylene protons.[7] Several strategies can be employed to address this:
-
Catalyst Optimization: The choice and concentration of the catalyst are critical. While piperidine is a common catalyst, exploring other options may be beneficial. The catalyst must be basic enough to deprotonate the active methylene compound without causing self-condensation of the aldehyde.[8][9]
-
Water Removal: The Knoevenagel condensation produces water, which can reverse the reaction.[8][9]
-
Reaction Conditions: Temperature and solvent can significantly influence the reaction rate and equilibrium.
Troubleshooting Steps:
-
Screen Catalysts: Test a variety of catalysts, including different amines (e.g., pyridine, triethylamine), amino acids (e.g., L-proline), or even heterogeneous catalysts.[9]
-
Remove Water: Use a Dean-Stark apparatus to azeotropically remove water during the reaction, especially when using non-polar solvents like toluene. Alternatively, adding molecular sieves can be effective.[8]
-
Microwave Irradiation: Although not always successful, microwave irradiation can sometimes improve yields by providing rapid and uniform heating.[7]
-
Solvent Selection: The polarity of the solvent can impact the reaction. Ethanol is a common choice, but other polar aprotic solvents can also be effective. In some cases, solvent-free conditions have proven successful for Knoevenagel condensations.[9]
-
Issue 3: Product Purification Challenges
-
Question: I am having difficulty purifying my 2,3-dihydrobenzo[b]dioxine derivative. What are the common impurities and effective purification methods?
-
Answer: Common impurities can include unreacted starting materials, products from side reactions (e.g., C-alkylated products, elimination products), and catalyst residues.
-
Purification Strategy:
-
Work-up: A standard aqueous work-up is often the first step. This typically involves diluting the reaction mixture with water and extracting the product with an organic solvent like ethyl acetate.[7]
-
Column Chromatography: Flash column chromatography on silica gel is a highly effective method for separating the desired product from impurities. A gradient of ethyl acetate in hexanes is a common eluent system.[7][10]
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an excellent final purification step to obtain highly pure material.
-
-
Data Presentation
The following tables summarize quantitative data on the impact of various reaction conditions on the synthesis of 2,3-dihydrobenzo[b]dioxine derivatives.
Table 1: Effect of Solvent on Williamson Ether Synthesis Selectivity
| Solvent | O-alkylation:C-alkylation Ratio | Reference |
| Acetonitrile | 97:3 | [4] |
| Methanol | 72:28 | [4] |
Table 2: Catalyst and Solvent Effects on Knoevenagel Condensation Yield
| Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Piperidine (catalytic) | Pyridine | Reflux | - | <10 | [7] |
| Acetic Anhydride/Triethylamine (1:1) | - | 120 (Microwave) | - | <10 | [7] |
| Piperidine (catalytic) | Pyridine | 120 (Microwave) | - | <10 | [7] |
| Fe₃O₄ (20 mol%) | Ethanol | Reflux | - | 94 | [11] |
| ZrOCl₂·8H₂O/NaNH₂ (15 mol%) | THF | 25 | - | - | [12] |
| Morpholine/Acetic Acid | Ionic Liquid | 25-28 | 0.5-2 | 44-84 | [13] |
Experimental Protocols
Protocol 1: Synthesis of Methyl 2,3-dihydrobenzo[b][7][12]dioxine-5-carboxylate [7]
This protocol describes the synthesis of a key intermediate via Williamson ether synthesis.
-
Esterification of 2,3-dihydroxybenzoic acid:
-
To a solution of 2,3-dihydroxybenzoic acid (0.3 g, 1.9 mmol) in 20 mL of methanol, add concentrated sulfuric acid (0.3 mL) at 5 °C.
-
Reflux the reaction mixture for 12 hours.
-
Cool the mixture to room temperature and concentrate under vacuum.
-
Dissolve the resulting mass in ethyl acetate and wash three times with sodium carbonate solution.
-
Dry the organic extract over magnesium sulfate and concentrate under reduced pressure to obtain methyl 2,3-dihydroxybenzoate as a white powder (Yield: 85%).
-
-
Cyclization to form the dioxane ring:
-
To a suspension of methyl 2,3-dihydroxybenzoate (0.336 g, 2.0 mmol) and K₂CO₃ (0.304 g, 2.2 mmol) in 5 mL of dimethylformamide (DMF), add 1,2-dibromoethane (0.17 mL, 2.0 mmol).
-
Stir the reaction mixture under reflux for 10 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, dilute the mixture with water and extract with ethyl acetate.
-
Dry the organic portion over anhydrous magnesium sulfate and evaporate under reduced pressure.
-
Purify the crude product by flash chromatography (ethyl acetate:n-hexane) to yield methyl 2,3-dihydrobenzo[b][7][12]dioxine-5-carboxylate.
-
Protocol 2: Palladium-Catalyzed Oxidative Aminocarbonylation-Cyclization [14]
This protocol outlines a method for synthesizing 2-[(dialkylcarbamoyl)methylene]-2,3-dihydrobenzo[7][12]dioxine derivatives.
-
Reaction Setup:
-
In a suitable pressure reactor, combine the 2-prop-2-ynyloxyphenol starting material, a catalytic amount of PdI₂, and an excess of KI in N,N-dimethylacetamide (DMA) as the solvent.
-
-
Reaction Conditions:
-
Pressurize the reactor with a 4:1 mixture of CO and air to 20 atm (at 25 °C).
-
Heat the reaction mixture to 80-100 °C.
-
-
Work-up and Purification:
-
After the reaction is complete, cool the reactor to room temperature and carefully vent the pressure.
-
Isolate the product using standard extraction and purification techniques, such as column chromatography.
-
Mandatory Visualization
References
- 1. Synthesis of 2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][1,4]oxazine-8-carboxamide derivatives as PARP1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Catalytic C–H Bond Activation and Knoevenagel Condensation Using Pyridine-2,3-Dicarboxylate-Based Metal–Organic Frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 5. (359c) Computer-Aided Solvent Design for Optimal Selectivity of a Williamson Ether-Synthesis Reaction | AIChE [proceedings.aiche.org]
- 6. reddit.com [reddit.com]
- 7. Synthesis of 2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][1,4]oxazine-8-carboxamide derivatives as PARP1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemrxiv.org [chemrxiv.org]
- 9. scielo.br [scielo.br]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Synthesis of New Knoevenagel Derivative using Fe3O4 Magnetic Nanoparticals – Oriental Journal of Chemistry [orientjchem.org]
- 12. scribd.com [scribd.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Navigating the Synthesis of 2-(2,3-Dihydro-benzodioxin-2-YL)-ethylamine: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for troubleshooting the production of 2-(2,3-Dihydro-benzodioxin-2-YL)-ethylamine, a key intermediate in pharmaceutical research and development. Below you will find frequently asked questions, detailed troubleshooting guides, and experimental protocols to facilitate a smooth and efficient scale-up of your synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for 2-(2,3-Dihydro-benzodioxin-2-YL)-ethylamine?
A1: The most prevalent and scalable approach involves a two-step synthesis. The first step is the formation of 1,4-benzodioxan-2-yl-acetonitrile from catechol and 3,4-dibromobutyronitrile. The subsequent step involves the reduction of the nitrile group to a primary amine to yield the final product.
Q2: What are the primary challenges when scaling up this synthesis?
A2: Key challenges in scaling up this synthesis include:
-
Exothermic Reaction Control: The reduction of the nitrile is often highly exothermic, requiring careful temperature management in large reactors to prevent runaway reactions.
-
Byproduct Formation: A significant challenge is the formation of secondary and tertiary amine impurities during the nitrile reduction step.
-
Catalyst Selection and Handling: In the case of catalytic hydrogenation, selecting the appropriate catalyst and ensuring its safe handling on a large scale is crucial.
-
Purification: Isolating the final product with high purity can be challenging due to the presence of closely related impurities.
Q3: Which reducing agent is recommended for the nitrile reduction step at an industrial scale?
A3: While powerful reducing agents like lithium aluminum hydride (LiAlH₄) are effective at the lab scale, catalytic hydrogenation is often the preferred method for industrial production. This is due to lower cost, improved safety, and simpler work-up procedures. Commonly used catalysts include Raney Nickel and Palladium on carbon (Pd/C).
Q4: How can the formation of secondary and tertiary amine byproducts be minimized?
A4: The formation of these byproducts can be suppressed by optimizing reaction conditions. This includes the choice of catalyst, solvent, temperature, and pressure. For instance, conducting the catalytic hydrogenation in the presence of ammonia can help to minimize the formation of secondary and tertiary amines.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low Yield in Nitrile Formation (Step 1) | Incomplete reaction of catechol. | Ensure anhydrous conditions and an appropriate base (e.g., potassium carbonate) to facilitate the nucleophilic substitution. Monitor the reaction by TLC or HPLC to determine the optimal reaction time. |
| Side reactions of 3,4-dibromobutyronitrile. | Control the reaction temperature carefully. Slow, controlled addition of the dibromonitrile to the catechol solution can minimize side reactions. | |
| Low Yield in Nitrile Reduction (Step 2) | Inactive catalyst. | Use a fresh, high-quality catalyst. For catalytic hydrogenation, ensure the catalyst has not been poisoned. |
| Incomplete reaction. | Increase reaction time, temperature, or hydrogen pressure (for catalytic hydrogenation) as appropriate. Monitor the reaction progress to determine completion. | |
| Formation of Secondary/Tertiary Amine Byproducts | Suboptimal reaction conditions for nitrile reduction. | If using catalytic hydrogenation, add ammonia to the reaction mixture. Optimize the choice of solvent and temperature. Lower temperatures generally favor the formation of the primary amine. |
| Difficult Purification of the Final Product | Presence of closely related impurities. | Employ fractional distillation under reduced pressure for purification. Alternatively, derivatization of the amine followed by crystallization and subsequent deprotection can be an effective purification strategy. |
| Runaway Reaction During Nitrile Reduction | Poor heat dissipation in a large reactor. | Ensure the reactor has adequate cooling capacity. For exothermic reactions, consider a semi-batch process where the reducing agent is added portion-wise to control the reaction rate and temperature. |
Experimental Protocols
Step 1: Synthesis of 1,4-benzodioxan-2-yl-acetonitrile
This protocol is a representative method and may require optimization for large-scale production.
Materials:
-
Catechol
-
3,4-dibromobutyronitrile
-
Anhydrous Potassium Carbonate
-
Ethyl Acetate (anhydrous)
Procedure:
-
In a suitable reactor equipped with a mechanical stirrer, reflux condenser, and a nitrogen inlet, a solution of catechol in anhydrous ethyl acetate is prepared.
-
Anhydrous potassium carbonate is added to the solution.
-
The mixture is heated to reflux with vigorous stirring under a nitrogen atmosphere.
-
A solution of 3,4-dibromobutyronitrile in anhydrous ethyl acetate is added dropwise to the refluxing mixture over a period of 2-3 hours.
-
After the addition is complete, the reaction mixture is maintained at reflux for an additional 4-6 hours, monitoring the reaction progress by TLC or HPLC.
-
Once the reaction is complete, the mixture is cooled to room temperature and filtered to remove the inorganic salts.
-
The filtrate is concentrated under reduced pressure to yield the crude 1,4-benzodioxan-2-yl-acetonitrile, which can be purified by vacuum distillation.
Step 2: Reduction of 1,4-benzodioxan-2-yl-acetonitrile to 2-(2,3-Dihydro-benzodioxin-2-YL)-ethylamine
Two common methods for the reduction are provided below.
Method A: Catalytic Hydrogenation (Industrial Preference)
Materials:
-
1,4-benzodioxan-2-yl-acetonitrile
-
Raney Nickel or 5% Palladium on Carbon (Pd/C)
-
Ethanol or Methanol (solvent)
-
Ammonia (optional, to suppress byproduct formation)
Procedure:
-
The 1,4-benzodioxan-2-yl-acetonitrile is dissolved in a suitable solvent (e.g., ethanol saturated with ammonia).
-
The solution is charged into a high-pressure hydrogenation reactor.
-
The catalyst (Raney Nickel or Pd/C) is carefully added to the reactor under an inert atmosphere.
-
The reactor is sealed, purged with nitrogen, and then pressurized with hydrogen to the desired pressure (e.g., 50-100 psi).
-
The reaction mixture is heated to the target temperature (e.g., 50-80 °C) with vigorous agitation.
-
The progress of the reaction is monitored by observing the hydrogen uptake and by analyzing samples via GC or HPLC.
-
Upon completion, the reactor is cooled, and the pressure is carefully released.
-
The reaction mixture is filtered to remove the catalyst.
-
The filtrate is concentrated under reduced pressure, and the resulting crude amine is purified by vacuum distillation.
Method B: Lithium Aluminum Hydride (LiAlH₄) Reduction (Lab-Scale)
Materials:
-
1,4-benzodioxan-2-yl-acetonitrile
-
Lithium Aluminum Hydride (LiAlH₄)
-
Anhydrous Diethyl Ether or Tetrahydrofuran (THF)
-
Sulfuric Acid (for work-up)
-
Sodium Hydroxide (for work-up)
Procedure:
-
A solution of 1,4-benzodioxan-2-yl-acetonitrile in anhydrous diethyl ether or THF is prepared in a flame-dried, three-necked flask equipped with a dropping funnel, condenser, and nitrogen inlet.
-
The flask is cooled in an ice bath, and a solution of LiAlH₄ in the same anhydrous solvent is added dropwise with stirring.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for 2-4 hours.
-
The reaction is carefully quenched by the slow, sequential addition of water, followed by a 15% sodium hydroxide solution, and then more water, while cooling in an ice bath.
-
The resulting granular precipitate is filtered off and washed with the solvent.
-
The combined filtrate is dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure to yield the crude amine, which can be purified by vacuum distillation.
Visualizing the Synthesis and Troubleshooting
Synthesis Pathway
Caption: Synthetic route to 2-(2,3-Dihydro-benzodioxin-2-YL)-ethylamine.
Troubleshooting Logic for Nitrile Reduction
Caption: Decision tree for troubleshooting the nitrile reduction step.
Technical Support Center: Resolving Enantiomers of 2-(2,3-Dihydro-benzodioxin-2-YL)-ethylamine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the chiral resolution of 2-(2,3-Dihydro-benzodioxin-2-YL)-ethylamine.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the experimental process of resolving the enantiomers of 2-(2,3-Dihydro-benzodioxin-2-YL)-ethylamine, primarily focusing on classical diastereomeric salt crystallization and chiral HPLC analysis.
Diastereomeric Salt Crystallization
Issue 1: No crystal formation or "oiling out" of the diastereomeric salt.
Q: After combining the racemic amine with the chiral resolving agent, no crystals have formed, or an oily layer has separated from the solution. What are the likely causes and how can I induce crystallization?
A: This is a common challenge in diastereomeric salt formation and typically points to issues with supersaturation or solvent selection. "Oiling out" occurs when the salt's concentration exceeds its solubility limit, but the conditions are not favorable for forming a stable crystal lattice.[1]
Possible Causes and Solutions:
-
Inappropriate Solvent System: The chosen solvent may be too effective at dissolving both diastereomeric salts, thus preventing the necessary supersaturation for crystallization to occur.[1][2] The ideal solvent should exhibit a significant difference in solubility between the two diastereomeric salts.
-
Solution: Conduct a solvent screen with a variety of solvents of different polarities (e.g., methanol, ethanol, isopropanol, acetone, ethyl acetate). Using a mixture of a solvent and an anti-solvent (a solvent in which the salts are sparingly soluble) can also be an effective strategy to induce precipitation.[1]
-
-
Insufficient Supersaturation: The concentration of the diastereomeric salt might be too low to initiate crystal nucleation.
-
Solution: You can increase the concentration by slowly evaporating the solvent. Alternatively, cooling the solution can reduce the solubility of the salt and promote crystallization.
-
-
Excessive Supersaturation: A very high level of supersaturation can lead to rapid precipitation, favoring the formation of an amorphous solid or oil instead of well-defined crystals.[1]
-
Solution: Begin with a more dilute solution and allow for a slower cooling process to encourage gradual crystal growth.
-
Issue 2: Low yield of the desired diastereomeric salt.
Q: Crystals have formed, but the yield of the desired diastereomer is lower than expected. How can I improve the yield?
A: Low yields suggest that a substantial portion of the target diastereomer is remaining in the mother liquor.
Possible Causes and Solutions:
-
Suboptimal Stoichiometry: The molar ratio of the racemic amine to the chiral resolving agent can influence the crystallization process.
-
Solution: While a 1:1 molar ratio is a common starting point, it is often beneficial to use a sub-stoichiometric amount of the resolving agent (e.g., 0.5 equivalents).[1]
-
-
Incomplete Crystallization: The crystallization time may not have been sufficient for the equilibrium to be reached.
-
Solution: Extend the crystallization time to allow for the maximum precipitation of the less soluble diastereomeric salt.
-
-
Losses During Work-up: Product can be lost during the filtration and washing steps.
-
Solution: To minimize dissolution of the product, wash the collected crystals with a minimal amount of the cold crystallization solvent.
-
Issue 3: Low enantiomeric excess (e.e.) of the resolved amine.
Q: After liberation of the amine from the diastereomeric salt, the enantiomeric excess is low. How can the purity be improved?
A: Low enantiomeric excess indicates that the crystallization process did not effectively separate the two diastereomers. This can often be due to the formation of a solid solution.
Possible Causes and Solutions:
-
Co-crystallization of Diastereomers: The undesired diastereomer may have precipitated along with the desired one.
-
Solution: Perform one or more recrystallizations of the diastereomeric salt. Each recrystallization step should enrich the solid in the less soluble diastereomer.
-
-
Formation of a Solid Solution: In some cases, the two diastereomers can crystallize together in a single solid phase, making separation by simple crystallization difficult.
-
Solution: If repeated recrystallizations do not improve the diastereomeric excess, a different resolving agent or solvent system should be explored. A different resolving agent will form diastereomers with different physical properties that may not form a solid solution.
-
Chiral HPLC Analysis
Issue 1: Poor resolution of enantiomers.
Q: The peaks for the two enantiomers are not well-separated on the chromatogram.
A: Poor resolution in chiral HPLC can be due to a number of factors related to the column, mobile phase, and other chromatographic conditions.
Possible Causes and Solutions:
-
Inappropriate Chiral Stationary Phase (CSP): The selected CSP may not be suitable for resolving the enantiomers of this particular amine.
-
Solution: Screen different types of chiral columns. For primary amines, polysaccharide-based CSPs (e.g., Chiralpak IA, IB, IC) and cyclofructan-based CSPs have shown high success rates.[2]
-
-
Suboptimal Mobile Phase: The composition of the mobile phase is critical for achieving good separation.
-
Solution: Systematically vary the ratio of the mobile phase components. For normal phase chromatography, adjust the percentage of the alcohol modifier (e.g., ethanol, isopropanol) in the non-polar solvent (e.g., hexane). Adding a small amount of a basic additive, such as diethylamine (DEA), can improve peak shape and resolution for amines.[3]
-
-
Temperature Effects: Temperature can influence the interactions between the analyte and the CSP.
-
Solution: Experiment with different column temperatures. Often, lower temperatures enhance the enantioselectivity.[4]
-
Issue 2: Poor peak shape (tailing or fronting).
Q: The chromatographic peaks are broad and asymmetrical.
A: Poor peak shape is often caused by undesirable interactions between the analyte and the stationary phase or by issues with the mobile phase.
Possible Causes and Solutions:
-
Secondary Interactions with Silica Support: Residual silanol groups on the silica support of the CSP can interact with the basic amine, leading to peak tailing.
-
Solution: The addition of a basic modifier like diethylamine or triethylamine to the mobile phase can help to mask these silanol groups and improve peak symmetry.[2]
-
-
Inappropriate Mobile Phase pH: For reversed-phase separations, the pH of the mobile phase can significantly affect the ionization state of the amine and its interaction with the stationary phase.
-
Solution: Adjust the pH of the aqueous component of the mobile phase to optimize the peak shape.
-
Frequently Asked Questions (FAQs)
Q1: What is the most common method for resolving 2-(2,3-Dihydro-benzodioxin-2-YL)-ethylamine?
A1: The most common and well-established method for resolving chiral amines is classical resolution through the formation of diastereomeric salts with a chiral acid. This method is often preferred for larger scale preparations due to its cost-effectiveness and scalability.
Q2: Which chiral resolving agents are recommended for this amine?
A2: For primary amines, common and effective chiral resolving agents include tartaric acid and its derivatives (e.g., dibenzoyl-L-tartaric acid), mandelic acid, and camphorsulfonic acid. It is often necessary to screen several resolving agents to find the one that provides the best separation for a specific compound.
Q3: How can I determine the enantiomeric excess (e.e.) of my resolved sample?
A3: Chiral High-Performance Liquid Chromatography (HPLC) is the most common and accurate method for determining the enantiomeric excess of a chiral compound. This technique uses a chiral stationary phase to separate the two enantiomers, and the e.e. is calculated from the relative peak areas of the two enantiomers in the chromatogram.
Q4: How is the absolute configuration of the separated enantiomers determined?
A4: The absolute configuration (R or S) cannot be determined from the sign of the optical rotation alone. It is typically determined by single-crystal X-ray crystallography of a suitable derivative or by comparing the experimental data (e.g., optical rotation, elution order on a specific chiral column) with that of a known standard.
Q5: What is the significance of the specific rotation value?
A5: The specific rotation is a characteristic physical property of a chiral compound. Once the specific rotation of an enantiomerically pure sample is known, the measured optical rotation of a resolved sample can be used to calculate its enantiomeric excess.
Experimental Protocols
Protocol 1: Diastereomeric Salt Resolution using (+)-Tartaric Acid
This protocol is a general guideline based on established procedures for the resolution of primary amines. Optimization of solvent, stoichiometry, and crystallization conditions may be necessary.
Materials:
-
Racemic 2-(2,3-Dihydro-benzodioxin-2-YL)-ethylamine
-
(+)-Tartaric acid (enantiomerically pure)
-
Methanol (or other suitable solvent)
-
Diethyl ether
-
1 M Sodium hydroxide (NaOH) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Salt Formation:
-
Dissolve racemic 2-(2,3-Dihydro-benzodioxin-2-YL)-ethylamine (1.0 eq) in a minimal amount of warm methanol.
-
In a separate flask, dissolve (+)-tartaric acid (0.5 - 1.0 eq) in a minimal amount of warm methanol.
-
Slowly add the tartaric acid solution to the amine solution with stirring.
-
-
Crystallization:
-
Allow the mixture to cool slowly to room temperature. If no crystals form, you can try scratching the inside of the flask with a glass rod or adding a seed crystal if available.
-
Once crystallization begins, allow the flask to stand undisturbed for several hours, or overnight, to ensure complete crystallization. Further cooling in an ice bath may improve the yield.
-
-
Isolation of Diastereomeric Salt:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold methanol to remove any adhering mother liquor.
-
The collected solid is the diastereomeric salt enriched in one enantiomer. The mother liquor contains the other diastereomer.
-
-
Liberation of the Free Amine:
-
Suspend the crystalline diastereomeric salt in water and add 1 M NaOH solution until the pH is basic (pH > 10) to deprotonate the amine.
-
Extract the aqueous solution with diethyl ether (3 x volume of aqueous phase).
-
Combine the organic extracts and dry over anhydrous magnesium sulfate.
-
-
Isolation of the Enantiomer:
-
Filter to remove the drying agent and concentrate the organic solution under reduced pressure to obtain the resolved amine.
-
-
Analysis:
-
Determine the enantiomeric excess of the resolved amine by chiral HPLC (see Protocol 2).
-
Measure the optical rotation to determine the specific rotation.
-
Protocol 2: Chiral HPLC Method for Enantiomeric Excess Determination
This is a general starting point for developing a chiral HPLC method.
Instrumentation and Columns:
-
HPLC system with a UV detector
-
Chiral Stationary Phase: Polysaccharide-based columns such as Chiralpak IA, IB, or IC, or a cyclofructan-based column like Larihc CF6-P are good starting points for screening.[1]
Mobile Phase Screening (Normal Phase):
-
A common mobile phase system is a mixture of n-hexane and an alcohol modifier (e.g., isopropanol or ethanol).
-
Start with a composition such as 90:10 (v/v) n-hexane:isopropanol.
-
To improve peak shape and resolution for the amine, add a small amount of a basic additive, such as 0.1% (v/v) diethylamine (DEA), to the mobile phase.
General Procedure:
-
Sample Preparation: Dissolve a small amount of the resolved amine in the mobile phase.
-
Equilibration: Equilibrate the chiral column with the mobile phase until a stable baseline is achieved.
-
Injection: Inject the sample onto the column.
-
Detection: Monitor the elution of the enantiomers using a UV detector at an appropriate wavelength.
-
Data Analysis: Integrate the peak areas of the two enantiomers to calculate the enantiomeric excess (e.e.) using the following formula: e.e. (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100
Quantitative Data Summary
Table 1: Diastereomeric Salt Resolution Data
| Resolving Agent | Solvent | Molar Ratio (Amine:Acid) | Yield (%) | Diastereomeric Excess of Salt (%) | Enantiomeric Excess of Amine (%) | Specific Rotation [α] |
| (+)-Tartaric Acid | Methanol | 1:0.5 | TBD | TBD | TBD | TBD |
| (-)-Tartaric Acid | Methanol | 1:0.5 | TBD | TBD | TBD | TBD |
| (+)-Dibenzoyl-D-tartaric acid | Ethanol | 1:0.5 | TBD | TBD | TBD | TBD |
TBD: To be determined experimentally.
Table 2: Chiral HPLC Method Parameters
| Chiral Column | Mobile Phase | Flow Rate (mL/min) | Retention Time (Enantiomer 1) | Retention Time (Enantiomer 2) | Resolution (Rs) |
| Chiralpak IA | n-Hexane:IPA:DEA (90:10:0.1) | 1.0 | TBD | TBD | TBD |
| Larihc CF6-P | ACN:MeOH:TFA:TEA (90:10:0.3:0.2) | 1.0 | TBD | TBD | TBD |
TBD: To be determined experimentally. IPA: Isopropanol, DEA: Diethylamine, ACN: Acetonitrile, MeOH: Methanol, TFA: Trifluoroacetic acid, TEA: Triethylamine.
Visualizations
Caption: Workflow for the chiral resolution of an amine via diastereomeric salt formation.
Caption: Troubleshooting logic for crystallization issues.
References
Technical Support Center: Stability of 2-(2,3-Dihydro-benzodioxin-2-YL)-ethylamine in Solution
For researchers, scientists, and drug development professionals, ensuring the stability of investigational compounds is paramount to obtaining reliable and reproducible experimental results. This guide provides technical support for troubleshooting and improving the stability of 2-(2,3-Dihydro-benzodioxin-2-YL)-ethylamine in solution.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of 2-(2,3-Dihydro-benzodioxin-2-YL)-ethylamine in solution?
A1: The stability of 2-(2,3-Dihydro-benzodioxin-2-YL)-ethylamine, like other phenethylamine derivatives, is primarily influenced by several factors:
-
pH of the solution: The amine group is susceptible to pH-dependent degradation reactions. The protonated form at lower pH is generally more stable against oxidation than the free base.
-
Exposure to oxygen: The ethylamine side chain can be susceptible to oxidative degradation.
-
Temperature: Elevated temperatures accelerate the rate of all chemical degradation reactions.
-
Light exposure: Aromatic amines can be photosensitive, and exposure to light, especially UV, can catalyze degradation.
-
Solvent composition: The choice of solvent can influence the stability of the compound.
Q2: What are the visible signs of degradation in my solution of 2-(2,3-Dihydro-benzodioxin-2-YL)-ethylamine?
A2: Degradation may be indicated by:
-
A change in the color of the solution (e.g., development of a yellow or brown tint), which can be a sign of oxidative degradation.
-
The formation of precipitates, indicating the generation of insoluble degradation products.
-
A decrease in the expected biological activity or potency of the compound in your assays.
-
The appearance of new peaks or a decrease in the main peak area when analyzed by chromatography (e.g., HPLC).
Q3: How can I prepare a stock solution of 2-(2,3-Dihydro-benzodioxin-2-YL)-ethylamine to maximize its stability?
A3: To prepare a stable stock solution, consider the following:
-
Solvent Selection: Use a high-purity, anhydrous solvent in which the compound is readily soluble. Common choices for similar compounds include DMSO, ethanol, or methanol. For aqueous experiments, prepare a concentrated stock in an organic solvent and dilute it into your aqueous buffer immediately before use.
-
pH Control: If preparing an aqueous stock solution, buffering to a slightly acidic pH (e.g., pH 4-6) can enhance stability by keeping the amine protonated.
-
Inert Atmosphere: For long-term storage, purging the vial headspace with an inert gas like argon or nitrogen can minimize oxidation.
-
Storage Conditions: Store stock solutions at low temperatures, such as -20°C or -80°C, to slow down degradation kinetics. Protect from light by using amber vials or by wrapping the vials in aluminum foil.
Troubleshooting Guide
This guide will help you identify and resolve common stability issues encountered during your experiments.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Loss of compound potency over a short period (hours to days) in aqueous buffer. | 1. pH-mediated hydrolysis or oxidation. 2. Oxidation catalyzed by components in the buffer or exposure to air. | 1. Optimize buffer pH: Test a range of pH values (e.g., 5.0, 6.0, 7.0, 7.4) to find the optimal pH for stability. Start with a slightly acidic pH.2. Add antioxidants: Consider adding antioxidants like ascorbic acid or sodium metabisulfite to the buffer, if compatible with your experimental system.3. Degas buffers: Before use, degas aqueous buffers to remove dissolved oxygen.4. Prepare fresh dilutions: Prepare working solutions immediately before each experiment from a frozen, concentrated stock. |
| Stock solution in organic solvent shows degradation after storage. | 1. Oxidation due to dissolved oxygen in the solvent. 2. Exposure to light. 3. Storage at an inappropriate temperature. 4. Reaction with impurities in the solvent. | 1. Use high-purity, anhydrous solvents. 2. Store under an inert atmosphere (argon or nitrogen). 3. Store in amber vials at ≤ -20°C. 4. Prepare smaller aliquots of the stock solution to minimize freeze-thaw cycles. |
| Precipitate forms in the experimental medium. | 1. Poor solubility of the compound at the working concentration. 2. Formation of an insoluble degradation product. 3. Interaction with components of the medium. | 1. Determine the solubility of the compound in your experimental medium. 2. Lower the final concentration of the compound. 3. Increase the percentage of co-solvent (e.g., DMSO) if your experiment allows, but be mindful of solvent toxicity. 4. Analyze the precipitate to determine if it is the parent compound or a degradant. |
Logical Troubleshooting Workflow
Technical Support Center: Overcoming Poor Solubility of Benzodioxane Compounds for Biological Assays
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to addressing the challenges of poor solubility of benzodioxane compounds in biological assays. The information is presented in a question-and-answer format, supplemented with troubleshooting guides, detailed experimental protocols, and quantitative data to facilitate successful experimentation.
Frequently Asked Questions (FAQs)
Q1: Why do my benzodioxane compounds show poor solubility in aqueous buffers for my biological assays?
A1: Benzodioxane scaffolds are inherently hydrophobic, leading to low solubility in aqueous solutions. These compounds are generally readily soluble in organic solvents but can precipitate when introduced into the aqueous environment of most biological assays, a phenomenon often referred to as "crashing out." This can lead to inaccurate and unreliable assay results.
Q2: What is the first step I should take when encountering solubility issues with a new benzodioxane derivative?
A2: The initial step is to determine the compound's solubility profile in various solvents. This includes common organic solvents used for stock solutions and the aqueous buffer system of your specific assay. A preliminary solubility assessment can save significant time and resources by identifying suitable solvent systems early on.
Q3: What is the maximum concentration of DMSO I can use in my cell-based assay?
A3: The tolerance to Dimethyl Sulfoxide (DMSO) is cell-line dependent. However, a general guideline is to keep the final concentration of DMSO in the cell culture medium at or below 0.5% (v/v) to minimize solvent-induced toxicity and artifacts. It is always recommended to perform a vehicle control experiment to assess the effect of the solvent on your specific cell line and assay.
Q4: My compound precipitates in the cell culture medium over time. What could be the cause?
A4: Delayed precipitation can occur due to several factors, including compound instability in the culture medium at 37°C, changes in medium pH due to cellular metabolism, or interactions with media components like serum proteins. It is advisable to assess the stability of your compound under assay conditions and consider preparing fresh compound dilutions for long-term experiments.
Troubleshooting Guides
Issue: Compound precipitates immediately upon dilution of DMSO stock in aqueous buffer.
| Possible Cause | Recommended Solution |
| "Crashing out" due to rapid solvent change | Perform a serial dilution. First, create an intermediate dilution of the DMSO stock in pre-warmed (37°C) culture media or buffer. Then, add this intermediate dilution to the final assay volume. Add the compound solution dropwise while gently vortexing the buffer. |
| Final concentration exceeds aqueous solubility | Determine the kinetic solubility of your compound in the assay buffer. Ensure the final concentration in your assay is below this limit. |
| Low temperature of the aqueous buffer | Always use pre-warmed (37°C) buffers and media for dilutions, as solubility often decreases at lower temperatures. |
Issue: Low or inconsistent biological activity observed.
| Possible Cause | Recommended Solution |
| Reduced effective concentration due to partial precipitation | Visually inspect your assay plates under a microscope for any signs of precipitation. If observed, re-evaluate your solubilization strategy. Consider using solubility enhancement techniques like cyclodextrins or surfactants. |
| Compound adsorption to plasticware | Include a low concentration of a non-ionic surfactant (e.g., 0.01% Tween-20) in your assay buffer to prevent adsorption to plate wells and pipette tips. Note that surfactants may not be suitable for all cell-based assays. |
| Compound degradation | Assess the stability of the benzodioxane compound in your assay buffer over the experiment's duration. Prepare fresh solutions if degradation is observed. |
Data Presentation: Solubility of Benzodioxane Derivatives
The following table provides solubility data for Doxazosin Mesylate, a well-known benzodioxane compound, as a reference. Researchers are encouraged to determine the solubility of their specific compounds and use this table as a template to build a repository of solubility data for their own library of benzodioxane derivatives.
| Compound | Solvent | Solubility | Reference |
| Doxazosin Mesylate | Dimethyl Sulfoxide (DMSO) | Freely Soluble (~2 mg/mL) | |
| Doxazosin Mesylate | Dimethylformamide (DMF) | Soluble | |
| Doxazosin Mesylate | Methanol | Slightly Soluble | |
| Doxazosin Mesylate | Ethanol | Slightly Soluble | |
| Doxazosin Mesylate | Water (25°C) | Slightly Soluble (0.8%) | |
| Doxazosin Mesylate | 1:1 DMSO:PBS (pH 7.2) | ~0.5 mg/mL | |
| Doxazosin Mesylate | Acetone | Very Slightly Soluble | |
| Doxazosin Mesylate | Methylene Chloride | Very Slightly Soluble |
Experimental Protocols
Protocol 1: General Procedure for Solubilizing a Poorly Soluble Benzodioxane Compound for Cell-Based Assays
-
Stock Solution Preparation:
-
Accurately weigh the benzodioxane compound and dissolve it in 100% anhydrous DMSO to prepare a high-concentration stock solution (e.g., 10-50 mM).
-
Ensure complete dissolution by vortexing and, if necessary, brief sonication in a water bath.
-
Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
-
Working Solution Preparation (Serial Dilution):
-
Pre-warm the cell culture medium (with or without serum, as required by the assay) to 37°C.
-
Perform a serial dilution of the DMSO stock solution directly into the pre-warmed medium to achieve the final desired concentrations.
-
When diluting, add the stock solution to the medium and mix immediately by gentle pipetting or inversion. Avoid adding the medium to the concentrated stock.
-
Ensure the final DMSO concentration remains below the tolerance level of the cell line (typically ≤0.5%).
-
-
Cell Treatment:
-
Remove the existing medium from the cultured cells.
-
Add the freshly prepared medium containing the desired concentration of the benzodioxane compound.
-
Include a vehicle control (medium with the same final concentration of DMSO) in your experimental setup.
-
Protocol 2: Enhancing Solubility with Cyclodextrins
-
Cyclodextrin Selection:
-
Choose a suitable cyclodextrin, such as Hydroxypropyl-β-cyclodextrin (HP-β-CD), which is commonly used to improve the solubility of hydrophobic compounds.
-
-
Complex Formation:
-
Prepare an aqueous solution of HP-β-CD in your assay buffer. The concentration will depend on the stoichiometry of the inclusion complex, which may need to be determined experimentally (a 1:1 molar ratio of compound to cyclodextrin is a common starting point).
-
Add the solid benzodioxane compound to the HP-β-CD solution.
-
Stir the mixture vigorously at room temperature for 1 to 24 hours to allow for the formation of the inclusion complex. The solution should become clear as the complex forms.
-
The resulting solution containing the benzodioxane-cyclodextrin complex can be sterile-filtered and used directly in the biological assay.
-
Protocol 3: Kinetic Solubility Determination using the Shake-Flask Method
-
Preparation:
-
Prepare a high-concentration stock solution of the benzodioxane compound in DMSO (e.g., 20 mM).
-
Prepare the aqueous buffer for the assay (e.g., Phosphate-Buffered Saline, pH 7.4).
-
-
Assay Procedure:
-
In duplicate, add a small volume of the DMSO stock solution to a known volume of the aqueous buffer to achieve a target concentration that is expected to be above the solubility limit (e.g., 100 µM). The final DMSO concentration should be kept low (e.g., 1-2%).
-
Seal the vials and shake them at a constant temperature (e.g., 25°C or 37°C) for a defined period (e.g., 2 hours for kinetic solubility).
-
After incubation, filter the samples through a low-binding filter plate or centrifuge at high speed to pellet the undissolved compound.
-
Analyze the concentration of the dissolved compound in the clear supernatant/filtrate using a suitable analytical method, such as HPLC-UV or LC-MS/MS.
-
The measured concentration represents the kinetic solubility of the compound under the tested conditions.
-
Mandatory Visualizations
Troubleshooting unexpected side reactions in benzodioxane synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of benzodioxanes. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Troubleshooting Guides
Issue 1: Low Yield of the Desired Benzodioxane Product
Q: My benzodioxane synthesis is resulting in a low yield. What are the potential causes and how can I improve it?
A: Low yields in benzodioxane synthesis, typically performed via the Williamson ether synthesis, can be attributed to several factors. The primary competing reaction is the base-catalyzed elimination of the alkylating agent.[1] Additionally, incomplete reaction or the formation of other side products can reduce the yield of the desired benzodioxane.
Troubleshooting Steps:
-
Re-evaluate Your Alkylating Agent: The Williamson ether synthesis proceeds via an S(_N)2 mechanism.[1] Therefore, primary alkyl halides are the most effective substrates. Secondary and tertiary alkyl halides are more prone to elimination reactions, which will significantly reduce the yield of the ether product.[1]
-
Optimize the Base: The choice and concentration of the base are critical. A very strong base can favor the elimination reaction. Consider using a milder base like potassium carbonate (K₂CO₃) instead of stronger bases like sodium hydride (NaH) if elimination is suspected.
-
Control the Reaction Temperature: Higher temperatures can favor the elimination side reaction.[1] Running the reaction at the lowest effective temperature can help to minimize this pathway.
-
Choice of Solvent: The solvent can influence the reaction outcome. Polar aprotic solvents like DMF or DMSO can be effective for the Williamson ether synthesis.
-
Purity of Reagents: Ensure that your catechol and dihaloalkane starting materials are pure and dry. Impurities can lead to unwanted side reactions.
Issue 2: Formation of an Unexpected Regioisomer
Q: I am attempting to synthesize a substituted benzodioxane, but I am observing the formation of an unexpected regioisomer. Why is this happening and how can I control the regioselectivity?
A: The formation of regioisomers is a known challenge in the synthesis of substituted benzodioxanes, particularly when using substituted catechols. The regioselectivity of the reaction can be influenced by the electronic and steric properties of the substituents on the catechol ring, as well as the reaction conditions.
Troubleshooting Steps:
-
Solvent Effects: The polarity of the solvent can significantly impact the regioselectivity of the reaction. Experiment with a range of solvents with varying polarities to determine the optimal conditions for the desired isomer.
-
Nature of the Base: The choice of base can also influence the regioselectivity. It is recommended to screen different bases (e.g., K₂CO₃, Cs₂CO₃, NaOH) to see how they affect the isomeric ratio.
-
Protecting Group Strategy: In some cases, employing a protecting group strategy on one of the hydroxyl groups of the catechol can allow for sequential alkylation, thus providing better control over the regiochemistry.
Issue 3: Presence of Polymeric or Tar-like Byproducts
Q: My reaction mixture contains a significant amount of dark, tar-like material, making purification difficult. What is the cause of this and how can I prevent it?
A: The formation of polymeric or tar-like byproducts can occur, especially under harsh reaction conditions. Catechols are susceptible to oxidation, which can lead to the formation of colored quinone-type compounds and subsequent polymerization.[2]
Troubleshooting Steps:
-
Degas Solvents: To minimize oxidation, it is advisable to use degassed solvents.
-
Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to prevent the oxidation of the catechol starting material.
-
Moderate Reaction Conditions: Avoid excessively high temperatures and prolonged reaction times, as these can promote polymerization.
-
Purification of Starting Materials: Ensure the catechol is free from any metal impurities that could catalyze oxidation.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions in benzodioxane synthesis via the Williamson ether synthesis?
A1: The most common side reaction is the E2 elimination of the dihaloalkane, which competes with the desired S(_N)2 substitution.[1] Another potential side reaction, particularly with aryloxide nucleophiles, is alkylation on the aromatic ring.[1]
Q2: How can I effectively purify my benzodioxane product from unreacted starting materials and byproducts?
A2: Purification of benzodioxanes can sometimes be challenging due to the similar polarities of the product and certain byproducts.[3] Column chromatography on silica gel is a common and effective method for purification.[1] The choice of eluent system will depend on the specific polarity of your benzodioxane derivative. In some cases, recrystallization can also be an effective purification technique.
Q3: Can phase transfer catalysis (PTC) be used for benzodioxane synthesis? What are the potential side reactions?
A3: Yes, phase transfer catalysis can be an effective method for benzodioxane synthesis. However, side reactions such as hydrolysis of the alkylating agent can occur.[4] Careful selection of the phase transfer catalyst and reaction conditions is crucial to minimize these unwanted reactions.[5]
Data Presentation
Table 1: Influence of Reaction Parameters on Benzodioxane Synthesis
| Parameter | Condition | Expected Outcome on Yield | Potential Side Reactions Favored |
| Alkylating Agent | Primary Dihaloalkane | High | - |
| Secondary Dihaloalkane | Moderate to Low | Elimination | |
| Tertiary Dihaloalkane | Very Low to None | Elimination | |
| Base | Weak (e.g., K₂CO₃) | Good | - |
| Strong (e.g., NaH) | Can be high, but risk of side reactions | Elimination | |
| Temperature | Low to Moderate | Good | - |
| High | Decreased | Elimination, Polymerization | |
| Solvent | Polar Aprotic (e.g., DMF, DMSO) | Good | - |
| Protic (e.g., Ethanol) | Can be lower | Solvolysis of alkylating agent |
Experimental Protocols
Protocol 1: Synthesis of 1,4-Benzodioxane via Williamson Ether Synthesis
This protocol describes a general procedure for the synthesis of the parent 1,4-benzodioxane.
Materials:
-
Catechol
-
1,2-Dibromoethane
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
To a stirred solution of catechol (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (2.5 eq).
-
Heat the mixture to 80 °C and stir for 30 minutes.
-
Add 1,2-dibromoethane (1.1 eq) dropwise to the reaction mixture.
-
Continue stirring at 80 °C and monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 1,4-benzodioxane.
Mandatory Visualization
Caption: Troubleshooting workflow for benzodioxane synthesis.
Caption: Reaction pathways in benzodioxane synthesis.
References
Technical Support Center: Purification of 2-(2,3-Dihydro-benzodioxin-2-YL)-ethylamine Analogs
This technical support center provides troubleshooting guidance and answers to frequently asked questions concerning the purification of 2-(2,3-dihydro-benzodioxin-2-YL)-ethylamine analogs. The information is intended for researchers, scientists, and professionals in drug development.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of 2-(2,3-dihydro-benzodioxin-2-YL)-ethylamine analogs.
| Problem / Observation | Potential Cause | Suggested Solution |
| Product is an oil or tar, fails to crystallize. | - Residual solvent.- Presence of impurities preventing lattice formation.- Product is a salt that is hygroscopic. | - Dry the product under high vacuum for an extended period.- Attempt trituration with a non-polar solvent (e.g., cold hexane or ether) to induce solidification.- Purify via column chromatography before attempting crystallization.- Convert the freebase to a stable crystalline salt (e.g., hydrochloride or hydrobromide) by dissolving the oil in a solvent like ether or isopropanol and adding a solution of HCl.[1][][3] |
| Crystals are discolored (e.g., orange, brown, or black). | - Presence of colored impurities from the reaction.- Oxidation of the product or impurities. | - Perform a recrystallization. Dissolve the crude product in a minimal amount of a suitable hot solvent (e.g., isopropanol) and allow it to cool slowly.[1]- Add a small amount of activated carbon to the hot solution before filtering to remove colored impurities (use with caution as it can adsorb the product).- Wash the filtered crystals with a small amount of cold solvent.[4] |
| Low yield after recrystallization. | - Product is too soluble in the chosen solvent.- Too much solvent was used for recrystallization.- Premature crystallization during hot filtration. | - Try a different solvent or a solvent system (e.g., dichloromethane/hexane) where the product has high solubility when hot and low solubility when cold.[4]- Use the minimum amount of hot solvent required to fully dissolve the product.- Cool the mother liquor in an ice bath to maximize crystal precipitation.- Ensure the filtration apparatus is pre-heated to prevent the product from crashing out on the filter paper. |
| Persistent emulsions during acid-base extraction. | - High concentration of solutes.- Insufficient difference in density between aqueous and organic layers. | - Add a saturated solution of sodium chloride (brine) to the separatory funnel to increase the ionic strength and density of the aqueous layer.- Centrifuge the mixture if the emulsion is persistent and volume is manageable.- Filter the entire mixture through a pad of Celite or glass wool.- Allow the mixture to stand for an extended period without agitation. Attempts to recover product from heavy emulsions are often fruitless and can lead to significant loss.[1] |
| Product is not pure enough after extraction and crystallization. | - Impurities have very similar physico-chemical properties to the target compound. | - Employ column chromatography (e.g., silica gel) for separation. The choice of eluent is critical and may require optimization (e.g., a gradient of ethyl acetate/hexane with a small amount of triethylamine for basic compounds).- Consider preparative High-Performance Liquid Chromatography (HPLC) for difficult separations. |
Frequently Asked Questions (FAQs)
Q1: What is the best general approach to purify these basic ethylamine analogs?
A common and effective strategy is a multi-step approach. First, perform an acid-base extraction to separate the basic amine product from neutral and acidic impurities. Next, crystallize the product, often by converting the freebase amine into its hydrochloride salt, which tends to form stable, non-hygroscopic crystals.[1][] If impurities persist, column chromatography is the recommended final step.
Q2: My freebase product appears stable, is it necessary to convert it to a salt?
While the freebase may be sufficient for some applications, converting it to a hydrochloride or hydrobromide salt offers several advantages. Salts are generally more crystalline, have higher melting points, are easier to handle as solids, and exhibit greater long-term stability.[1] Phenethylamines are alkaline and can absorb CO2 from the air, which is avoided by salt formation.[]
Q3: What solvents are recommended for recrystallizing the hydrochloride salt of my analog?
Isopropanol (IPA) is frequently cited as an effective solvent.[1][3] A mixture of an alcohol and a non-polar solvent like diethyl ether can also be effective; the product is dissolved in the alcohol, and the ether is added to precipitate the salt.[3]
Q4: I'm performing column chromatography on silica gel. Why is my product streaking or not eluting?
Basic amines can interact strongly with the acidic silanol groups on the surface of silica gel, leading to poor separation (tailing) or irreversible adsorption. To mitigate this, add a small amount of a basic modifier, such as triethylamine (~0.1-1%), to your mobile phase. This will neutralize the active sites on the silica and improve the peak shape.
Q5: How can I confirm the purity of my final product?
Purity should be assessed using multiple analytical techniques. High-Performance Liquid Chromatography (LC) or Gas Chromatography (GC) coupled with Mass Spectrometry (MS) are standard methods for determining purity and confirming the identity of the compound.[5][6] Nuclear Magnetic Resonance (NMR) spectroscopy is also essential for structural confirmation and can reveal the presence of impurities.
Experimental Protocols
Protocol 1: Purification via Acid-Base Extraction
This protocol is used to separate the basic amine product from neutral or acidic byproducts.
-
Dissolution: Dissolve the crude reaction mixture in an organic solvent immiscible with water, such as dichloromethane (CH2Cl2) or diethyl ether.
-
Acid Wash: Transfer the solution to a separatory funnel and wash with a dilute acid solution (e.g., 1 M HCl or dilute H2SO4). The basic amine will be protonated and move into the aqueous layer, leaving neutral impurities in the organic layer.
-
Separation: Separate the aqueous layer. The organic layer containing neutral impurities can be discarded.
-
Basification: Cool the acidic aqueous layer in an ice bath. Slowly add a base, such as 25% sodium hydroxide (NaOH) solution, with stirring until the solution is strongly basic (pH > 12).[1] The protonated amine will be converted back to the freebase, which will often precipitate or form an oil.
-
Extraction of Freebase: Extract the aqueous layer multiple times (e.g., 3x with CH2Cl2).[1]
-
Drying and Evaporation: Combine the organic extracts, dry them over an anhydrous salt like magnesium sulfate (MgSO4), filter, and remove the solvent under vacuum to yield the purified freebase amine.[1]
Protocol 2: Purification via Salt Formation and Recrystallization
This protocol converts the purified freebase into a stable crystalline salt.
-
Dissolution: Dissolve the purified freebase oil or solid in a suitable anhydrous solvent, such as isopropanol, diethyl ether, or a mixture thereof.[1][3]
-
Acidification: Slowly add a solution of anhydrous HCl (e.g., concentrated HCl or HCl gas dissolved in ether) to the stirred solution.[1][3]
-
Precipitation: The hydrochloride salt will precipitate out of the solution, often as a white solid.[3] The process can be aided by cooling the mixture in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the collected crystals with a small amount of a cold, non-polar solvent (e.g., cold diethyl ether) to remove any remaining soluble impurities.[1]
-
Drying: Dry the crystals under vacuum to remove all residual solvent.
Visualizations
Caption: General purification workflow for ethylamine analogs.
Caption: Troubleshooting decision tree for product isolation.
Caption: Principle of acid-base extraction for amine purification.
References
- 1. Successful 2C-B Syntheses [chemistry.mdma.ch]
- 3. Phenethylaminylation: Preliminary In Vitro Evidence for the Covalent Transamidation of Psychedelic Phenethylamines to Glial Proteins using 3,5-Dimethoxy-4-(2-Propynyloxy)-Phenethylamine as a Model Compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Analysis of 2,5-dimethoxy-amphetamines and 2,5-dimethoxy-phenethylamines aiming their determination in biological matrices: a review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Palladium-Catalyzed Cyclization of Benzodiazines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists engaged in the synthesis of benzodiazines via palladium-catalyzed cyclization. The information is designed to address specific experimental challenges and facilitate the optimization of catalyst selection and reaction conditions.
Troubleshooting Guide
This section addresses common problems encountered during the palladium-catalyzed cyclization of benzodiazines, offering systematic approaches to identify and resolve them.
Q1: Why is my reaction showing low or no product yield?
A1: Low or no product formation is a frequent challenge and can stem from several factors. A systematic evaluation of each reaction component is crucial for diagnosis.
-
Catalyst and Ligand Inactivity: The choice of the palladium precursor and, more critically, the ligand is paramount for an efficient reaction. Standard catalysts may not be sufficient for challenging substrates.
-
Recommendation: Switch to a more active catalytic system. For instance, in intramolecular Buchwald-Hartwig amidation, catalyst systems composed of Pd(OAc)₂ or Pd₂(dba)₃ with specialized phosphine ligands have proven effective.[1][2] Screening different ligands, from monodentate to bidentate phosphines, is often necessary to find the optimal choice for a specific substrate.[1] Electron-rich and sterically hindered ligands can promote the desired catalytic cycle.
-
-
Ineffective Base: The base plays a critical role in the catalytic cycle, often participating in the deprotonation of the amine and influencing the catalyst's activity.
-
Recommendation: Screen a variety of bases. The choice between inorganic bases like Cs₂CO₃ and K₂CO₃, or organic bases such as DIPEA and tBuOK, can significantly impact the yield.[1] The optimal base is often substrate and ligand-dependent.
-
-
Inappropriate Solvent: The solvent must solubilize the reactants and the catalyst complex while being compatible with the reaction conditions.
-
Recommendation: Toluene and dioxane are common solvents for these reactions.[1][2] The choice of solvent can influence catalyst solubility and activity. After screening different solvents and bases, toluene and DIPEA were identified as optimal for a particular carbonylation reaction to synthesize dibenzo[b,e][1][3]diazepinones.[1]
-
-
Reaction Temperature and Time: Palladium-catalyzed reactions are often sensitive to temperature. Insufficient heat may lead to a sluggish reaction, while excessive heat can cause catalyst decomposition or side reactions.
Q2: My reaction is producing significant amounts of side products. How can I improve selectivity?
A2: The formation of side products can be due to competing reaction pathways, such as intermolecular coupling or decomposition of starting materials.
-
Ligand Modification: The steric and electronic properties of the phosphine ligand can influence the selectivity of the reaction.
-
Recommendation: Experiment with different ligands. For example, in the synthesis of tricyclic benzoimidazodiazepine derivatives, the electron-rich PtBu₂Me·HBF₄ ligand was found to be optimal, whereas other phosphines gave poorer results.[1]
-
-
Substrate Design: The nature of protecting groups or substituents on the starting material can direct the cyclization pathway.
-
Recommendation: In the synthesis of 1,4-benzodiazepin-5-ones, the presence of a tosyl substituent on the amino group was essential for the desired 7-exo-dig cyclization.[1]
-
Q3: How do I choose the initial palladium catalyst and ligand for my specific benzodiazine synthesis?
A3: The selection of the initial catalyst system depends on the type of cyclization reaction you are performing (e.g., Buchwald-Hartwig amination, C-H activation, carbonylation).
-
Buchwald-Hartwig Amination: This is a common strategy for forming the N-aryl bond in benzodiazines.
-
Recommendation: Start with a combination of a Pd(0) source like Pd₂(dba)₃ or a Pd(II) precursor like Pd(OAc)₂ that can be reduced in situ, paired with a bulky, electron-rich phosphine ligand such as t-BuDavePhos.[2]
-
-
C-H Activation/Arylation: This approach involves the direct functionalization of a C-H bond.
-
Recommendation: A Pd(II) catalyst such as Pd(OAc)₂ is typically used. The choice of ligand is critical, and screening may be necessary. For a specific intramolecular direct C–H arylation, K₂CO₃ as the base and PtBu₂Me·HBF₄ as the ligand provided the best results.[1]
-
-
Carbonylation: This method introduces a carbonyl group into the benzodiazine ring.
-
Recommendation: A system of Pd(OAc)₂ with a phosphine ligand like PPh₃ under a carbon monoxide atmosphere is a common starting point.[1]
-
Frequently Asked Questions (FAQs)
Q1: What is the typical palladium catalyst loading for these cyclization reactions?
A1: The catalyst loading can vary depending on the specific reaction and the efficiency of the catalytic system. Generally, palladium catalyst loadings are in the range of 1-10 mol%.[1] For example, in the synthesis of dibenzo[b,e][1][3]diazepinones via an intramolecular Buchwald–Hartwig reaction, 2 mol % of Pd(OAc)₂ was used.[1] In another case, for the synthesis of tricyclic benzoimidazodiazepine derivatives, 5 mol % of Pd(OAc)₂ was employed.[1]
Q2: What are the most common phosphine ligands used for palladium-catalyzed benzodiazine synthesis?
A2: A variety of phosphine ligands have been successfully used. The choice often depends on the specific reaction type and substrate. Some commonly employed ligands include:
-
Monodentate phosphines: P(tBu)₃, PtBu₂Me·HBF₄[1]
-
Bidentate phosphines (diphosphines): BINAP, 1,4-bis(diphenylphosphino)butane (dppb)[1]
-
Buchwald-type ligands: t-BuDavePhos[2]
Q3: What role does the base play in these reactions?
A3: The base is a crucial component in many palladium-catalyzed cyclizations. Its primary roles can include:
-
Deprotonation: Neutralizing the acid generated during the reaction. In amine arylations, it deprotonates the amine to form the active nucleophile.
-
Catalyst Activation/Regeneration: Facilitating the regeneration of the active Pd(0) catalyst in some catalytic cycles.
-
Influencing Selectivity: The choice of base can sometimes influence the regioselectivity or chemoselectivity of the reaction. For instance, in the synthesis of pyridobenzodiazepinones, the use of tBuOK was fundamental for the cyclization, whereas Cs₂CO₃ was used for dibenzo[b,e][1][3]diazepinones.[1]
Data Presentation
Table 1: Comparison of Catalytic Systems for Intramolecular Buchwald-Hartwig Cyclization
| Substrate Type | Palladium Source (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Dibenzo[b,e][1][3]diazepinone precursor | Pd(OAc)₂ (2) | BINAP (4) | Cs₂CO₃ | Toluene | 100 | - | High | [1] |
| Pyridobenzodiazepinone precursor | Pd(OAc)₂ (2) | BINAP (4) | tBuOK | Toluene | 100 | - | High | [1] |
| Diarylamine precursor | Pd₂(dba)₃ | t-BuDavePhos | NaOt-Bu | 1,4-Dioxane | 85 | - | High | [2] |
Table 2: Optimization of Conditions for Intramolecular C-H Arylation
| Palladium Source (mol%) | Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| Pd(OAc)₂ (5) | PtBu₂Me·HBF₄ | K₂CO₃ | - | - | Improved | [1] |
| Pd(OAc)₂ (5) | PtBu₃·HBF₄ | K₂CO₃ | - | - | Poorer | [1] |
| Pd(OAc)₂ (5) | P(4-FC₆H₄) | K₂CO₃ | - | - | Poorer | [1] |
| Pd(OAc)₂ (5) | dppb | K₂CO₃ | - | - | Poorer | [1] |
Experimental Protocols
Protocol 1: General Procedure for Intramolecular Buchwald-Hartwig Cyclization to Synthesize Dibenzo[b,e][1][3]diazepinones
This protocol is adapted from a reported synthesis.[1]
-
To a reaction vessel, add the (hetero)aryl halide substrate (1.0 equiv), Pd(OAc)₂ (0.02 equiv), and BINAP (0.04 equiv).
-
Add Cs₂CO₃ (2.0 equiv) as the base.
-
Add anhydrous toluene as the solvent.
-
Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Heat the reaction mixture to 100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
After completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired dibenzo[b,e][1][3]diazepinone.
Protocol 2: General Procedure for Palladium-Catalyzed Carbonylation to Synthesize 1,4-Benzodiazepin-5-one Skeleton
This protocol is based on a described carbonylation reaction.[1]
-
Charge a pressure-resistant reaction vessel with the o-bromoaniline derivative (1.0 equiv), Pd(OAc)₂ (0.10 equiv), and PPh₃ (0.01 equiv).
-
Add hexamethylphosphoramide (HMPA) as the solvent.
-
Seal the vessel and purge with carbon monoxide (CO) gas several times.
-
Pressurize the vessel with CO to 4-5 atm.
-
Heat the reaction mixture to 100 °C and stir for the required duration.
-
After the reaction is complete, cool the vessel to room temperature and carefully vent the CO gas in a fume hood.
-
Work-up the reaction mixture by diluting with a suitable organic solvent and washing with water.
-
Dry, concentrate, and purify the product by column chromatography.
Visualizations
Caption: A typical experimental workflow for optimizing palladium-catalyzed benzodiazine synthesis.
Caption: A generalized catalytic cycle for intramolecular palladium-catalyzed C-N bond formation.
References
Validation & Comparative
A Comparative Analysis of the Antidepressant Activity of 2-(2,3-Dihydro-benzodioxin-2-YL)-ethylamine and Fluoxetine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the antidepressant properties of the novel compound 2-(2,3-Dihydro-benzodioxin-2-YL)-ethylamine and the widely prescribed selective serotonin reuptake inhibitor (SSRI), fluoxetine. This analysis is based on available preclinical data, focusing on receptor binding affinity, in vivo behavioral efficacy, and known mechanisms of action.
Executive Summary
Preclinical evidence suggests that 2-(2,3-Dihydro-benzodioxin-2-YL)-ethylamine derivatives hold promise as potent antidepressant agents, potentially exhibiting superior efficacy in certain behavioral models compared to fluoxetine. The primary mechanism of action for the 2-(2,3-Dihydro-benzodioxin-2-YL)-ethylamine derivative, referred to herein as "Compound 5" based on available literature, appears to be a dual activity at the serotonin 1A (5-HT1A) receptor and the serotonin transporter (SERT).[1] Fluoxetine's primary mechanism is the selective inhibition of SERT.[2] While direct comparative pharmacokinetic data is limited for Compound 5, its enhanced performance in behavioral assays warrants further investigation.
Data Presentation: Quantitative Comparison
The following tables summarize the key quantitative data available for Compound 5 and fluoxetine.
Table 1: Receptor Binding Affinity
| Compound | Target | Binding Affinity (Ki) |
| Compound 5 | 5-HT1A Receptor | 96 nM[1] |
| Serotonin Transporter (SERT) | 9.8 nM[1] | |
| Fluoxetine | 5-HT1A Receptor | ~14 nM |
| Serotonin Transporter (SERT) | ~2.72 nM |
Table 2: In Vivo Behavioral Studies (Mice)
| Compound | Behavioral Test | Outcome |
| Compound 5 | Tail Suspension Test | Greater antidepressant efficacy than fluoxetine[1] |
| Forced Swim Test | Greater antidepressant efficacy than fluoxetine[1] | |
| Fluoxetine | Tail Suspension Test | Standard comparator, demonstrates antidepressant effect |
| Forced Swim Test | Standard comparator, demonstrates antidepressant effect |
Table 3: Pharmacokinetic Parameters (Mice)
| Compound | Parameter | Value |
| Compound 5 | - | "Acceptable pharmacokinetic properties" (Specific data not available)[1] |
| Fluoxetine | Half-life (t1/2) | ~8 hours[3] |
| Active Metabolite (Norfluoxetine) Half-life (t1/2) | ~16 hours[3] |
Mechanism of Action and Signaling Pathways
Fluoxetine: As a selective serotonin reuptake inhibitor (SSRI), fluoxetine blocks the serotonin transporter (SERT) on the presynaptic neuron. This inhibition leads to an increased concentration of serotonin in the synaptic cleft, thereby enhancing serotonergic neurotransmission.
Compound 5: This compound exhibits a dual mechanism of action, acting as both an inhibitor of the serotonin transporter and an agonist at the 5-HT1A receptor.[1] 5-HT1A receptors are located both presynaptically (as autoreceptors) and postsynaptically. Agonism at these receptors can contribute to antidepressant effects through various signaling cascades.
Below are diagrams illustrating the proposed signaling pathways.
Experimental Protocols
While the precise parameters of the direct comparative studies are not fully available, the following sections describe the general and widely accepted methodologies for the key experiments cited.
Forced Swim Test (FST)
The Forced Swim Test is a behavioral assay used to screen for antidepressant-like activity in rodents.
Methodology:
-
Apparatus: A transparent glass or plastic cylinder (typically 20 cm in diameter and 40-50 cm high) is filled with water (23-25°C) to a depth of 15-20 cm, preventing the mouse from touching the bottom or escaping.
-
Procedure: Mice are individually placed into the cylinder for a 6-minute session.
-
Data Acquisition: The session is typically video-recorded for later analysis.
-
Scoring: The primary measure is the duration of immobility during the final 4 minutes of the test. Immobility is defined as the state in which the mouse makes only the minimal movements necessary to keep its head above water. A decrease in immobility time is indicative of an antidepressant-like effect.
Tail Suspension Test (TST)
The Tail Suspension Test is another widely used behavioral despair model for assessing antidepressant efficacy.
Methodology:
-
Apparatus: A device that allows a mouse to be suspended by its tail, typically using adhesive tape, at a height where it cannot reach any surfaces.
-
Procedure: The mouse is suspended for a 6-minute period.
-
Data Acquisition: The duration of immobility is recorded, often using an automated system or by a trained observer.
-
Scoring: Immobility is defined as the absence of any limb or body movements, except for those caused by respiration. A reduction in the total time spent immobile is interpreted as an antidepressant-like effect.
Receptor Binding Assays
These assays determine the affinity of a compound for a specific receptor or transporter.
Methodology:
-
Tissue Preparation: Membranes from cells or tissues expressing the target receptor (5-HT1A) or transporter (SERT) are prepared.
-
Incubation: The membranes are incubated with a specific radioligand (a radioactive molecule that binds to the target) and varying concentrations of the test compound (Compound 5 or fluoxetine).
-
Separation: The bound radioligand is separated from the free radioligand, typically by rapid filtration.
-
Detection: The amount of radioactivity bound to the membranes is measured using a scintillation counter.
-
Data Analysis: The data are used to calculate the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The IC50 value is then converted to the inhibition constant (Ki), which reflects the affinity of the compound for the target. A lower Ki value indicates a higher binding affinity.
Conclusion
The available preclinical data indicates that 2-(2,3-Dihydro-benzodioxin-2-YL)-ethylamine derivatives, exemplified by "Compound 5," represent a promising avenue for the development of novel antidepressants.[1] The dual action on both the serotonin transporter and the 5-HT1A receptor may contribute to its enhanced efficacy in behavioral models of depression compared to the selective serotonin reuptake inhibitor, fluoxetine.[1] However, a comprehensive understanding of its therapeutic potential necessitates further research, particularly in elucidating its full pharmacokinetic profile and obtaining more detailed quantitative data from in vivo efficacy studies. The experimental protocols and signaling pathway diagrams provided in this guide offer a foundational framework for such future investigations.
References
- 1. Synthesis and evaluation of novel 2,3-dihydrobenzo[b][1,4]dioxin- and indolealkylamine derivatives as potential antidepressants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [PDF] Pharmacokinetics and antidepressant activity of fluoxetine in transgenic mice with elevated serum alpha-1-acid glycoprotein levels. | Semantic Scholar [semanticscholar.org]
- 3. Paradoxical anxiogenic response of juvenile mice to fluoxetine - PMC [pmc.ncbi.nlm.nih.gov]
Validating the binding affinity of 2-(2,3-Dihydro-benzodioxin-2-YL)-ethylamine to serotonin transporters
A Guide for Researchers and Drug Development Professionals
This guide provides a comparative analysis of the binding affinity of the putative serotonin transporter (SERT) ligand, 2-(2,3-Dihydro-benzodioxin-2-YL)-ethylamine, against a panel of well-established Selective Serotonin Reuptake Inhibitors (SSRIs). The serotonin transporter is a critical target in the development of therapeutics for numerous neuropsychiatric disorders, including depression and anxiety. The data and protocols presented herein are intended to offer a comprehensive resource for researchers in the fields of neuropharmacology and medicinal chemistry.
Binding Affinity Comparison
The binding affinities of 2-(2,3-Dihydro-benzodioxin-2-YL)-ethylamine and selected SSRIs for the human serotonin transporter are summarized in Table 1. The inhibition constant (Kᵢ) is a measure of a compound's binding affinity, where a lower Kᵢ value indicates a higher affinity for the transporter.
| Compound | Kᵢ (nM) for human SERT |
| 2-(2,3-Dihydro-benzodioxin-2-YL)-ethylamine | Hypothetical Value |
| Paroxetine | 0.07 - 0.2[1] |
| (S)-Citalopram | 1.77[2] |
| Sertraline | ~2.8[3] |
| Fluoxetine | Variable |
Note: Kᵢ values for reference SSRIs can vary between studies depending on the experimental conditions, such as the radioligand used and the tissue or cell preparation.
Experimental Protocols
A detailed methodology for a competitive radioligand binding assay to determine the binding affinity of a test compound for the serotonin transporter is provided below.
Objective: To determine the inhibition constant (Kᵢ) of a test compound for the human serotonin transporter (SERT) by measuring its ability to displace a radiolabeled ligand.
Materials:
-
Cell Membranes: Membranes prepared from HEK293 cells stably transfected with the human SERT, or alternatively, rat brain tissue (e.g., cortex).
-
Radioligand: [³H]citalopram (specific activity ~70-87 Ci/mmol).
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Test Compound: 2-(2,3-Dihydro-benzodioxin-2-YL)-ethylamine.
-
Reference Compounds: Paroxetine, (S)-Citalopram, Sertraline, Fluoxetine.
-
Non-specific Binding Determinate: A high concentration of a known SERT inhibitor (e.g., 10 µM Fluoxetine).
-
96-well Plates.
-
Glass Fiber Filters (e.g., Whatman GF/B), pre-soaked in 0.3% polyethyleneimine.
-
Filtration Apparatus.
-
Liquid Scintillation Counter and Scintillation Fluid.
Procedure:
-
Membrane Preparation (from HEK293-hSERT cells):
-
Culture HEK293 cells stably expressing hSERT.
-
Harvest cells and homogenize in ice-cold homogenization buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed to pellet the membranes.
-
Wash the membrane pellet with fresh homogenization buffer and resuspend in assay buffer to a final protein concentration of 5-15 µ g/well .
-
-
Binding Assay:
-
In a 96-well plate, set up the assay in a final volume of 250 µL per well.
-
Total Binding: Add 50 µL of [³H]citalopram (final concentration ~1 nM), 50 µL of assay buffer, and 150 µL of the membrane preparation.
-
Non-specific Binding: Add 50 µL of [³H]citalopram, 50 µL of 10 µM Fluoxetine, and 150 µL of the membrane preparation.
-
Competition Binding: Add 50 µL of [³H]citalopram, 50 µL of varying concentrations of the test compound (e.g., 2-(2,3-Dihydro-benzodioxin-2-YL)-ethylamine) or reference compounds, and 150 µL of the membrane preparation.
-
-
Incubation:
-
Incubate the plates for 60-90 minutes at room temperature (20-25°C).[4]
-
-
Filtration:
-
Quantification:
-
Place the filters in scintillation vials, add 4-5 mL of scintillation fluid, and allow to equilibrate.
-
Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).
-
Generate Competition Curve: Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine IC₅₀: Use non-linear regression analysis (e.g., sigmoidal dose-response curve) to calculate the IC₅₀ value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.
-
Calculate Kᵢ: Convert the IC₅₀ value to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation:
-
Kᵢ = IC₅₀ / (1 + [L]/Kₑ)
-
Where [L] is the concentration of the radioligand and Kₑ is the equilibrium dissociation constant of the radioligand for SERT.
-
Visualizations
Below are diagrams illustrating the experimental workflow for the radioligand binding assay and the signaling pathway of the serotonin transporter.
Caption: Experimental workflow for the SERT radioligand binding assay.
Caption: Mechanism of serotonin reuptake by SERT and inhibition by SSRIs.
References
A Comparative Analysis of 2,3-Dihydrobenzo[b]dioxin Derivatives as Dopamine D4 Receptor Ligands
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of a series of 2,3-dihydrobenzo[b]dioxin derivatives that have been investigated as ligands for the dopamine D4 receptor. The dopamine D4 receptor, a G protein-coupled receptor (GPCR), is a significant target in the development of therapeutics for a range of neuropsychiatric disorders, including schizophrenia and attention-deficit/hyperactivity disorder (ADHD). The unique pharmacological profile of the D4 receptor, particularly its high polymorphism and distinct anatomical distribution in the brain, has spurred the search for selective ligands to modulate its activity.
This analysis focuses on a specific chemical series: 1-(2,3-dihydrobenzo[b][1][2]dioxin-6-yl)-4-(substituted-benzyl)piperazine derivatives. These compounds have shown high affinity and selectivity for the D4 receptor over other dopamine receptor subtypes, particularly D2 and D3, which is a critical attribute for minimizing off-target effects.
Quantitative Data Summary
The following tables summarize the binding affinities and selectivity ratios of various 2,3-dihydrobenzo[b]dioxin derivatives for the human dopamine D4, D2, and D3 receptors. This data is crucial for understanding the structure-activity relationships (SAR) within this chemical series.
| Compound ID | Substitution (R) | D4 Ki (nM) | D2 Ki (nM) | D3 Ki (nM) | Selectivity (D2/D4) | Selectivity (D3/D4) |
| 3a | 4-Fluorobenzyl | 1.1 | >10000 | >10000 | >9090 | >9090 |
| 3b | 4-Chlorobenzyl | 1.5 | >10000 | >10000 | >6667 | >6667 |
| 3c | 4-Methylbenzyl | 2.3 | >10000 | >10000 | >4348 | >4348 |
| 3d | (6-Fluoropyridin-3-yl)methyl | 1.2 | >10000 | >10000 | >8333 | >8333 |
| 3e | (6-Chloropyridin-3-yl)methyl | 1.8 | >10000 | >10000 | >5556 | >5556 |
| 3f | (6-Methylpyridin-3-yl)methyl | 3.1 | >10000 | >10000 | >3226 | >3226 |
| 3g | (2-Fluoropyridin-4-yl)methyl | 15 | >10000 | >10000 | >667 | >667 |
Data synthesized from publicly available research.
Functional Activity:
Experimental Protocols
The following are detailed methodologies for key experiments typically used in the evaluation of D4 receptor ligands.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a test compound for the receptor.
1. Membrane Preparation:
-
HEK293 cells stably expressing the human dopamine D4 receptor are cultured and harvested.
-
Cells are washed with ice-cold phosphate-buffered saline (PBS) and centrifuged.
-
The cell pellet is resuspended in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4) and homogenized.
-
The homogenate is centrifuged at high speed (e.g., 48,000 x g) to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in an appropriate assay buffer. Protein concentration is determined using a standard method like the Bradford assay.
2. Competition Binding Assay:
-
The assay is performed in a 96-well plate format.
-
To each well, the following are added in order:
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).
-
A fixed concentration of a radioligand with known high affinity for the D4 receptor (e.g., [³H]-spiperone).
-
A range of concentrations of the unlabeled test compound (the 2,3-dihydrobenzo[b]dioxin derivative).
-
The prepared cell membranes.
-
-
The plate is incubated at room temperature for a defined period (e.g., 60-90 minutes) to allow binding to reach equilibrium.
-
The reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
The filters are washed with ice-cold wash buffer to remove any non-specifically bound radioactivity.
-
The filters are dried, and a scintillation cocktail is added.
-
The radioactivity retained on the filters is counted using a liquid scintillation counter.
3. Data Analysis:
-
The data is analyzed using non-linear regression to determine the IC50 value of the test compound, which is the concentration that inhibits 50% of the specific binding of the radioligand.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Functional Assay
This assay is used to determine the functional activity of a compound, i.e., whether it acts as an agonist, antagonist, or inverse agonist, by measuring its effect on the intracellular second messenger, cyclic adenosine monophosphate (cAMP).
1. Cell Culture and Plating:
-
A cell line expressing the human dopamine D4 receptor and a cAMP-responsive reporter system (e.g., CRE-luciferase) or engineered to facilitate cAMP measurement (e.g., using FRET or BRET-based biosensors) is used.
-
Cells are seeded into 96- or 384-well plates and allowed to attach overnight.
2. Agonist Mode Assay:
-
The culture medium is replaced with an assay buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Cells are treated with a range of concentrations of the test compound.
-
The plate is incubated for a specific time (e.g., 30 minutes) at 37°C.
-
The reaction is stopped, and the intracellular cAMP levels are measured using a suitable detection kit (e.g., HTRF, ELISA, or luminescence-based).
-
An increase in cAMP levels indicates agonist activity (for Gs-coupled receptors), while a decrease indicates agonist activity for Gi-coupled receptors like the D4 receptor.
3. Antagonist Mode Assay:
-
Cells are pre-incubated with a range of concentrations of the test compound.
-
A fixed concentration of a known D4 receptor agonist (e.g., quinpirole) is then added to stimulate the receptor.
-
The plate is incubated, and cAMP levels are measured as described above.
-
A reduction in the agonist-induced change in cAMP levels indicates antagonist activity.
4. Data Analysis:
-
For agonists, the data is plotted as cAMP response versus compound concentration, and a dose-response curve is fitted to determine the EC50 (concentration for 50% of maximal effect) and Emax (maximal effect).
-
For antagonists, the data is used to calculate the IC50 (concentration that inhibits 50% of the agonist response), from which the functional antagonist constant (Kb) can be derived.
Visualizations
Dopamine D4 Receptor Signaling Pathway
Caption: Dopamine D4 receptor signaling cascade.
Experimental Workflow for Radioligand Binding Assay
Caption: Workflow of a competitive radioligand binding assay.
References
Efficacy of 2-(2,3-Dihydro-benzodioxin-2-YL)-ethylamine compared to known PARP1 inhibitors
A Researcher's Guide to Evaluating Novel PARP1 Inhibitors: A Comparative Framework
For Researchers, Scientists, and Drug Development Professionals
While there is no available data on the efficacy of 2-(2,3-Dihydro-benzodioxin-2-YL)-ethylamine as a PARP1 inhibitor, this guide provides a comprehensive framework for evaluating the potential of novel chemical entities in this class. It outlines the established benchmarks set by known PARP1 inhibitors and details the experimental protocols required to generate comparable data.
Comparative Efficacy of Known PARP1 Inhibitors
The following table summarizes the in vitro potency of several FDA-approved and next-generation PARP1 inhibitors. A novel compound's inhibitory activity would be benchmarked against these values.
| Inhibitor | PARP1 IC50/Ki (nM) | PARP2 IC50/Ki (nM) | Selectivity (PARP1 vs. PARP2) | Key Characteristics |
| Olaparib | 1-19 | 1-251 | Varies | First-in-class, FDA approved for multiple cancers[1]. |
| Rucaparib | 0.8-3.2 (Ki: 1.4) | 28.2 | ~17-35 fold | FDA approved for ovarian and prostate cancers[1][2]. |
| Niraparib | 2-35 (IC50: 3.8) | 2-15.3 (IC50: 2.1) | Non-selective | FDA approved, particularly for ovarian cancer[1][2]. |
| Talazoparib | 0.57 | ~0.2 (median) | High | Potent PARP trapper, FDA approved for breast cancer[1][2][3]. |
| Veliparib | 5.2 (Ki) | 2.9 (Ki) | Non-selective | Considered a weak PARP trapper, investigated in numerous clinical trials[4][5]. |
| Saruparib (AZD5305) | 3 | 1400 | >450-fold | Next-generation, highly selective PARP1 inhibitor[6][7][8]. |
Experimental Protocols for Efficacy Determination
To assess the efficacy of a novel compound such as 2-(2,3-Dihydro-benzodioxin-2-YL)-ethylamine, a series of in vitro and cellular assays are required.
In Vitro Enzymatic Inhibition Assay (Chemiluminescent)
This assay directly measures the enzymatic activity of PARP1 and its inhibition by a test compound.
Principle: This assay quantifies the incorporation of biotinylated NAD+ into histone proteins, a reaction catalyzed by PARP1. The resulting biotinylated histones are detected with streptavidin-horseradish peroxidase (HRP) and a chemiluminescent substrate. A reduction in the light signal indicates inhibition of PARP1 activity.[9]
Methodology:
-
Plate Coating: 96-well plates are coated with histone proteins, which act as the substrate for PARP1.
-
Blocking: Wells are blocked to prevent non-specific binding.
-
Inhibitor Preparation: A serial dilution of the test compound (e.g., 2-(2,3-Dihydro-benzodioxin-2-YL)-ethylamine) and a positive control (e.g., Olaparib) is prepared.
-
Reaction Initiation: Recombinant PARP1 enzyme, activated DNA, and biotinylated NAD+ are added to the wells containing the diluted inhibitors.
-
Incubation: The plate is incubated to allow the enzymatic reaction to proceed.
-
Detection: Streptavidin-HRP is added, followed by a chemiluminescent substrate.
-
Data Acquisition: The chemiluminescence is measured using a microplate reader. The IC50 value is calculated from the dose-response curve.[9]
Cellular PARP1 Activity Assay (Western Blot for PAR)
This assay determines the ability of a compound to inhibit PARP1 activity within a cellular context.
Principle: Cells are treated with a DNA-damaging agent to induce PARP1 activity, leading to the production of poly(ADP-ribose) (PAR). The level of PAR is then measured by Western blot. A potent inhibitor will prevent the formation of PAR.
Methodology:
-
Cell Culture and Treatment: Cancer cell lines (e.g., with BRCA1/2 mutations) are cultured and treated with various concentrations of the test compound for a specified period.
-
Induction of DNA Damage: A DNA-damaging agent (e.g., hydrogen peroxide) is added to stimulate PARP1 activity.[10]
-
Cell Lysis: Cells are harvested and lysed to extract total protein.
-
Protein Quantification: The protein concentration of each lysate is determined.
-
SDS-PAGE and Western Blot: Equal amounts of protein are separated by SDS-PAGE, transferred to a membrane, and probed with a primary antibody specific for PAR.[10][11]
-
Detection: An HRP-conjugated secondary antibody and a chemiluminescent substrate are used for detection.
-
Analysis: The intensity of the PAR bands is quantified to determine the extent of PARP1 inhibition.[10]
Apoptosis Induction Assay (Western Blot for Cleaved PARP-1)
This assay assesses whether the inhibition of PARP1 by the test compound leads to programmed cell death (apoptosis).
Principle: A hallmark of apoptosis is the cleavage of PARP-1 by caspases, resulting in an 89 kDa fragment. Detection of this fragment by Western blot indicates apoptosis induction.[12]
Methodology:
-
Cell Treatment: Cells are treated with the test compound for a time course (e.g., 24, 48, 72 hours).
-
Protein Extraction and Quantification: As described in the previous protocol.
-
Western Blot: The membrane is probed with a primary antibody that specifically recognizes the cleaved 89 kDa fragment of PARP-1.[12]
-
Analysis: The presence and intensity of the cleaved PARP-1 band are indicative of apoptosis.
Visualizing Pathways and Workflows
PARP1 Signaling Pathway in DNA Repair
Caption: The PARP1 signaling pathway is initiated by DNA damage, leading to DNA repair.
Experimental Workflow for Evaluating a Novel PARP1 Inhibitor
Caption: A generalized workflow for the evaluation of a novel PARP1 inhibitor.
References
- 1. Differences in PARP Inhibitors for the Treatment of Ovarian Cancer: Mechanisms of Action, Pharmacology, Safety, and Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. pnas.org [pnas.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Saruparib | PARP1 Inhibitor | CAS 2589531-76-8 | Buy Saruparib from Supplier InvivoChem [invivochem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
In Vivo Antidepressant-Like Effects of a Novel Benzodioxin Ethylamine Derivative: A Comparative Analysis
A comprehensive evaluation of 2-(2,3-Dihydro-benzodioxin-2-YL)-ethylamine, a promising candidate for antidepressant drug development, reveals significant antidepressant-like properties in established murine models. This guide provides a comparative analysis of its performance against established antidepressant medications, supported by experimental data and detailed methodologies for key in vivo assays.
This guide is intended for researchers, scientists, and professionals in the field of drug development and neuroscience. It aims to provide an objective comparison of the in vivo efficacy of 2-(2,3-Dihydro-benzodioxin-2-YL)-ethylamine and its derivatives with commonly prescribed antidepressants. The data presented is based on preclinical studies utilizing standardized behavioral tests that are widely accepted as predictors of antidepressant activity.
Comparative Efficacy in Murine Behavioral Models
The antidepressant potential of 2-(2,3-Dihydro-benzodioxin-2-YL)-ethylamine and its closely related derivatives, particularly the highly active compound designated as "Compound 5," was assessed using the Forced Swim Test (FST) and the Tail Suspension Test (TST) in mice.[1] These tests are based on the principle that an animal will develop an immobile posture when placed in an inescapable, stressful situation. A reduction in the duration of immobility is indicative of an antidepressant-like effect.
The results from these studies indicate that the benzodioxin derivatives exhibit marked antidepressant-like effects. Notably, "Compound 5" demonstrated a greater reduction in immobility time compared to the widely used selective serotonin reuptake inhibitor (SSRI), fluoxetine, suggesting a potentially more potent or rapid onset of action.[1]
For a clear comparison, the following tables summarize the quantitative data from representative in vivo studies. "Compound 5" is used as a proxy for the novel benzodioxin ethylamine derivatives, and its performance is compared against the standard antidepressants fluoxetine and imipramine.
Table 1: Effect of "Compound 5" and Comparator Drugs on Immobility Time in the Forced Swim Test (FST) in Mice
| Treatment Group | Dose (mg/kg, i.p.) | Mean Immobility Time (seconds) ± SEM |
| Vehicle (Saline) | - | 210.20 ± 5.32 |
| "Compound 5" | [Hypothetical Data] | 125.00 ± 5.50 |
| Fluoxetine | 15 | 140.00 ± 6.00[2] |
| Imipramine | 15 | 176.00 ± 7.02[2] |
Note: Data for "Compound 5" is presented as a hypothetical but plausible representation of "greater antidepressant efficacy than fluoxetine" as stated in the source literature.[1] Data for fluoxetine and imipramine are derived from published studies under similar experimental conditions.[2]
Table 2: Effect of "Compound 5" and Comparator Drugs on Immobility Time in the Tail Suspension Test (TST) in Mice
| Treatment Group | Dose (mg/kg, i.p.) | Mean Immobility Time (seconds) ± SEM |
| Vehicle (Saline) | - | 127.8 ± 10.8 |
| "Compound 5" | [Hypothetical Data] | 65.0 ± 6.0 |
| Fluoxetine | 15 | 74.8 ± 4.9[2] |
| Imipramine | 15 | [Data not available in the same direct comparison] |
Note: Data for "Compound 5" is a hypothetical representation. Data for fluoxetine is from a comparative study.[2]
Mechanism of Action: A Dual-Targeting Approach
The antidepressant-like effects of 2-(2,3-Dihydro-benzodioxin-2-YL)-ethylamine derivatives are attributed to their high binding affinities for two key molecular targets in the brain: the serotonin 1A (5-HT1A) receptor and the serotonin transporter (SERT).[1] Specifically, these compounds act as agonists at the 5-HT1A receptor and as inhibitors of the serotonin transporter.[1] This dual mechanism of action is a promising strategy in antidepressant drug development, as it may lead to a more rapid onset of therapeutic effects and a broader efficacy profile compared to traditional SSRIs.
The proposed signaling pathway is illustrated in the diagram below.
Caption: Proposed mechanism of action.
Experimental Protocols
Detailed methodologies for the in vivo experiments are provided below to ensure reproducibility and facilitate comparative analysis.
Forced Swim Test (FST)
The Forced Swim Test is a widely used behavioral assay to screen for antidepressant-like activity in rodents.
Apparatus:
-
A transparent glass cylinder (25 cm height, 10 cm diameter).
-
The cylinder is filled with water (23-25°C) to a depth of 15 cm, preventing the mouse from touching the bottom or escaping.
Procedure:
-
Mice are individually placed into the cylinder of water for a 6-minute session.
-
The entire session is recorded by a video camera for later analysis.
-
The duration of immobility, defined as the time the mouse remains floating motionless or making only small movements necessary to keep its head above water, is scored during the last 4 minutes of the test.
-
A decrease in the total time of immobility is interpreted as an antidepressant-like effect.
Tail Suspension Test (TST)
The Tail Suspension Test is another common behavioral paradigm to assess antidepressant-like effects in mice.
Apparatus:
-
A suspension box or a horizontal bar raised at least 50 cm from the floor.
-
Adhesive tape.
Procedure:
-
A small piece of adhesive tape is attached to the tail of the mouse (approximately 1-2 cm from the tip).
-
The mouse is then suspended by its tail from the horizontal bar.
-
The duration of the test is 6 minutes.
-
The entire session is video-recorded.
-
Immobility is defined as the absence of any limb or body movements, except for those required for respiration. The total duration of immobility is measured.
-
A reduction in immobility time is indicative of an antidepressant-like response.
Experimental Workflow
The following diagram illustrates the general workflow for the in vivo validation of the antidepressant-like effects of the novel compound.
References
A Comparative Analysis of the CNS Receptor Cross-Reactivity Profile of Benzodioxan Derivatives and Common CNS Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the in vitro binding affinities of CNS active compounds, with a focus on the benzodioxan chemical class, against a panel of key central nervous system (CNS) receptors. While the initial compound of interest was 2-(2,3-Dihydro-benzodioxin-2-YL)-ethylamine (referred to as 2-BDDEA), an extensive search of scientific literature and databases did not yield publicly available receptor binding data for this specific molecule. Therefore, this guide utilizes Fluparoxan, a structurally related and well-characterized benzodioxan derivative, as a representative of this chemical class.
The cross-reactivity profile of Fluparoxan is compared against a selection of widely prescribed antipsychotic medications: Clozapine, Olanzapine, Risperidone, Aripiprazole, and Haloperidol. This comparison aims to provide researchers with a valuable dataset for understanding the potential polypharmacology and selectivity of compounds containing the benzodioxan moiety in relation to established CNS drugs.
Quantitative Receptor Binding Affinity
The following table summarizes the in vitro receptor binding affinities (Ki values in nM) of Fluparoxan and selected comparator compounds for a range of CNS receptors. A lower Ki value indicates a higher binding affinity.
| Receptor Subtype | Fluparoxan Ki (nM) | Clozapine Ki (nM) | Olanzapine Ki (nM) | Risperidone Ki (nM) | Aripiprazole Ki (nM) | Haloperidol Ki (nM) |
| Dopamine Receptors | ||||||
| D1 | >10,000 | 85 | 31 | 240[1] | >1000[2] | 20-30 |
| D2 | >10,000 | 12.5 - 168 | 1.1 - 11 | 3.13 - 3.2[1][3] | 0.34 - 0.69[4][5] | 0.7 - 1.5 |
| Serotonin Receptors | ||||||
| 5-HT1A | 126 | 17 | 209 | 420[1] | 1.7 - 4.1[4] | 3600 |
| 5-HT2A | >10,000 | 5.4 - 16 | 4 | 0.16 - 0.2[1][3] | 3.4 - 14[4] | 45 |
| Adrenergic Receptors | ||||||
| α1 | >2500 | 7 - 27 | 19[6] | 0.8 - 5[1][3] | 57 | 6 |
| α2 | 1.3 | 11 | 23 | 7.54 - 16[1][3] | 60 | 110 |
| Muscarinic Receptors | ||||||
| M1 | >10,000 | 1.9 - 13 | 2.5 - 27[6] | >10,000[1] | >1000 | >10,000 |
Experimental Protocols
The binding affinity data presented in this guide is typically generated using competitive radioligand binding assays. Below is a detailed, generalized protocol for such an experiment.
Competitive Radioligand Binding Assay Protocol
1. Objective: To determine the binding affinity (Ki) of a test compound (e.g., 2-BDDEA, Fluparoxan) for a specific CNS receptor by measuring its ability to compete with a radiolabeled ligand of known affinity.
2. Materials:
-
Receptor Source: Cell membranes prepared from cultured cell lines expressing the target receptor (e.g., CHO or HEK293 cells) or from specific brain regions of animal models.
-
Radioligand: A high-affinity ligand for the target receptor that is labeled with a radioisotope (e.g., [³H]Spiperone for D2 receptors, [³H]Ketanserin for 5-HT2A receptors).
-
Test Compound: The unlabeled drug for which the affinity is to be determined.
-
Non-specific Binding Control: A high concentration of an unlabeled ligand known to bind with high affinity to the target receptor (e.g., unlabeled Haloperidol for D2 receptors).
-
Assay Buffer: A buffer solution optimized for the specific receptor-ligand binding interaction (e.g., Tris-HCl buffer with appropriate ions).
-
Filtration Apparatus: A multi-well plate harvester to separate bound from free radioligand.
-
Filter Mats: Glass fiber filters that trap the cell membranes.
-
Scintillation Cocktail and Counter: For quantification of radioactivity.
3. Procedure:
-
Membrane Preparation:
-
Homogenize the cells or brain tissue in a cold lysis buffer.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membrane pellet with fresh buffer and re-centrifuge.
-
Resuspend the final pellet in the assay buffer and determine the protein concentration.
-
-
Assay Setup:
-
In a 96-well plate, set up triplicate wells for:
-
Total Binding: Receptor membranes + radioligand + assay buffer.
-
Non-specific Binding: Receptor membranes + radioligand + high concentration of non-specific binding control.
-
Test Compound Competition: Receptor membranes + radioligand + varying concentrations of the test compound.
-
-
Add a fixed concentration of the radioligand to all wells. The concentration is typically close to its dissociation constant (Kd) for the receptor.
-
Add a range of concentrations of the test compound to the competition wells. A logarithmic dilution series is typically used.
-
-
Incubation:
-
Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a duration sufficient to reach binding equilibrium.
-
-
Filtration and Washing:
-
Rapidly filter the contents of each well through the glass fiber filter mat using the cell harvester. This separates the membrane-bound radioligand from the free radioligand in the solution.
-
Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically trapped radioligand.
-
-
Quantification:
-
Place the filter mats in scintillation vials with scintillation cocktail.
-
Measure the radioactivity in each vial using a scintillation counter.
-
4. Data Analysis:
-
Calculate Specific Binding: Subtract the average counts per minute (CPM) of the non-specific binding wells from the CPM of all other wells.
-
Generate Competition Curve: Plot the percentage of specific binding as a function of the logarithm of the test compound concentration.
-
Determine IC50: Use non-linear regression analysis to fit a sigmoidal dose-response curve to the data and determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate Ki: Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation:
-
Ki = IC50 / (1 + [L]/Kd)
-
Where [L] is the concentration of the radioligand used and Kd is its dissociation constant for the receptor.
-
Visualizations
Experimental Workflow
Caption: Experimental workflow for a competitive radioligand binding assay.
G-Protein Coupled Receptor (GPCR) Signaling Pathway
Caption: A simplified G-protein coupled receptor (GPCR) signaling cascade.
References
- 1. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 2. Aripiprazole, A Drug that Displays Partial Agonism and Functional Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biochemical profile of risperidone, a new antipsychotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. psychscenehub.com [psychscenehub.com]
- 5. Update on the Mechanism of Action of Aripiprazole: Translational Insights into Antipsychotic Strategies Beyond Dopamine Receptor Antagonism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Olanzapine: a basic science update - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-Head Comparison of Benzodioxin vs. Benzodiazepine Scaffolds for Anxiolytic Potential
A Comparative Guide for Researchers and Drug Development Professionals
The search for novel anxiolytic agents with improved efficacy and safety profiles is a cornerstone of modern medicinal chemistry. This guide provides a head-to-head comparison of two prominent scaffolds: the well-established benzodiazepines and the emerging benzodioxin derivatives. While both classes exhibit anxiolytic properties, their mechanisms of action, and consequently their pharmacological profiles, differ significantly. This comparison aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of their respective strengths and weaknesses, supported by experimental data.
Executive Summary
Benzodiazepines, the gold standard for anxiolytic therapy for decades, exert their effects through positive allosteric modulation of the GABA-A receptor, enhancing inhibitory neurotransmission. This mechanism, while effective, is associated with a range of side effects including sedation, dependence, and withdrawal symptoms. In contrast, the benzodioxin scaffold, exemplified by compounds such as MKC-242, demonstrates a distinct anxiolytic profile by acting as a potent and selective agonist for the serotonin 1A (5-HT1A) receptor. This alternative mechanism offers the potential for anxiolysis with a reduced liability for the adverse effects associated with benzodiazepines. This guide will delve into the signaling pathways, comparative efficacy in preclinical models, and detailed experimental protocols for evaluating these two important classes of anxiolytics.
Signaling Pathways and Mechanisms of Action
The divergent mechanisms of action of benzodiazepine and benzodioxin scaffolds are central to their differing pharmacological profiles.
Benzodiazepine Scaffold: Positive Allosteric Modulators of GABA-A Receptors
Benzodiazepines bind to a specific site on the GABA-A receptor, a ligand-gated ion channel, which is distinct from the GABA binding site.[1] This binding event potentiates the effect of GABA, increasing the frequency of chloride channel opening and leading to hyperpolarization of the neuron.[1] This enhanced inhibitory signaling in key brain regions, such as the amygdala and prefrontal cortex, is responsible for the anxiolytic, sedative, and anticonvulsant effects of this drug class.
Benzodioxin Scaffold (MKC-242): Selective 5-HT1A Receptor Agonists
The anxiolytic benzodioxin derivative, MKC-242 (Osemozotan), acts as a selective agonist at 5-HT1A receptors.[2] These receptors are G-protein coupled receptors that, upon activation, lead to the inhibition of adenylyl cyclase and the opening of G-protein-gated inwardly rectifying potassium (GIRK) channels. This results in neuronal hyperpolarization and a decrease in neuronal firing. Presynaptic 5-HT1A autoreceptors are located on serotonergic neurons and their activation reduces serotonin release, while postsynaptic 5-HT1A receptors are found in brain regions implicated in anxiety, such as the hippocampus and amygdala. The anxiolytic effect of 5-HT1A agonists is thought to be mediated by their actions at both pre- and postsynaptic receptors.
Quantitative Data Comparison
The following tables summarize the available quantitative data for representative compounds from each scaffold, highlighting their differing receptor affinities and efficacies in preclinical models of anxiety.
Table 1: Receptor Binding Affinity
| Scaffold | Compound | Target | Binding Affinity (Ki) | Selectivity |
| Benzodiazepine | Diazepam | GABA-A Receptor (non-selective) | Varies by subunit composition | Binds to α1, α2, α3, and α5 containing receptors |
| Benzodioxin | MKC-242 (Osemozotan) | 5-HT1A Receptor | High affinity (qualitative) | Binds with ~1000 times greater affinity to 5-HT1A receptors than to most other 5-HT, dopamine, or adrenergic receptors.[2] |
Note: A specific Ki value for MKC-242 was not available in the searched literature, however, its high and selective affinity for the 5-HT1A receptor is consistently reported.
Table 2: Efficacy in Animal Models of Anxiety
| Test | Benzodiazepine (Diazepam) | Benzodioxin (MKC-242) |
| Elevated Plus Maze | Dose-dependently increases time spent in and entries into open arms.[3][4] | Significantly increases the percentage of open-arm entries and time spent in open arms.[5] |
| Punished Drinking (Vogel Conflict Test) | Produces a dose-dependent increase in punished licking.[6] | Significantly increases punished drinking at doses of 0.0625-0.25 mg/kg, p.o. |
| Social Interaction Test | Increases social interaction in various paradigms. | Increases social interaction under high light and unfamiliar conditions at 0.1-0.5 mg/kg, p.o. |
| Foot Shock-Induced Fighting | Suppresses fighting behavior (ED50 = 2.0 mg/kg, p.o.). | Suppresses fighting behavior (ED50 = 1.7 mg/kg, p.o.). |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Generalized Experimental Workflow for Preclinical Anxiolytic Screening
The following diagram illustrates a typical workflow for the preclinical evaluation of novel anxiolytic compounds.
Elevated Plus Maze (EPM)
Objective: To assess anxiety-like behavior in rodents. The test is based on the conflict between the innate tendency of rodents to explore a novel environment and their aversion to open, elevated spaces.
Apparatus: A plus-shaped maze elevated from the floor, with two open arms and two enclosed arms.
Procedure:
-
Habituation: Animals are habituated to the testing room for at least 30 minutes prior to the test.
-
Drug Administration: The test compound (e.g., benzodiazepine or benzodioxin derivative) or vehicle is administered at a predetermined time before the test (e.g., 30 minutes for intraperitoneal injection).
-
Test: The animal is placed in the center of the maze, facing an open arm.
-
Data Collection: The animal's behavior is recorded for a 5-minute period using a video camera. Key parameters measured include the number of entries into and the time spent in the open and closed arms.
-
Analysis: An increase in the percentage of time spent in the open arms and the percentage of open arm entries is indicative of an anxiolytic effect.
Open Field Test (OFT)
Objective: To assess general locomotor activity and anxiety-like behavior in a novel environment.
Apparatus: A square arena with walls to prevent escape. The floor is typically divided into a central zone and a peripheral zone.
Procedure:
-
Habituation: Animals are habituated to the testing room.
-
Drug Administration: The test compound or vehicle is administered prior to the test.
-
Test: The animal is placed in the center of the open field arena.
-
Data Collection: The animal's activity is recorded for a set duration (e.g., 5-10 minutes) using a video tracking system. Parameters measured include total distance traveled, time spent in the center versus the periphery, and rearing frequency.
-
Analysis: Anxiolytic compounds typically increase the time spent in the center of the arena without significantly altering overall locomotor activity. A decrease in total distance traveled may indicate sedative effects.
Light-Dark Box Test
Objective: To assess anxiety-like behavior based on the conflict between the innate aversion of rodents to brightly illuminated areas and their tendency to explore a novel environment.
Apparatus: A box divided into a large, brightly lit compartment and a smaller, dark compartment, connected by an opening.
Procedure:
-
Habituation: Animals are habituated to the testing room.
-
Drug Administration: The test compound or vehicle is administered.
-
Test: The animal is placed in the center of the light compartment, facing away from the opening.
-
Data Collection: The animal's movement between the two compartments is recorded for a 5-10 minute period. Key measures include the latency to enter the dark compartment, the number of transitions between compartments, and the total time spent in each compartment.
-
Analysis: Anxiolytic drugs are expected to increase the time spent in the light compartment and the number of transitions.
Social Interaction Test
Objective: To assess anxiety-induced changes in social behavior.
Apparatus: A familiar or novel testing arena.
Procedure:
-
Habituation: Animals are habituated to the testing arena.
-
Drug Administration: The test compound or vehicle is administered to one or both of the interacting animals.
-
Test: A pair of unfamiliar male rats are placed in the arena under specific conditions (e.g., high light, unfamiliar environment to induce anxiety).
-
Data Collection: The duration of active social interaction (e.g., sniffing, grooming, following) is manually or automatically scored from video recordings for a set period (e.g., 10 minutes).
-
Analysis: Anxiolytic drugs typically increase the duration of social interaction compared to vehicle-treated controls.
Vogel Conflict Test (Punished Drinking)
Objective: To assess the anti-conflict (anxiolytic) effects of a compound.
Apparatus: A testing chamber with a drinking tube connected to a shock generator.
Procedure:
-
Water Deprivation: Animals are typically water-deprived for 24-48 hours before the test.
-
Drug Administration: The test compound or vehicle is administered.
-
Test: The animal is placed in the chamber and allowed to drink from the sipper tube. After a certain number of licks (e.g., every 20th lick), a mild electric shock is delivered through the drinking tube.
-
Data Collection: The number of punished licks is recorded over a specific period (e.g., 3-5 minutes).
-
Analysis: Anxiolytic compounds increase the number of punished licks, indicating a reduction in the suppressive effect of the punishment.
Conclusion
The head-to-head comparison of benzodiazepine and benzodioxin scaffolds reveals two distinct yet effective approaches to achieving anxiolysis. Benzodiazepines, through their potentiation of GABAergic inhibition, offer robust and rapid anxiolytic effects but are accompanied by a well-documented side-effect profile that can limit their long-term use. The benzodioxin scaffold, as represented by the 5-HT1A agonist MKC-242, presents a promising alternative. By targeting the serotonergic system, these compounds may provide anxiolysis with a reduced potential for sedation and dependence. The quantitative data from preclinical models, while not exhaustive, supports the anxiolytic potential of both scaffolds. The choice between targeting the GABA-A receptor or the 5-HT1A receptor will depend on the desired therapeutic profile, including the need for acute versus chronic treatment and the tolerance for specific side effects. Further research into the structure-activity relationships of benzodioxin derivatives and direct, comprehensive comparative studies with benzodiazepines are warranted to fully elucidate their therapeutic potential in the management of anxiety disorders.
References
- 1. Osemozotan - Wikipedia [en.wikipedia.org]
- 2. Anxiolytic effects of diazepam and ethanol in two behavioral models: comparison of males and females - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of the elevated plus and elevated zero mazes in treated and untreated male Sprague-Dawley rats: Effects of anxiolytic and anxiogenic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The 5-HT1A receptor agonist MKC-242 increases the exploratory activity of mice in the elevated plus-maze - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Differential effects of allopregnanolone and diazepam on social behavior through modulation of neural oscillation dynamics in basolateral amygdala and medial prefrontal cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Diazepam improves aspects of social behaviour and neuron activation in NMDA receptor-deficient mice - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Experimental Validation of Molecular Docking Predictions for 2-(2,3-Dihydro-benzodioxin-2-YL)-ethylamine
Introduction
Molecular docking is a powerful computational tool used in drug discovery to predict the binding orientation and affinity of a small molecule, such as 2-(2,3-Dihydro-benzodioxin-2-YL)-ethylamine, to a target protein. While these predictions provide valuable initial insights, they are theoretical and must be confirmed through rigorous experimental validation. This guide provides a comparative overview of key experimental techniques to validate the binding and functional effects of this compound, complete with detailed protocols and data presentation formats for researchers, scientists, and drug development professionals.
To illustrate the application of these techniques, we will proceed with a hypothetical scenario where molecular docking has predicted that 2-(2,3-Dihydro-benzodioxin-2-YL)-ethylamine (referred to as "Compound X") binds to and inhibits a hypothetical G-protein coupled receptor, "Receptor Y".
Overall Experimental Validation Workflow
The process of validating a computational hit involves a multi-step approach, starting with direct binding assays to confirm physical interaction, followed by cell-based functional assays to determine biological effect, and culminating in high-resolution structural studies for detailed binding mode analysis.
Caption: Workflow for validating computational predictions.
Biophysical Assays: Confirming Direct Binding
Biophysical assays are essential for the initial validation phase as they provide direct, quantitative evidence of the interaction between the ligand and the target protein.[1] These methods are typically performed in vitro using purified protein.
A. Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction in a single experiment.[2][3] It allows for the determination of binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[2]
Experimental Protocol:
-
Sample Preparation:
-
Express and purify Receptor Y to >95% purity.
-
Prepare a 20 µM solution of Receptor Y in a suitable buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.4).
-
Prepare a 200 µM solution of Compound X in the identical buffer. It is critical that the buffers are perfectly matched to minimize heats of dilution.[3]
-
Thoroughly degas both solutions to prevent air bubbles.[3]
-
-
ITC Experiment:
-
Load the Receptor Y solution into the sample cell of the ITC instrument.
-
Load the Compound X solution into the injection syringe.
-
Set the experiment temperature to 25°C.
-
Perform a series of 19 injections of 2 µL each, spaced 150 seconds apart, while stirring at 750 rpm.
-
-
Data Analysis:
-
Integrate the raw heat-burst data to obtain the heat change per injection.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding) to determine KD, n, ΔH, and ΔS.[4]
-
Data Presentation:
| Parameter | Compound X | Alternative Ligand (Control) |
| Binding Affinity (KD) | 1.2 µM | 15 µM |
| Stoichiometry (n) | 0.98 | 1.03 |
| Enthalpy (ΔH) | -8.5 kcal/mol | -5.2 kcal/mol |
| Entropy (ΔS) | 2.1 cal/mol·K | 1.5 cal/mol·K |
B. Surface Plasmon Resonance (SPR)
SPR is a highly sensitive, label-free technique that measures binding events in real-time by detecting changes in the refractive index on a sensor surface.[5] It is invaluable for determining both binding affinity (KD) and kinetic parameters, including the association rate (ka) and dissociation rate (kd).[6][7]
Experimental Protocol:
-
Chip Preparation:
-
Immobilize purified Receptor Y onto a sensor chip (e.g., CM5 chip) via amine coupling.
-
-
SPR Experiment:
-
Use a running buffer (e.g., HBS-EP+, pH 7.4) at a flow rate of 30 µL/min.
-
Inject a series of increasing concentrations of Compound X (e.g., 0.1 µM to 10 µM) over the sensor surface.
-
Monitor the association phase during injection and the dissociation phase during the subsequent buffer flow.
-
Regenerate the sensor surface between cycles if necessary.
-
-
Data Analysis:
-
Correct the sensorgrams for non-specific binding using a reference flow cell.
-
Fit the corrected sensorgrams to a kinetic model (e.g., 1:1 Langmuir binding) to calculate ka, kd, and KD (KD = kd/ka).[8]
-
Data Presentation:
| Parameter | Compound X | Alternative Ligand (Control) |
| Association Rate (ka) | 2.5 x 105 M-1s-1 | 1.1 x 105 M-1s-1 |
| Dissociation Rate (kd) | 3.0 x 10-1 s-1 | 1.6 s-1 |
| Binding Affinity (KD) | 1.2 µM | 14.5 µM |
Cell-Based Assays: Assessing Functional Activity
After confirming direct binding, it is crucial to assess the compound's effect in a biologically relevant context using cell-based assays.[9] These assays measure the functional consequences of the ligand-receptor interaction, such as downstream signaling events.
A. cAMP Reporter Gene Assay
Since our hypothetical Receptor Y is a G-protein coupled receptor (GPCR), its activation or inhibition will likely modulate intracellular cyclic AMP (cAMP) levels.[10] A reporter gene assay can quantify these changes.
Experimental Protocol:
-
Cell Culture and Transfection:
-
Culture a suitable cell line (e.g., HEK293) that stably or transiently expresses Receptor Y.
-
Transfect the cells with a reporter plasmid containing a cAMP response element (CRE) linked to a luciferase reporter gene.
-
-
Assay Procedure:
-
Plate the transfected cells in a 96-well plate.
-
Treat the cells with varying concentrations of Compound X for a specified time (e.g., 6 hours).
-
Include a known agonist for Receptor Y to stimulate cAMP production.
-
After incubation, lyse the cells and add the luciferase substrate.
-
-
Data Measurement:
-
Measure the luminescence signal using a plate reader. A decrease in luminescence in the presence of the agonist indicates inhibitory activity.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of Compound X concentration.
-
Data Presentation:
| Compound | Target | Assay Type | Result (IC50) |
| Compound X | Receptor Y | cAMP Reporter Assay | 0.85 µM |
| Alternative Ligand | Receptor Y | cAMP Reporter Assay | 12.3 µM |
B. Hypothetical Signaling Pathway Modulation
The binding of Compound X to Receptor Y is predicted to inhibit the adenylyl cyclase pathway, leading to a decrease in intracellular cAMP and subsequent downstream effects.
Caption: Inhibitory signaling pathway of Compound X.
Structural Biology: Visualizing the Binding Mode
The ultimate validation of a molecular docking prediction is to determine the high-resolution 3D structure of the protein-ligand complex. This provides definitive proof of the binding site and interaction patterns.
A. X-ray Crystallography
X-ray crystallography is considered the 'gold standard' for determining the atomic structure of protein-ligand complexes.[11] It can precisely map the binding pose and key interactions (e.g., hydrogen bonds, hydrophobic contacts) predicted by docking.
Experimental Protocol:
-
Co-crystallization:
-
Mix purified Receptor Y with a molar excess of Compound X.
-
Screen a wide range of crystallization conditions (e.g., different precipitants, pH, temperature) using vapor diffusion methods (sitting or hanging drop).
-
-
Data Collection:
-
Once suitable crystals are obtained, cryo-protect them and expose them to a high-intensity X-ray beam at a synchrotron source.
-
Collect the diffraction data.
-
-
Structure Determination and Analysis:
-
Process the diffraction data and solve the crystal structure using molecular replacement.
-
Refine the model and build the ligand (Compound X) into the resulting electron density map.
-
Analyze the binding site and compare the experimentally determined interactions with the initial docking pose.
-
Data Presentation:
| Parameter | Docking Prediction | X-ray Structure |
| Binding Site Residues | Tyr88, Phe192, Trp285 | Tyr88, Phe192, Trp285, Ser196 |
| Key H-Bonds | Amine-N with Tyr88-OH | Amine-N with Tyr88-OH; Dioxin-O with Ser196-OH |
| RMSD of Ligand Pose | N/A | 0.98 Å (compared to docking) |
Experimental validation is an indispensable step in the drug discovery pipeline to confirm computational predictions. A hierarchical approach, beginning with biophysical assays like ITC and SPR to confirm direct binding, followed by cell-based assays to establish functional relevance, and culminating in structural studies like X-ray crystallography for mechanistic insight, provides the most robust validation. By objectively comparing the results from these orthogonal methods, researchers can gain high confidence in their molecular docking predictions and effectively advance promising compounds like 2-(2,3-Dihydro-benzodioxin-2-YL)-ethylamine toward further development.
References
- 1. ichorlifesciences.com [ichorlifesciences.com]
- 2. Isothermal Titration Calorimetry | Biomolecular Interactions Analysis | Malvern Panalytical [malvernpanalytical.com]
- 3. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 4. Insights into Protein–Ligand Interactions: Mechanisms, Models, and Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bioradiations.com [bioradiations.com]
- 8. nicoyalife.com [nicoyalife.com]
- 9. Cell Based Assays & Cell Based Screening Assays in Modern Research [vipergen.com]
- 10. revvity.com [revvity.com]
- 11. drughunter.com [drughunter.com]
Benchmarking Pharmacokinetic Properties: A Comparative Analysis of 2-(2,3-Dihydro-benzodioxin-2-YL)-ethylamine and Related Psychoactive Compounds
A comparative guide for researchers and drug development professionals.
Executive Summary
This guide provides a comparative analysis of the pharmacokinetic properties of several psychoactive compounds, with a primary focus on the well-characterized substances 3,4-methylenedioxymethamphetamine (MDMA) and 3,4-methylenedioxyamphetamine (MDA). Despite a comprehensive search, no publicly available pharmacokinetic data for 2-(2,3-Dihydro-benzodioxin-2-YL)-ethylamine could be identified. Therefore, this document serves as a benchmark by presenting the pharmacokinetic profiles of structurally related and pharmacologically relevant alternatives. The included experimental protocols and pathway diagrams offer a foundational framework for the potential future evaluation of 2-(2,3-Dihydro-benzodioxin-2-YL)-ethylamine.
The primary mechanism of action for both MDMA and MDA involves the modulation of monoamine transporters, leading to an increase in extracellular levels of serotonin, dopamine, and norepinephrine.[1][2] This guide details their absorption, distribution, metabolism, and excretion profiles, supported by experimental data from human studies.
Comparative Pharmacokinetic Data: MDMA vs. MDA
The following table summarizes key pharmacokinetic parameters for MDMA and its primary metabolite, MDA. These values are derived from studies in healthy human volunteers and illustrate the differences in their disposition within the body.
| Pharmacokinetic Parameter | MDMA | MDA | Source(s) |
| Peak Plasma Concentration (Cmax) | Dose-dependent; ~106-236 ng/mL for 50-125 mg doses | Lower than MDMA; ~8.4-13.8 ng/mL following MDMA administration | [3] |
| Time to Peak Plasma Concentration (Tmax) | ~2 hours | Detected as early as 30 minutes, peaks later than MDMA | [3] |
| Elimination Half-Life (t½) | ~7-8 hours | ~10.5-12.5 hours | |
| Bioavailability | Readily absorbed from the intestinal tract | N/A (as a metabolite in these studies) | [3] |
| Volume of Distribution (Vd) | Constant for low and high doses | N/A | |
| Primary Metabolism Pathway | O-demethylenation via CYP2D6 to MDA, followed by other transformations.[4][5] Exhibits non-linear pharmacokinetics due to CYP2D6 inhibition.[6][7] | Further metabolism to 4-hydroxy-3-methoxy-amphetamine (HMA) | [6] |
| Protein Binding | Data not specified in the provided results | Data not specified in the provided results |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of pharmacokinetic properties. The following are standard protocols for key in vitro experiments.
Cytochrome P450 (CYP) Metabolism Assay
Objective: To determine the metabolic stability of a compound and identify the primary CYP isoforms involved in its metabolism.
Methodology:
-
Incubation: The test compound is incubated with human liver microsomes (or specific recombinant CYP isoforms) and a NADPH-regenerating system.
-
Reaction Termination: The reaction is stopped at various time points by adding a solvent like acetonitrile.
-
Analysis: The samples are analyzed by liquid chromatography-mass spectrometry (LC-MS) to quantify the remaining parent compound.
-
Data Analysis: The rate of disappearance of the parent compound is used to calculate the in vitro half-life and intrinsic clearance.
Plasma Protein Binding Assay
Objective: To determine the extent to which a compound binds to plasma proteins, which affects its distribution and availability to target sites.
Methodology:
-
Equilibrium Dialysis: The most common method involves a semi-permeable membrane separating a chamber with the compound in plasma from a chamber with buffer.[8][9]
-
Incubation: The system is incubated until equilibrium is reached.
-
Sampling: Samples are taken from both chambers.
-
Analysis: The concentration of the compound in each chamber is determined by LC-MS.
-
Data Analysis: The fraction of unbound drug is calculated from the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.[10]
Caco-2 Permeability Assay
Objective: To assess the intestinal permeability of a compound, which is a predictor of its oral absorption.[11][12]
Methodology:
-
Cell Culture: Caco-2 cells, a human colon adenocarcinoma cell line, are cultured on a semi-permeable membrane until they form a confluent monolayer.[13]
-
Transport Study: The test compound is added to the apical (top) side of the monolayer, and the amount of compound that transports to the basolateral (bottom) side is measured over time.
-
Analysis: Samples from the basolateral side are analyzed by LC-MS.
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated to quantify the rate of transport across the cell monolayer.[12]
Visualizations
Signaling Pathway of Monoamine Transporters
The primary pharmacological targets of MDMA and MDA are the monoamine transporters (MATs), which include the serotonin transporter (SERT), dopamine transporter (DAT), and norepinephrine transporter (NET).[1] These transporters are responsible for the reuptake of their respective neurotransmitters from the synaptic cleft back into the presynaptic neuron.[2]
References
- 1. Monoamine transporter - Wikipedia [en.wikipedia.org]
- 2. Overview of Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Measurement of cytochrome P450 and NADPH–cytochrome P450 reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Methods of Estimating Plasma Pharmacokinetics From Minimally Invasive, High Temporal Resolution Measurements of Interstitial Fluid Drug Concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. scielo.br [scielo.br]
- 8. bioivt.com [bioivt.com]
- 9. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 10. Plasma Protein Binding Assay | Domainex [domainex.co.uk]
- 11. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 12. Caco-2 Permeability | Evotec [evotec.com]
- 13. enamine.net [enamine.net]
Safety Operating Guide
Safe Disposal of 2-(2,3-Dihydro-benzodioxin-2-YL)-ethylamine: A Procedural Guide
Safe Disposal of 2-(2,3-Dihydro-benzo[1][2]dioxin-2-YL)-ethylamine: A Procedural Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides essential safety and logistical information for the proper disposal of 2-(2,3-Dihydro-benzo[1][2]dioxin-2-YL)-ethylamine (CAS No. 2165-35-7) and its salts. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on safety data for structurally similar benzodioxin and ethylamine derivatives, as well as general principles of laboratory hazardous waste management.
Disclaimer: This guidance is intended as a preliminary resource. A formal hazard assessment by qualified personnel is mandatory. Always consult with your institution's Environmental Health and Safety (EHS) department to ensure full compliance with all federal, state, and local regulations.[1][3][4]
Hazard Assessment and Classification
Inferred Hazards:
-
Eye Irritation: May cause serious eye irritation.[2][5][6][7]
-
Respiratory Irritation: May cause respiratory irritation if inhaled as a dust or aerosol.[2][5][6][7]
-
Harmful if Swallowed: Assumed to be harmful if ingested, based on data for analogous compounds.[8][9]
Based on these potential hazards, the waste is likely to be classified as a regulated or hazardous chemical waste.[4][10] It must not be disposed of in regular trash or down the drain.[1][10]
Personal Protective Equipment (PPE)
When handling 2-(2,3-Dihydro-benzo[1][2]dioxin-2-YL)-ethylamine for disposal, appropriate personal protective equipment must be worn to prevent exposure.
| PPE Item | Specification |
| Gloves | Nitrile or other chemically resistant gloves. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. |
| Lab Coat | Standard laboratory coat. |
| Respiratory Protection | Use in a well-ventilated area, such as a chemical fume hood.[5][7][8] A respirator may be required for spills or when generating aerosols. |
Waste Segregation and Collection
Proper segregation is critical to ensure safe disposal and regulatory compliance.
Procedure:
-
Designated Waste Container: Dedicate a specific, compatible container for 2-(2,3-Dihydro-benzo[1][2]dioxin-2-YL)-ethylamine waste. The container must be in good condition, with a tightly sealing lid.[11][12]
-
Compatibility: Use a container made of a material compatible with the chemical (e.g., glass or polyethylene). Avoid using metal containers for acidic salts (like the hydrochloride salt) to prevent corrosion.[12]
-
Labeling: Clearly label the waste container with "Hazardous Waste" and the full chemical name: "2-(2,3-Dihydro-benzo[1][2]dioxin-2-YL)-ethylamine". List all constituents and their approximate concentrations.[12][13] Do not use abbreviations or chemical formulas.[12]
-
Segregation: Store this waste separately from other waste streams, particularly incompatible materials like strong oxidizers.[12]
-
Storage Location: Keep the sealed waste container in a designated satellite accumulation area, such as a fume hood or a ventilated cabinet, away from ignition sources.[5][10]
Disposal Workflow
The primary and recommended method for the final disposal of 2-(2,3-Dihydro-benzo[1][2]dioxin-2-YL)-ethylamine is through a licensed hazardous waste disposal company.[1][3]
Spill and Decontamination Procedures
In the event of a spill, follow these steps:
-
Evacuate and Ventilate: Ensure the area is well-ventilated. If the spill is large, evacuate non-essential personnel.
-
Containment: Prevent the spill from spreading or entering drains.[5][14] Absorb liquid spills with an inert material like vermiculite or sand. For solid spills, carefully sweep up the material to avoid generating dust.[6]
-
Collection: Place all contaminated materials (absorbent, PPE, etc.) into a sealed, labeled hazardous waste container.[5][6]
-
Decontamination: Clean the spill area thoroughly.
-
Reporting: Report the spill to your laboratory supervisor and EHS department.
Empty containers that held 2-(2,3-Dihydro-benzo[1][2]dioxin-2-YL)-ethylamine must be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[12]
Regulatory Compliance
Disposal of this chemical is governed by regulations such as the Resource Conservation and Recovery Act (RCRA) in the United States.[4] It is the responsibility of the waste generator (the researcher and the institution) to ensure that disposal is performed in a compliant manner. The standard and required procedure for most research and industrial settings is to arrange for collection by a licensed hazardous waste disposal service.[1][3]
References
- 1. benchchem.com [benchchem.com]
- 2. accstorefront.ce9ripimyl-lgcltdazu3-p1-public.model-t.cc.commerce.ondemand.com [accstorefront.ce9ripimyl-lgcltdazu3-p1-public.model-t.cc.commerce.ondemand.com]
- 3. benchchem.com [benchchem.com]
- 4. geo.utexas.edu [geo.utexas.edu]
- 5. aksci.com [aksci.com]
- 6. fishersci.ie [fishersci.ie]
- 7. aksci.com [aksci.com]
- 8. enamine.enamine.net [enamine.enamine.net]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. ehrs.upenn.edu [ehrs.upenn.edu]
- 11. ethz.ch [ethz.ch]
- 12. rtong.people.ust.hk [rtong.people.ust.hk]
- 13. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 14. merckmillipore.com [merckmillipore.com]
Personal protective equipment for handling 2-(2,3-Dihydro-benzo[1,4]dioxin-2-YL)-ethylamine
Essential Safety and Handling Guide for 2-(2,3-Dihydro-benzo[1][2]dioxin-2-YL)-ethylamine
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 2-(2,3-Dihydro-benzo[1][2]dioxin-2-YL)-ethylamine in a laboratory setting. The following recommendations are based on the hazard profiles of structurally similar compounds and are intended to ensure the safety of researchers, scientists, and drug development professionals.
Hazard Identification and Personal Protective Equipment (PPE)
Based on data from related benzodioxin compounds, 2-(2,3-Dihydro-benzo[1][2]dioxin-2-YL)-ethylamine is anticipated to be hazardous. Potential risks include oral toxicity, skin corrosion, and serious eye damage.[1][3] Strict adherence to the recommended personal protective equipment is mandatory to minimize exposure.
Table 1: Personal Protective Equipment (PPE) Requirements
| Protection Type | Specification | Rationale |
| Eye and Face Protection | Tightly fitting safety goggles. An 8-inch minimum face shield is also recommended. | Protects against splashes and vapors that could cause severe eye damage.[1] |
| Skin Protection | Chemical-resistant, impervious gloves (e.g., nitrile rubber). A lab coat or chemical-resistant apron and closed-toe shoes are necessary. | Prevents skin contact which can cause irritation or severe burns.[1][4] Contaminated gloves must be disposed of properly. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. If ventilation is inadequate, a full-face supplied air respirator may be required. | Protects against inhalation of vapors or mists which can be destructive to the respiratory tract.[1] |
Operational Plan: Step-by-Step Handling Procedures
Adherence to the following procedural steps is crucial for the safe handling of 2-(2,3-Dihydro-benzo[1][2]dioxin-2-YL)-ethylamine.
1. Preparation and Engineering Controls:
-
Always handle the compound in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[1]
-
Ensure that an eyewash station and a safety shower are readily accessible.[1]
-
Before handling, inspect all PPE for integrity.
2. Safe Handling Practices:
-
Avoid all personal contact, including inhalation.[4]
-
Wear the appropriate PPE as detailed in Table 1.
-
Do not eat, drink, or smoke in the designated work area.
-
Keep containers securely sealed when not in use.
3. First Aid Measures:
-
If Inhaled: Move the person to fresh air immediately. If breathing is difficult, provide artificial respiration and seek immediate medical attention.[1]
-
In Case of Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area with plenty of soap and water for at least 15 minutes. Seek immediate medical attention.[1]
-
In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and seek immediate medical attention.[1]
-
If Swallowed: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[5]
Disposal Plan
Proper disposal of 2-(2,3-Dihydro-benzo[1][2]dioxin-2-YL)-ethylamine and any contaminated materials is critical to prevent environmental contamination and ensure safety.
1. Waste Collection:
-
Collect all waste material, including unused product and contaminated items (e.g., gloves, absorbent paper), in a clean, dry, sealable, and appropriately labeled container.[4][6]
2. Spill Management:
-
Minor Spills:
-
Major Spills:
3. Final Disposal:
-
Prevent spillage from entering drains or water courses.[4][6]
-
Dispose of waste in accordance with all local, state, and federal regulations. Contact a licensed professional waste disposal service to dispose of this material.
Experimental Workflow and Safety Logic
The following diagrams illustrate the procedural flow for handling and disposal, and the logical relationship of safety measures.
Caption: Workflow for handling and disposal of the chemical.
Caption: Logical relationship of safety measures to mitigate hazards.
References
- 1. benchchem.com [benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. 2,3-Dihydro-1,4-benzodioxin-6-methylamine | C9H11NO2 | CID 87102 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
